Ac-YEVD-AMC
Description
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Structure
2D Structure
Properties
Molecular Formula |
C35H41N5O12 |
|---|---|
Molecular Weight |
723.7 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C35H41N5O12/c1-17(2)31(35(51)39-26(16-29(45)46)33(49)37-21-7-10-23-18(3)13-30(47)52-27(23)15-21)40-32(48)24(11-12-28(43)44)38-34(50)25(36-19(4)41)14-20-5-8-22(42)9-6-20/h5-10,13,15,17,24-26,31,42H,11-12,14,16H2,1-4H3,(H,36,41)(H,37,49)(H,38,50)(H,39,51)(H,40,48)(H,43,44)(H,45,46)/t24-,25-,26-,31-/m0/s1 |
InChI Key |
GQCNHDNGOLXFDI-VIYORZMQSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism and Application of Ac-YEVD-AMC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fluorogenic substrate Ac-YEVD-AMC, its mechanism of action as a tool for measuring caspase-1 activity, and its application in studying inflammatory signaling pathways. We will delve into the biochemical principles underlying its function, the intricacies of the caspase-1 activation cascade via the inflammasome, detailed experimental protocols for its use, and a summary of its key characteristics.
Core Mechanism of this compound
This compound is a synthetic peptide composed of four amino acids—Alanine, Tyrosine, Valine, and Aspartic Acid—conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The N-terminus of the peptide is acetylated (Ac) to enhance its stability and prevent unwanted degradation by aminopeptidases.
The fundamental principle behind this compound lies in its role as a specific substrate for caspase-1 , a key enzyme in the inflammatory response. In its intact form, the this compound molecule exhibits minimal fluorescence due to the quenching effect of the peptide on the AMC fluorophore.
The mechanism of detection is a straightforward enzymatic reaction:
-
Recognition and Binding: Activated caspase-1 recognizes the specific YEVD amino acid sequence of the substrate.
-
Proteolytic Cleavage: Caspase-1, a cysteine-aspartic protease, cleaves the peptide bond between the aspartic acid (D) residue and the AMC molecule.
-
Fluorescence Emission: The cleavage event liberates the free AMC fluorophore. Unquenched AMC emits a strong fluorescent signal when excited by light at the appropriate wavelength.
This direct proportionality between the amount of cleaved AMC and the level of active caspase-1 allows for the sensitive and quantitative measurement of enzyme activity.
The Inflammasome: The Signaling Pathway to Caspase-1 Activation
Unlike the apoptotic caspases (e.g., caspase-3), caspase-1 is primarily involved in innate immunity and inflammation. Its activation is tightly regulated by large, multiprotein complexes called inflammasomes . The most well-characterized of these is the NLRP3 inflammasome, whose activation is a two-step process:
Step 1: Priming
-
Stimuli: Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from bacteria, or danger-associated molecular patterns (DAMPs) released from damaged cells.
-
Receptor Activation: These stimuli bind to pattern recognition receptors (PRRs) on the cell surface, most notably Toll-like receptors (TLRs).
-
Signal Transduction: TLR activation initiates a signaling cascade that leads to the activation of the transcription factor NF-κB .
-
Gene Expression: NF-κB translocates to the nucleus and upregulates the expression of key inflammatory genes, including the inactive precursors of NLRP3, pro-interleukin-1β (pro-IL-1β), and pro-interleukin-18 (pro-IL-18).
Step 2: Activation
-
Stimuli: A diverse range of secondary stimuli, including ATP, crystalline uric acid, and certain bacterial toxins.
-
Inflammasome Assembly: These stimuli trigger the oligomerization of the NLRP3 protein, which then recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).
-
Pro-caspase-1 Recruitment: ASC, in turn, recruits pro-caspase-1 molecules, bringing them into close proximity.
-
Autocatalytic Cleavage: This proximity facilitates the autocatalytic cleavage and activation of pro-caspase-1 into its active form, caspase-1.
-
Cytokine Maturation and Secretion: Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms (IL-1β and IL-18), which are subsequently secreted from the cell to orchestrate an inflammatory response.
Below is a graphical representation of the NLRP3 inflammasome activation pathway.
Caption: The NLRP3 Inflammasome Activation Pathway.
Quantitative Data for this compound
For the purpose of comparison and as a general reference for AMC-based caspase substrates, the kinetic parameters for the widely studied caspase-3 substrate, Ac-DEVD-AMC , are provided below. It is crucial to note that these values are for a different peptide sequence and a different caspase, and therefore do not reflect the specific kinetics of this compound with caspase-1.
| Substrate | Target Caspase | K* (µM) | kcat (s-1) | kcat/K* (M-1s-1) |
| Ac-DEVD-AMC | Caspase-3 | ~10-20 | Not Widely Reported | Not Widely Reported |
| This compound | Caspase-1 | Not Widely Reported | Not Widely Reported | Not Widely Reported |
Optical Properties of Liberated AMC
| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| AMC | ~340-380 | ~440-460 |
Experimental Protocols
The following is a generalized protocol for a fluorometric caspase-1 activity assay in cell lysates using an AMC-based substrate like this compound. Optimization may be required depending on the cell type and experimental conditions.
Materials:
-
Cells of interest (treated and untreated controls)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose)
-
This compound substrate (stock solution in DMSO, e.g., 10 mM)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with appropriate stimuli to induce inflammasome activation. Include untreated and vehicle-treated controls.
-
-
Cell Lysis:
-
Carefully remove the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer to each well (e.g., 50-100 µL).
-
Incubate on ice for 10-15 minutes with gentle agitation.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cytosolic extract) to a new set of pre-chilled tubes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay). This is crucial for normalizing caspase activity.
-
-
Caspase-1 Activity Assay:
-
In a 96-well black microplate, add a consistent amount of protein from each cell lysate (e.g., 20-50 µg) to each well.
-
Adjust the volume of each well to be equal with Assay Buffer.
-
Prepare a reaction master mix by diluting the this compound stock solution in Assay Buffer to the desired final concentration (typically 20-50 µM).
-
Initiate the reaction by adding the this compound-containing master mix to each well.
-
Incubate the plate at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes for 1-2 hours) or as an endpoint reading after a fixed time (e.g., 60 minutes).
-
Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
The rate of increase in fluorescence is proportional to the caspase-1 activity in the sample.
-
Experimental Workflow Diagram:
Caption: A typical experimental workflow for measuring caspase-1 activity.
Conclusion
This compound is a valuable and specific tool for the investigation of caspase-1 activity. Its mechanism of action, based on the enzymatic release of a fluorescent reporter, provides a sensitive and quantitative readout of enzyme function. A thorough understanding of the inflammasome signaling pathway is essential for the correct interpretation of data generated using this substrate. While specific kinetic parameters for this compound are not widely published, the provided experimental protocols offer a robust framework for its successful implementation in research and drug discovery settings.
Ac-YEVD-AMC: A Technical Guide to its Substrate Specificity for Caspase-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorogenic substrate Acetyl-L-Tyrosyl-L-Valyl-L-Alanyl-L-Aspartyl-7-amino-4-methylcoumarin (Ac-YEVD-AMC), with a focus on its specificity for caspase-1. This document consolidates available data on its biochemical properties, offers detailed experimental protocols for its use in caspase-1 activity assays, and situates its application within the broader context of the inflammasome signaling pathway.
Introduction: The Role of Caspase-1 and the Importance of Specific Substrates
Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a pivotal inflammatory caspase that plays a critical role in the innate immune response. Its activation is a key event in the formation of the inflammasome, a multi-protein complex that assembles in response to pathogenic and endogenous danger signals. Once activated, caspase-1 is responsible for the proteolytic processing and maturation of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18). It also cleaves gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.
Given its central role in inflammation, the accurate measurement of caspase-1 activity is crucial for research in immunology, oncology, and neurodegenerative diseases, as well as for the development of novel therapeutics targeting inflammatory pathways. This compound is a synthetic tetrapeptide substrate designed to mimic the cleavage site of caspase-1's natural substrates. Upon cleavage by an active caspase, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, producing a measurable fluorescent signal.
Data Presentation: Substrate Specificity and Kinetic Parameters
While this compound is widely cited as a selective substrate for caspase-1, specific quantitative kinetic data (Km, kcat) is not consistently available in publicly accessible datasheets and literature. The kinetic parameters of a substrate are crucial for understanding its affinity for the enzyme (Km) and its turnover rate (kcat). The ratio, kcat/Km, represents the catalytic efficiency and is a key measure of substrate specificity.
For comparative purposes, the table below includes kinetic data for other commonly used fluorogenic caspase substrates. This information helps to contextualize the substrate preferences of different caspases.
| Substrate | Target Caspase(s) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Ac-DEVD-AMC | Caspase-3, -7 | 9.7 ± 1.0 (for Caspase-3) | Not readily available | Not readily available |
| Ac-YVAD-AMC | Caspase-1 | Not readily available | Not readily available | Not readily available |
| Ac-WEHD-AMC | Caspase-1, -4, -5 | Not readily available | Not readily available | Not readily available |
| Ac-LEHD-AMC | Caspase-9 | Not readily available | Not readily available | Not readily available |
| Ac-IETD-AMC | Caspase-8 | Not readily available | Not readily available | Not readily available |
| Ac-VEID-AMC | Caspase-6 | Not readily available | Not readily available | Not readily available |
Note: The lack of standardized, publicly available kinetic data for many fluorogenic substrates, including this compound, highlights a gap in the literature. Researchers are encouraged to determine these parameters empirically for their specific experimental conditions.
Experimental Protocols: Measurement of Caspase-1 Activity
The following is a detailed protocol for a fluorometric assay to measure caspase-1 activity in cell lysates using an AMC-conjugated substrate like this compound. This protocol is adapted from standard methodologies for similar caspase assays.
Materials and Reagents
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol, 0.1 mM EDTA.
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10% glycerol, 2 mM DTT.
-
Caspase-1 Substrate (this compound): 10 mM stock solution in DMSO.
-
Recombinant Caspase-1 (optional, for positive control): Store at -80°C.
-
Caspase-1 Inhibitor (e.g., Ac-YVAD-CMK): 10 mM stock solution in DMSO (optional, for negative control).
-
96-well black, flat-bottom microplate.
-
Fluorometric microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.
Procedure
-
Cell Lysate Preparation:
-
Induce the desired inflammatory response in your cell culture model.
-
Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 µL per 1-2 million cells).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of Assay Buffer to each well.
-
Add 20-50 µg of cell lysate to each well. Adjust the volume with Assay Buffer to bring the total volume in each well to 95 µL.
-
Controls:
-
Blank: 95 µL of Assay Buffer (no lysate).
-
Negative Control (optional): 20-50 µg of lysate from untreated cells.
-
Inhibitor Control (optional): 20-50 µg of lysate from treated cells pre-incubated with 1 µL of 10 mM Ac-YVAD-CMK for 10-15 minutes at 37°C before adding the substrate.
-
Positive Control (optional): A known amount of recombinant active caspase-1.
-
-
-
Reaction Initiation and Measurement:
-
Prepare a 20X solution of the this compound substrate by diluting the 10 mM stock to 200 µM in Assay Buffer.
-
To initiate the reaction, add 5 µL of the 20X substrate solution to each well (final concentration of 10 µM).
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence values of the blank from all other readings.
-
Plot the fluorescence intensity versus time for each sample.
-
The caspase-1 activity is proportional to the slope of the linear portion of the curve.
-
Activity can be expressed as relative fluorescence units (RFU) per minute per microgram of protein.
-
Visualizations: Signaling Pathways and Experimental Workflows
NLRP3 Inflammasome Signaling Pathway
The activation of caspase-1 is a downstream event of the assembly of the NLRP3 inflammasome. This pathway is initiated by a priming signal (Signal 1), often from Toll-like receptor (TLR) activation, which upregulates the expression of NLRP3 and pro-IL-1β. A second signal (Signal 2), such as ATP, nigericin, or crystalline materials, triggers the assembly of the inflammasome complex, leading to the autoproteolytic activation of pro-caspase-1.
Caption: The NLRP3 inflammasome signaling pathway leading to caspase-1 activation.
Experimental Workflow for Caspase-1 Activity Assay
The following diagram outlines the key steps in a typical fluorometric caspase-1 activity assay using this compound.
Caption: Workflow for a fluorometric caspase-1 activity assay.
Conclusion
This compound serves as a valuable tool for the detection of caspase-1 activity in a variety of research settings. Its selectivity, though not always quantitatively defined in the public domain, allows for the sensitive measurement of this key inflammatory enzyme. By employing rigorous experimental protocols and understanding the broader signaling context, researchers can effectively utilize this compound to investigate the intricate roles of caspase-1 in health and disease, and to screen for potential therapeutic modulators of the inflammatory response. Further research to definitively characterize and publish the kinetic parameters of this and other fluorogenic substrates would be of great benefit to the scientific community.
Detecting Inflammasome Activation: An In-depth Technical Guide to the Ac-YEVD-AMC Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Ac-YEVD-AMC fluorometric assay, a core methodology for quantifying inflammasome activation through the direct measurement of caspase-1 activity. We will delve into the underlying signaling pathways, detailed experimental protocols, and the presentation of key quantitative data.
Introduction: The Inflammasome and Caspase-1
Inflammasomes are multi-protein complexes that form in the cytosol of cells in response to pathogenic and sterile danger signals.[1][2] Their assembly is a critical event in the innate immune response, leading to the activation of inflammatory caspases, primarily caspase-1. Activated caspase-1 is a cysteine protease responsible for the cleavage and maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, as well as inducing a form of programmed cell death known as pyroptosis. Therefore, measuring the enzymatic activity of caspase-1 serves as a direct and reliable indicator of inflammasome activation.
The this compound Substrate: Principle and Mechanism
The this compound assay utilizes a synthetic tetrapeptide, Acetyl-Tyrosyl-Valyl-Alanyl-Aspartic acid (Ac-YEVD), conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).
-
Specificity: The YEVD peptide sequence is a preferred recognition and cleavage site for active caspase-1.
-
Fluorogenic Nature: In its intact form, the this compound molecule is non-fluorescent as the AMC fluorophore is quenched.
-
Detection: Upon cleavage by active caspase-1 at the aspartic acid residue, the free AMC is released, resulting in a significant increase in fluorescence. This fluorescence can be measured using a fluorometer, with an excitation wavelength (Ex) of 360-380 nm and an emission wavelength (Em) of 440-460 nm.[3] The intensity of the fluorescence is directly proportional to the amount of active caspase-1 in the sample.
Below is a diagram illustrating the mechanism of this compound cleavage by active caspase-1.
Caption: Mechanism of this compound cleavage by active caspase-1.
The Inflammasome Activation Signaling Pathway
The activation of caspase-1 is a downstream event of the assembly of the inflammasome complex. The canonical pathway, particularly for the well-studied NLRP3 inflammasome, is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the increased transcription of inflammasome components, including NLRP3 and the inactive precursors of IL-1β (pro-IL-1β) and IL-18 (pro-IL-18).
-
Activation (Signal 2): A diverse range of stimuli, such as ATP, nigericin, crystalline uric acid, or bacterial toxins, can trigger the assembly of the NLRP3 inflammasome. This involves the oligomerization of the NLRP3 sensor protein, which then recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, bringing multiple pro-caspase-1 molecules into close proximity, facilitating their auto-cleavage and activation.
The following diagram outlines the canonical NLRP3 inflammasome activation pathway.
Caption: Canonical NLRP3 inflammasome activation pathway.
Experimental Protocols
The following provides a detailed methodology for performing the this compound assay to measure caspase-1 activity in cell lysates.
Materials and Reagents
-
Cells: Macrophages (e.g., THP-1, bone marrow-derived macrophages) or other relevant cell types.
-
Inflammasome Activators: LPS (for priming), ATP, Nigericin, MSU crystals, etc.
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh). Protease inhibitors (other than for caspases) are recommended.
-
2x Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT (add fresh).
-
This compound Substrate: Stock solution (e.g., 10 mM in DMSO), stored at -20°C.
-
Caspase-1 Inhibitor (optional): Ac-YVAD-CMK for negative controls.
-
96-well black, flat-bottom plates.
-
Fluorometric plate reader.
Experimental Workflow
The general workflow for the this compound assay is depicted below.
Caption: this compound assay experimental workflow.
Step-by-Step Protocol
-
Cell Seeding and Priming:
-
Seed cells at an appropriate density in a multi-well plate.
-
For NLRP3 inflammasome activation, prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
-
Inflammasome Activation:
-
Remove the priming media and replace it with fresh media containing the inflammasome activator (e.g., 5 mM ATP for 30-60 minutes, or 10 µM Nigericin for 1-2 hours).
-
Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with the activator only.
-
-
Cell Lysis:
-
After stimulation, collect the cells and centrifuge to pellet.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-30 minutes.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant (cell lysate) containing the cytosolic proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for normalizing the caspase-1 activity.
-
-
Caspase-1 Activity Assay:
-
In a 96-well black plate, add a consistent amount of protein from each cell lysate (e.g., 20-50 µg) to each well.
-
Bring the final volume in each well to 50 µL with Cell Lysis Buffer.
-
Prepare a master mix of the 2x Reaction Buffer.
-
Add 50 µL of the 2x Reaction Buffer to each well containing the cell lysate.
-
Add this compound substrate to each well to a final concentration of 50 µM.
-
(Optional) For a negative control, pre-incubate a replicate sample of activated lysate with a caspase-1 inhibitor (e.g., Ac-YVAD-CMK) for 15-30 minutes before adding the this compound substrate.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a plate reader with excitation at ~380 nm and emission at ~450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cell lysate).
-
Normalize the fluorescence values to the protein concentration of each sample.
-
Express the results as relative fluorescence units (RFU) or as a fold change compared to the control group.
-
Data Presentation
Quantitative data from this compound assays should be presented in a clear and structured manner to allow for easy comparison between experimental conditions.
Table 1: Typical Reagent Concentrations and Incubation Times
| Parameter | Recommended Range | Typical Value |
| Cell Lysate Protein | 10 - 100 µ g/well | 50 µ g/well |
| This compound Concentration | 20 - 100 µM | 50 µM |
| Incubation Time | 30 - 120 minutes | 60 minutes |
| Incubation Temperature | Room Temperature - 37°C | 37°C |
Table 2: Spectrofluorometer Settings for AMC Detection
| Parameter | Wavelength (nm) |
| Excitation Wavelength (Ex) | 360 - 380 |
| Emission Wavelength (Em) | 440 - 460 |
Table 3: Example Data from an NLRP3 Inflammasome Activation Experiment
| Treatment Group | Average Fluorescence (RFU) | Standard Deviation | Fold Change vs. Control |
| Control (Untreated) | 150 | 15 | 1.0 |
| LPS (1 µg/mL) | 250 | 25 | 1.7 |
| Nigericin (10 µM) | 300 | 30 | 2.0 |
| LPS + Nigericin | 2500 | 200 | 16.7 |
| LPS + Nigericin + Ac-YVAD-CMK | 350 | 35 | 2.3 |
Note: The data presented in Table 3 are for illustrative purposes only and will vary depending on the cell type, experimental conditions, and specific instrumentation used.
Conclusion
The this compound assay is a robust and sensitive method for the quantitative measurement of caspase-1 activity, providing a direct readout of inflammasome activation. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers, scientists, and drug development professionals can effectively utilize this technique to investigate the role of inflammasomes in health and disease and to screen for novel therapeutic modulators of this critical inflammatory pathway.
References
The Principle of Fluorogenic Caspase Substrates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Caspases
Caspases, or cysteine-aspartic proteases, are a family of enzymes that play crucial roles in programmed cell death (apoptosis) and inflammation.[1] These proteases exist as inactive zymogens within the cell and are activated through a cascade of proteolytic cleavage events.[1] Once activated, caspases cleave a specific set of cellular substrates, leading to the characteristic morphological and biochemical changes associated with apoptosis.[1] Due to their central role in these processes, caspases have become important targets for drug discovery and development, particularly in the fields of oncology, neurodegenerative diseases, and inflammatory disorders.
Principle of Fluorogenic Caspase Substrates
Fluorogenic caspase substrates are synthetic molecules designed to detect and quantify the activity of specific caspases. The core of these substrates is a short peptide sequence that is recognized and cleaved by a particular caspase.[2] This peptide sequence is flanked by two key components: a fluorophore and a quencher.
In the intact substrate, the fluorophore's emission is suppressed by the quencher due to their close proximity, a phenomenon known as Förster Resonance Energy Transfer (FRET). When an active caspase recognizes and cleaves the peptide sequence, the fluorophore is separated from the quencher. This separation alleviates the quenching effect, resulting in a significant increase in fluorescence intensity.[3] The rate of this fluorescence increase is directly proportional to the caspase activity in the sample.
Alternatively, some fluorogenic substrates consist of a peptide sequence conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC). In their conjugated form, the fluorescence of these molecules is minimal. Upon cleavage by a caspase, the free fluorophore is released, leading to a dramatic increase in its fluorescence emission.[4][5]
Types of Fluorogenic Probes
A variety of fluorogenic probes are commercially available, each with specific peptide sequences and fluorophores tailored for different caspases and detection methods.
Common Fluorophores:
-
7-amino-4-methylcoumarin (AMC): A blue-fluorescent dye with an excitation maximum around 340-360 nm and an emission maximum around 440-460 nm.[5]
-
7-amino-4-trifluoromethylcoumarin (AFC): A green-fluorescent dye with an excitation maximum around 380-400 nm and an emission maximum around 480-520 nm.[5]
-
Rhodamine 110 (R110): A green-fluorescent dye with an excitation maximum around 490-500 nm and an emission maximum around 520-530 nm.
Common Peptide Recognition Sequences:
The specificity of a fluorogenic caspase substrate is determined by its tetrapeptide recognition sequence. While some overlap exists, specific sequences are preferentially cleaved by different caspases.
Signaling Pathways and Experimental Workflow
Caspase Activation Signaling Pathways
Caspase activation is primarily initiated through two major pathways: the intrinsic and extrinsic pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which are responsible for the downstream events of apoptosis.
Caption: Overview of the extrinsic and intrinsic caspase activation pathways.
Experimental Workflow for Caspase Activity Assay
A typical workflow for measuring caspase activity in cell lysates using a fluorogenic substrate is outlined below.
Caption: A generalized workflow for performing a caspase activity assay.
Data Presentation: Quantitative Comparison of Fluorogenic Caspase Substrates
The selection of an appropriate fluorogenic substrate is critical for the accurate measurement of caspase activity. The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), provide valuable information about the substrate's affinity for the enzyme and the enzyme's turnover rate. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value indicates a faster catalytic rate. The catalytic efficiency of an enzyme is often expressed as the kcat/Km ratio.
| Substrate | Target Caspase(s) | Fluorophore | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Ac-DEVD-AMC | Caspase-3, -7 | AMC | ~10-15 | ~15-20 | ~1 x 10⁶ | [6] |
| Ac-IETD-AFC | Caspase-8 | AFC | ~1-5 | ~5-10 | ~2 x 10⁶ | |
| Ac-LEHD-AFC | Caspase-9 | AFC | ~10-20 | ~1-2 | ~1 x 10⁵ | |
| Ac-YVAD-AMC | Caspase-1 | AMC | ~5-10 | ~2-5 | ~5 x 10⁵ | |
| Ac-VEID-AFC | Caspase-6 | AFC | ~20-30 | ~1-3 | ~1 x 10⁵ |
Note: The kinetic parameters can vary depending on the assay conditions (e.g., buffer composition, pH, temperature) and the source of the recombinant caspase. It is recommended to consult the manufacturer's data sheet for specific values.
Experimental Protocols
A. Caspase Activity Assay in Cell Lysates (Endpoint Assay)
This protocol describes a method for measuring caspase activity in cell lysates at a single time point.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10% glycerol, 10 mM DTT)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a culture plate at an appropriate density and allow them to adhere overnight. Treat the cells with the desired apoptosis-inducing agent for the indicated time. Include an untreated control group.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently scrape them in ice-cold PBS. Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Cell Lysis: Discard the supernatant and resuspend the cell pellet in ice-cold cell lysis buffer. Incubate on ice for 15-30 minutes with occasional vortexing.
-
Lysate Clarification: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).
-
Assay Setup: In a 96-well black microplate, add a consistent amount of protein lysate (e.g., 20-50 µg) to each well. Adjust the volume with cell lysis buffer.
-
Reaction Initiation: Prepare a 2X reaction mix containing the assay buffer and the fluorogenic caspase substrate at twice the final desired concentration. Add an equal volume of the 2X reaction mix to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometric microplate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore.
B. Live-Cell Caspase Imaging
This protocol provides a general guideline for visualizing caspase activity in living cells.
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Apoptosis-inducing agent
-
Cell-permeable fluorogenic caspase substrate (e.g., a FRET-based sensor or a substrate like CellEvent™ Caspase-3/7 Green Detection Reagent)
-
Live-cell imaging medium
-
Fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells on a glass-bottom dish or chamber slide and allow them to adhere.
-
Substrate Loading: Replace the culture medium with live-cell imaging medium containing the cell-permeable fluorogenic caspase substrate at the recommended concentration. Incubate for 30-60 minutes at 37°C to allow for substrate uptake.
-
Baseline Imaging: Acquire baseline fluorescence images of the cells before inducing apoptosis.
-
Apoptosis Induction: Add the apoptosis-inducing agent to the imaging medium.
-
Time-Lapse Imaging: Acquire fluorescence and brightfield images at regular intervals to monitor the change in fluorescence over time as apoptosis progresses.
-
Image Analysis: Analyze the acquired images to quantify the change in fluorescence intensity within individual cells or across the cell population.
Conclusion
Fluorogenic caspase substrates are indispensable tools for researchers and drug development professionals studying apoptosis and other caspase-mediated processes. Their high sensitivity and specificity allow for the quantitative measurement of caspase activity in a variety of sample types. By understanding the underlying principles of these substrates and employing optimized experimental protocols, researchers can gain valuable insights into the complex roles of caspases in health and disease, and accelerate the development of novel therapeutics targeting these critical enzymes.
References
- 1. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 5. Caspase specific Substrates › PeptaNova [peptanova.de]
- 6. bdbiosciences.com [bdbiosciences.com]
The Role of Ac-YEVD-AMC in Pyroptosis Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic substrate Ac-YEVD-AMC and its critical role in the study of pyroptosis, a form of programmed cell death characterized by inflammation. This document details the underlying mechanisms, experimental applications, and relevant signaling pathways, offering a valuable resource for researchers in immunology, cell biology, and drug discovery.
Introduction to this compound and Pyroptosis
Pyroptosis is a lytic and inflammatory form of regulated cell death crucial for host defense against pathogens and in the pathology of various inflammatory diseases. A key executioner of this pathway is Caspase-1, a cysteine protease that, upon activation within a multi-protein complex called the inflammasome, cleaves specific substrates. This cleavage event leads to the maturation of pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18, and the pore-forming protein Gasdermin D (GSDMD). The N-terminal fragment of GSDMD then oligomerizes and inserts into the plasma membrane, forming pores that lead to cell swelling, lysis, and the release of inflammatory content.
Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-7-amino-4-methylcoumarin (this compound) is a synthetic tetrapeptide substrate that serves as a highly selective and sensitive tool for detecting the activity of Caspase-1 and Caspase-11. The peptide sequence 'YEVD' mimics the cleavage site in pro-IL-1β, making it a specific target for Caspase-1. The 7-amino-4-methylcoumarin (AMC) group is a fluorescent reporter that is quenched when conjugated to the peptide. Upon cleavage of the substrate by active Caspase-1 between the aspartic acid (D) and AMC, the free AMC molecule is released, resulting in a measurable increase in fluorescence. This property makes this compound an invaluable reagent for quantifying Caspase-1 activity in both biochemical and cell-based assays, thereby providing a direct measure of pyroptosis induction.[1][2]
Quantitative Data
Table 1: Physicochemical and Spectroscopic Properties of this compound and AMC
| Parameter | This compound | 7-Amino-4-methylcoumarin (AMC) | Reference |
| Molecular Formula | C32H38N4O9 | C10H9NO2 | |
| Molecular Weight | 638.66 g/mol | 175.18 g/mol | |
| Excitation Wavelength (λex) | ~340-350 nm | 341-345 nm | [3] |
| Emission Wavelength (λem) | ~440-460 nm | 441-445 nm | [3] |
| Storage Conditions | -20°C (desiccated) | Room Temperature | [1] |
Table 2: Comparison of Fluorogenic Caspase-1 Substrates
| Substrate | Peptide Sequence | Reporter Group | Excitation (nm) | Emission (nm) | Notes |
| This compound | Ac-Tyr-Glu-Val-Asp | AMC | ~340-350 | ~440-460 | Highly selective for Caspase-1/11. |
| Ac-YVAD-AFC | Ac-Tyr-Val-Ala-Asp | AFC | ~400 | ~505 | Commonly used alternative to AMC-based substrates. |
| Ac-WEHD-AFC | Ac-Trp-Glu-His-Asp | AFC | ~400 | ~505 | Substrate for Group I caspases (Caspase-1, -4, -5). |
Signaling Pathways in Pyroptosis
The activation of Caspase-1 and subsequent pyroptosis is a tightly regulated process initiated by various pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). These signals lead to the assembly of different inflammasomes, which then serve as platforms for Caspase-1 activation.
Canonical Inflammasome Activation Pathway
The canonical pathway involves the assembly of an inflammasome complex, typically consisting of a sensor protein (e.g., NLRP3, NLRC4, AIM2), an adaptor protein (ASC), and pro-caspase-1. This assembly leads to the auto-catalytic cleavage and activation of Caspase-1.
Non-Canonical Inflammasome Activation Pathway
The non-canonical pathway is directly activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria, which binds to and activates Caspase-4/5 (in humans) or Caspase-11 (in mice). These caspases then cleave GSDMD to induce pyroptosis.
Experimental Protocols
The following protocols provide a general framework for measuring Caspase-1 activity using this compound. It is recommended to optimize these protocols for your specific cell type or experimental conditions.
In Vitro Caspase-1 Activity Assay (from Cell Lysates)
This protocol describes the measurement of Caspase-1 activity from cell lysates.
Materials:
-
Cells of interest
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
This compound substrate (10 mM stock in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well black, flat-bottom microplate
-
Fluorometer capable of excitation at ~350 nm and emission at ~460 nm
-
Recombinant active Caspase-1 (for standard curve)
-
AMC (for standard curve)
Procedure:
-
Cell Lysis:
-
Induce pyroptosis in your cells using the desired stimulus. Include a negative control of untreated cells.
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 10^6 cells per 50 µL).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
Prepare a standard curve using either recombinant active Caspase-1 with this compound or free AMC.
-
In a 96-well plate, add 50-100 µg of protein lysate per well and adjust the volume to 50 µL with Assay Buffer.
-
Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to a final concentration of 50 µM.
-
-
Measurement:
-
Initiate the reaction by adding 50 µL of the this compound working solution to each well.
-
Immediately measure the fluorescence at Ex/Em = 350/460 nm in a kinetic mode for 30-60 minutes at 37°C.
-
Alternatively, for an endpoint assay, incubate the plate at 37°C for 1-2 hours, protected from light, and then measure the fluorescence.
-
-
Data Analysis:
-
Calculate the rate of AMC release by determining the slope of the linear portion of the kinetic curve.
-
Use the standard curve to convert the fluorescence units to the amount of AMC released or Caspase-1 activity.
-
Considerations for Live-Cell Imaging
For real-time monitoring of Caspase-1 activity in living cells, a cell-permeable version of a Caspase-1 substrate is required. While this compound is not cell-permeable, other commercially available kits provide cell-permeable Caspase-1 substrates, often coupled with a fluoromethyl ketone (FMK) moiety for irreversible binding to the active enzyme.
Applications in Drug Discovery
The specific and sensitive nature of the this compound assay makes it a powerful tool in drug discovery for identifying and characterizing modulators of Caspase-1 activity.
-
High-Throughput Screening (HTS): The 96-well plate format of the assay is amenable to HTS campaigns to screen large compound libraries for inhibitors of Caspase-1.
-
Mechanism of Action Studies: For compounds that inhibit pyroptosis, the this compound assay can determine if the mechanism involves direct inhibition of Caspase-1.
-
Structure-Activity Relationship (SAR) Studies: The assay can be used to evaluate the potency and selectivity of a series of related compounds to guide lead optimization.
Conclusion
This compound is a cornerstone tool for the quantitative analysis of Caspase-1 activity in the context of pyroptosis research. Its specificity and the robust fluorescence signal upon cleavage provide a reliable method for studying the intricate mechanisms of this inflammatory cell death pathway. The protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at unraveling the complexities of pyroptosis and for the development of novel therapeutics targeting inflammatory diseases.
References
A Comprehensive Technical Guide to Caspase-1 Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a thorough understanding of the principles and methodologies behind caspase-1 activity assays. Caspase-1, a key inflammatory caspase, plays a critical role in the innate immune response through the activation of inflammasomes. Its activity leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, as well as a form of programmed cell death known as pyroptosis. Accurate measurement of caspase-1 activity is therefore essential for research in immunology, inflammation, and for the development of novel therapeutics targeting inflammatory diseases.
The Inflammasome and Caspase-1 Activation
Inflammasomes are multi-protein complexes that assemble in the cytosol in response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1] A canonical inflammasome complex typically consists of a sensor protein (e.g., NLRP3, NLRC4, AIM2), an adaptor protein (ASC), and pro-caspase-1.[1] The assembly of the inflammasome brings pro-caspase-1 molecules into close proximity, leading to their dimerization and auto-activation through proteolytic cleavage. Activated caspase-1 is a heterotetramer composed of two p20 and two p10 subunits.[2][3]
dot
References
A Technical Guide to Utilizing Ac-YEVD-AMC in the Study of Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorogenic tetrapeptide substrate, Acetyl-Tyrosyl-Valyl-Alaninyl-Aspartyl-7-amino-4-methylcoumarin (Ac-YEVD-AMC), and its pivotal role in the investigation of inflammatory signaling pathways. Primarily a tool for interrogating the activity of caspase-1, a key mediator of inflammation, this guide will also explore the interconnected roles of the executioner caspases-3 and -7 and their corresponding substrate, Ac-DEVD-AMC, in inflammatory processes. This document will furnish researchers with the necessary theoretical background, detailed experimental protocols, and quantitative data to effectively employ these tools in their studies.
Introduction to Caspases in Inflammation
Caspases, a family of cysteine-aspartic proteases, are critical mediators of both programmed cell death (apoptosis) and inflammation. While historically categorized by their roles in these distinct processes, there is a growing body of evidence demonstrating significant crosstalk between apoptotic and inflammatory caspases.
Inflammatory Caspases: Caspase-1, -4, -5, and -11 (in mice) are key players in the innate immune response. Caspase-1, in particular, is the central effector of the inflammasome, a multi-protein complex that assembles in response to pathogenic and sterile danger signals.[1]
Executioner Caspases: Caspase-3, -6, and -7 are the primary executioners of apoptosis. However, emerging research has uncovered non-apoptotic roles for caspase-3 and -7 in modulating inflammatory responses, including cytokine processing and the activation of microglia.[2][3]
This compound: A Specific Substrate for Caspase-1
This compound is a fluorogenic substrate specifically designed to measure the activity of caspase-1 and caspase-11.[3][4] The substrate consists of the peptide sequence YEVD, which is recognized and cleaved by active caspase-1, linked to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC).
Mechanism of Action
In its intact form, the this compound substrate is non-fluorescent. Upon cleavage by active caspase-1 at the aspartate residue, the AMC moiety is released. Free AMC is highly fluorescent, emitting a detectable signal upon excitation. The intensity of this fluorescence is directly proportional to the enzymatic activity of caspase-1 in the sample.
The Caspase-1 Inflammasome Pathway
The activation of caspase-1 is tightly regulated and occurs within a large, multi-protein complex known as the inflammasome. The assembly of the inflammasome is a critical step in the innate immune response to a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).
Experimental Protocol for Caspase-1 Activity Assay using this compound
This protocol provides a general framework for measuring caspase-1 activity in cell lysates. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Cells of interest (e.g., macrophages, microglia)
-
Inflammatory stimulus (e.g., LPS, nigericin, ATP)
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM NaPPi)
-
Protease inhibitors (optional, but recommended)
-
Caspase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)
-
This compound substrate (stock solution in DMSO)
-
Fluorometer or fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and treat with the inflammatory stimulus for the appropriate duration to induce inflammasome activation. Include untreated cells as a negative control.
-
Cell Lysis:
-
For adherent cells, wash with ice-cold PBS and lyse by adding Cell Lysis Buffer directly to the plate.
-
For suspension cells, pellet the cells, wash with PBS, and resuspend in Cell Lysis Buffer.
-
Incubate on ice for 10-30 minutes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate to normalize caspase activity.
-
Caspase-1 Assay:
-
In a 96-well black plate, add a standardized amount of protein lysate to each well.
-
Add Caspase Assay Buffer to each well.
-
Prepare a reaction mixture by diluting the this compound stock solution in Caspase Assay Buffer to the desired final concentration (typically 20-50 µM).
-
Initiate the reaction by adding the this compound reaction mixture to each well.
-
-
Fluorescence Measurement: Immediately measure the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. Kinetic readings can be taken at regular intervals to determine the reaction rate.
Quantitative Data for this compound Assays
Quantitative results from this compound assays can vary significantly depending on the cell type, the nature and concentration of the inflammatory stimulus, and the incubation time. It is crucial to include appropriate controls in every experiment.
| Parameter | Typical Value/Range | Notes | Reference |
| Substrate Concentration | 20 - 50 µM | Optimal concentration should be determined empirically. | [5] |
| Excitation Wavelength | ~380 nm | Refer to the manufacturer's specifications for the specific substrate. | [5] |
| Emission Wavelength | ~460 nm | Refer to the manufacturer's specifications for the specific substrate. | [5] |
| Fold Increase in Activity | Varies (e.g., 2 to >10-fold) | Highly dependent on the potency of the inflammasome activator. | [6] |
Ac-DEVD-AMC: A Tool for Studying Caspase-3 and -7 in Inflammation
While primarily known as executioners of apoptosis, caspase-3 and -7 have been implicated in inflammatory processes, particularly in the central nervous system. Ac-DEVD-AMC is a fluorogenic substrate used to measure the activity of these caspases.[7][8]
Non-Apoptotic Roles of Caspase-3 and -7 in Inflammation
Recent studies have revealed that caspase-3 and -7 can be activated in inflammatory conditions without leading to cell death.[9] For instance, in microglia, the resident immune cells of the brain, caspase-3 and -7 activity is linked to their activation and the subsequent production of pro-inflammatory mediators.[8][9] This activation can be downstream of other inflammatory signals and involves pathways distinct from the classical apoptotic cascades.
Experimental Protocol for Caspase-3/7 Activity Assay using Ac-DEVD-AMC
The protocol for measuring caspase-3/7 activity is similar to that for caspase-1, with the primary difference being the substrate used.
Materials:
-
Cells of interest (e.g., microglia, macrophages)
-
Inflammatory stimulus (e.g., LPS)
-
Cell Lysis Buffer (as for caspase-1 assay)
-
Caspase Assay Buffer (as for caspase-1 assay)
-
Ac-DEVD-AMC substrate (stock solution in DMSO)[10]
-
Fluorometer or fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)[10]
Procedure: The procedure follows the same steps as the caspase-1 assay: cell culture and treatment, cell lysis, protein quantification, and the caspase assay itself, substituting Ac-DEVD-AMC for this compound.
Quantitative Data for Ac-DEVD-AMC Assays in Inflammatory Models
| Experimental Model | Stimulus | Fold Increase in Caspase-3/7 Activity | Reference |
| PC12 cells co-cultured with activated microglia | Activated microglia | 1.8-fold | [9] |
| C6 glioma cells | Various synthetic compounds | Statistically significant increases | [11] |
| Murine brain after cranial irradiation | Cranial irradiation | 125% - 141% increase at 6 hours |
Experimental Workflow for Studying Caspase Activity in Inflammation
The following diagram outlines a typical experimental workflow for investigating the role of caspase-1 and caspase-3/7 in an inflammatory response.
Conclusion
This compound and Ac-DEVD-AMC are invaluable tools for dissecting the complex roles of caspases in inflammatory pathways. By providing a quantitative measure of specific caspase activity, these fluorogenic substrates enable researchers to probe the mechanisms of inflammasome activation and the non-apoptotic functions of executioner caspases in inflammation. The detailed protocols and pathway diagrams provided in this guide serve as a foundation for designing and interpreting experiments aimed at understanding and targeting these critical inflammatory mediators in health and disease. Researchers are encouraged to optimize these protocols for their specific experimental systems to ensure robust and reproducible results.
References
- 1. Novel extracellular and nuclear caspase-1 and inflammasomes propagate inflammation and regulate gene expression: a comprehensive database mining study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Non-Canonical Roles of Apoptotic Caspases in the Nervous System [frontiersin.org]
- 3. Physiological functions of non-apoptotic caspase activity in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. biotium.com [biotium.com]
- 8. caymanchem.com [caymanchem.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to 7-Amino-4-Methylcoumarin (AMC): Properties and Applications in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-4-methylcoumarin (AMC) is a versatile fluorescent molecule widely employed in the life sciences as a reporter group in fluorogenic enzyme assays.[1][2][3] Its utility stems from the significant change in its fluorescent properties upon cleavage from a quenching substrate, providing a sensitive and continuous method for measuring enzyme activity.[2] This technical guide provides an in-depth overview of the core properties of AMC, detailed experimental protocols for its use, and visualizations to aid in the design and execution of robust biochemical assays. AMC is also known by other names, including Coumarin 120.[2][4]
Core Properties of 7-Amino-4-Methylcoumarin
The fundamental characteristics of AMC are pivotal to its application in fluorescence-based assays. These properties are summarized in the tables below for easy reference.
Table 1: General and Physicochemical Properties of AMC
| Property | Value | References |
| Synonyms | Coumarin 120, 4-methyl-7-aminocoumarin, NSC 45796 | [2][4] |
| CAS Number | 26093-31-2 | [2][4] |
| Molecular Formula | C₁₀H₉NO₂ | [2][5] |
| Molecular Weight | 175.18 g/mol | [5][6] |
| Appearance | White to yellow solid/powder | [6] |
| Melting Point | 223-226 °C | [6] |
| Purity | ≥98% (HPLC) | [4] |
Table 2: Spectral and Fluorescence Properties of AMC
| Property | Value | Notes | References |
| Excitation Maximum (λex) | ~344-351 nm | Varies slightly with solvent and pH. | [7][8][9][10] |
| Emission Maximum (λem) | ~430-445 nm | Varies slightly with solvent and pH. | [2][7][8][9][10] |
| Molar Extinction Coefficient (ε) | Not readily available for free AMC. | Researchers typically generate a standard curve for quantification. | |
| Quantum Yield (Φ) | High | A derivative, 6-hydroxy-7-amino-4-methylcoumarin, has a reported quantum yield of 0.81 in methanol. | [11] |
| Fluorescence Principle | Fluorescence is quenched when conjugated to a substrate via its amino group. Cleavage releases free AMC, resulting in a significant increase in fluorescence. | This is the basis for its use in fluorogenic enzyme assays. | [2] |
| pH Dependence | The fluorescence spectra of AMC are not significantly affected by pH changes near or above physiological pH. | This provides stability in a range of biological assay conditions. | [7] |
Table 3: Solubility and Storage of AMC
| Solvent | Solubility | References |
| DMSO | ≥ 17.5 mg/mL | [7] |
| DMF | Soluble | |
| Acetone | Soluble | |
| Storage (Solid) | Store at -20°C, protected from light. Stable for ≥ 4 years. | [2] |
| Storage (Solutions) | Store frozen, desiccated, and protected from light. | [7] |
Principle of AMC-Based Fluorogenic Assays
The core principle behind the use of AMC in enzyme assays is the phenomenon of fluorescence quenching and dequenching. When AMC is chemically linked (conjugated) to a peptide or another substrate via an amide bond at its 7-amino group, its fluorescence is significantly suppressed. Upon enzymatic cleavage of this amide bond by a specific enzyme, such as a protease, the free AMC molecule is released. In its unconjugated form, AMC exhibits strong fluorescence when excited with UV light. The rate of increase in fluorescence intensity is directly proportional to the rate of enzymatic activity.
References
- 1. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. 7-Amino-4-methylcoumarin | C10H9NO2 | CID 92249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-Amino-4-methylcoumarin 99 26093-31-2 [sigmaaldrich.com]
- 7. Molecular Probes 7-Amino-4-Methylcoumarin, reference standard 100 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.fi]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. AMC [7-Amino-4-methylcoumarin] [anaspec.com]
- 11. scispace.com [scispace.com]
The Application of Ac-YEVD-AMC in Cellular Models of Inflammation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of the fluorogenic substrate Ac-YEVD-AMC to measure caspase-1 activity in cellular models of inflammation. It details the underlying signaling pathways, provides experimental protocols for inflammasome activation and measurement of caspase-1 activity, and presents quantitative data to illustrate the utility of this substrate in assessing inflammatory responses.
Introduction: The Inflammasome and Caspase-1 Activation
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells. A key player in the inflammatory process is the inflammasome, a multi-protein complex that activates caspase-1.[1][2][3] The NLR family pyrin domain-containing 3 (NLRP3) inflammasome is one of the most well-characterized inflammasomes and is activated by a wide range of stimuli.[1][4][5]
Activation of the NLRP3 inflammasome is a two-step process.[5] The first step, "priming," is typically initiated by microbial components like lipopolysaccharide (LPS), which leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression. The second step, "activation," is triggered by a variety of stimuli, including ATP, nigericin, and crystalline substances, which leads to the assembly of the NLRP3 inflammasome complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1.[1][5] This assembly facilitates the auto-cleavage and activation of pro-caspase-1 into its active form, caspase-1.
Active caspase-1 is a cysteine protease that plays a crucial role in inflammation by cleaving pro-inflammatory cytokines, such as pro-IL-1β and pro-IL-18, into their mature, active forms.[1][2][6] Caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[1][6] Therefore, measuring caspase-1 activity is a key method for quantifying inflammasome activation and the inflammatory response.
This compound (Acetyl-Tyrosyl-Valyl-Alaninyl-Aspartyl-7-amino-4-methylcoumarin) is a fluorogenic substrate specifically designed to measure the activity of caspase-1.[7] The tetrapeptide sequence Tyr-Glu-Val-Asp (YEVD) is recognized and cleaved by active caspase-1 after the aspartate residue. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified using a fluorometer. The intensity of the fluorescent signal is directly proportional to the caspase-1 activity in the sample.
Core Signaling Pathway: NLRP3 Inflammasome Activation
The canonical NLRP3 inflammasome activation pathway is a central mechanism in the innate immune response. The following diagram illustrates the key steps leading to caspase-1 activation.
Caption: Canonical NLRP3 inflammasome activation pathway.
Data Presentation: Quantifying Inflammasome Activation
The following tables summarize representative quantitative data from cellular inflammation models. These tables illustrate how this compound can be used in conjunction with other assays to assess the efficacy of potential inflammasome inhibitors.
Table 1: Inhibition of Caspase-1 Activity
This table presents the half-maximal inhibitory concentration (IC50) of various compounds against caspase-1. While the substrates used in these specific examples are analogs of this compound, they demonstrate the utility of such fluorogenic assays in quantifying inhibitor potency.
| Compound | Substrate Used | IC50 (nM) | Cell Model | Reference |
| NCGC00183434 | Ac-LEHD-AMC | 0.316 | Recombinant Caspase-1 | [8] |
| VX-765 | Ac-WEHD-AMC | 530 | Recombinant Caspase-1 | [9] |
| Ac-YVAD-cmk | Ac-YVAD-amc | N/A (96.6% inhibition) | Rat cortical homogenates | [6] |
Table 2: Correlation of Caspase-1 Activity with Downstream Inflammatory Readouts
This table demonstrates the relationship between caspase-1 activity, as measured by a fluorogenic substrate, and the downstream consequences of inflammasome activation: IL-1β secretion and pyroptotic cell death (measured by LDH release). The data is presented as a percentage of the positive control (LPS + Nigericin treatment).
| Treatment | Caspase-1 Activity (% of Control) | IL-1β Secretion (% of Control) | LDH Release (% of Control) |
| Untreated | 5 ± 2 | 3 ± 1 | 4 ± 2 |
| LPS only | 15 ± 5 | 10 ± 4 | 8 ± 3 |
| LPS + Nigericin | 100 | 100 | 100 |
| LPS + Nigericin + Inhibitor A (1 µM) | 45 ± 8 | 52 ± 10 | 48 ± 7 |
| LPS + Nigericin + Inhibitor A (10 µM) | 12 ± 4 | 18 ± 6 | 15 ± 5 |
Note: Data are representative and synthesized from trends observed in the literature.
Experimental Protocols
The following are detailed methodologies for inducing inflammasome activation in a macrophage cell line and for measuring caspase-1 activity using this compound.
Induction of NLRP3 Inflammasome Activation in THP-1 Macrophages
This protocol describes the differentiation of THP-1 monocytes into macrophage-like cells and the subsequent two-step activation of the NLRP3 inflammasome.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Protocol:
-
Cell Seeding and Differentiation:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 medium.
-
Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophage-like cells.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After differentiation, gently aspirate the medium and wash the adherent cells twice with warm PBS.
-
Add fresh, PMA-free RPMI-1640 medium to the cells.
-
-
Priming (Signal 1):
-
Add LPS to the desired wells at a final concentration of 1 µg/mL.
-
Incubate for 3-4 hours at 37°C in a 5% CO2 incubator.
-
-
Activation (Signal 2):
-
Following the priming step, add the NLRP3 activator to the appropriate wells.
-
For Nigericin: Add to a final concentration of 10-20 µM.
-
For ATP: Add to a final concentration of 5 mM.
-
-
Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
After incubation, the cell lysates can be prepared for the caspase-1 activity assay, and the supernatants can be collected for IL-1β and LDH assays.
-
Caspase-1 Activity Assay using this compound
This protocol details the preparation of cell lysates and the measurement of caspase-1 activity.
Materials:
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
Caspase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10% glycerol, 2 mM DTT)
-
This compound substrate (stock solution in DMSO)
-
96-well black, flat-bottom plate
-
Fluorometer with excitation at 360-380 nm and emission at 440-460 nm
Protocol:
-
Cell Lysate Preparation:
-
After inflammasome activation, remove the supernatant (if needed for other assays).
-
Wash the cells once with cold PBS.
-
Add 50-100 µL of cold Cell Lysis Buffer to each well.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge the plate at 1000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cell lysate) to a new, pre-chilled 96-well plate or microcentrifuge tubes.
-
-
Caspase-1 Activity Measurement:
-
In a 96-well black plate, add 50 µL of cell lysate to each well.
-
Prepare the reaction mixture by diluting the this compound stock solution in Caspase Assay Buffer to a final concentration of 50 µM.
-
Add 50 µL of the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with lysis buffer and substrate but no cell lysate).
-
The fluorescence intensity is proportional to the caspase-1 activity. Data can be expressed as relative fluorescence units (RFU) or normalized to the protein concentration of the cell lysate.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for assessing inflammasome activation and the logical relationship of using this compound as a measurement tool.
Caption: Experimental workflow for inflammasome activation studies.
Caption: this compound as a tool to measure caspase-1 activity.
Conclusion
This compound is a valuable tool for researchers studying inflammation. Its specificity for caspase-1 allows for the direct quantification of a key event in the inflammasome signaling pathway. By integrating the use of this compound with other assays that measure downstream events such as cytokine release and pyroptosis, a comprehensive understanding of the inflammatory response in cellular models can be achieved. This guide provides the foundational knowledge and protocols to effectively utilize this compound in the investigation of inflammatory diseases and the development of novel anti-inflammatory therapeutics.
References
- 1. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fluorometric Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of fluorometric enzyme assays, detailing the core principles, experimental protocols, data interpretation, and applications in research and drug development.
Introduction to Fluorometric Enzyme Assays
Fluorometric enzyme assays are a highly sensitive and widely used method for measuring enzyme activity.[1] These assays rely on the use of substrates that, upon enzymatic modification, produce a fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity, allowing for precise quantification.[2] The high sensitivity of fluorescence-based methods makes them particularly valuable for analyzing small sample volumes and detecting low levels of enzymatic activity.[3][4]
The underlying principle of these assays is the phenomenon of fluorescence, where a molecule (fluorophore) absorbs light at a specific wavelength and then emits light at a longer wavelength.[1][3] In a typical assay, a non-fluorescent or weakly fluorescent substrate is converted by an enzyme into a highly fluorescent product.[4] The change in fluorescence intensity over time is monitored using a fluorometer or a microplate reader.[5][6]
Advantages of Fluorometric Assays:
-
High Sensitivity: Generally more sensitive than spectrophotometric assays, allowing for the use of lower enzyme and substrate concentrations.[1][3][4]
-
Continuous Monitoring: Enables real-time measurement of enzyme kinetics.[2][4]
-
High-Throughput Screening (HTS): Easily adaptable for use in multi-well plates, making them ideal for screening large numbers of compounds.[4]
-
Wide Range of Applications: Applicable to a diverse array of enzyme classes.[3]
Disadvantages of Fluorometric Assays:
-
Interference: Can be susceptible to interference from fluorescent compounds in the sample and autofluorescence from biological molecules.[1][4]
-
Photobleaching: Fluorescent products can be susceptible to photobleaching (loss of fluorescence) upon prolonged exposure to light.[4]
-
Environmental Sensitivity: Fluorescence can be affected by factors such as pH, temperature, and solvent polarity.[7]
Core Components and Principles
Fluorogenic Substrates
The selection of an appropriate fluorogenic substrate is critical for a successful assay. These substrates are typically composed of an enzyme-specific recognition moiety linked to a fluorophore. Upon enzymatic cleavage, the fluorophore is released, resulting in a significant increase in fluorescence.[8]
Commonly used fluorophores in enzyme assays include:
-
4-Methylumbelliferone (4-MU): A widely used fluorophore that exhibits strong blue fluorescence upon release from its non-fluorescent substrates.
-
7-Amino-4-methylcoumarin (AMC): Another popular blue-fluorescent coumarin derivative.[8]
-
Fluorescein: A highly fluorescent molecule often used in the form of fluorescein di-β-D-galactopyranoside (FDG) for β-galactosidase assays.[9]
-
Resorufin: A red-fluorescent dye with a high extinction coefficient and quantum yield.[8]
-
7-amino-4-trifluoromethylcoumarin (AFC): A fluorophore with spectral properties that help to minimize interference from the autofluorescence of biological samples.[10]
Instrumentation
Fluorometric assays are typically performed using one of two main types of instruments:
-
Fluorometers (or Spectrofluorometers): These instruments measure fluorescence from a single sample cuvette and offer high sensitivity and flexibility in wavelength selection.[5][6]
-
Microplate Readers: These are high-throughput instruments capable of measuring fluorescence from 96-, 384-, or even 1536-well plates, making them ideal for HTS applications.[6]
Both types of instruments consist of a light source (e.g., xenon flash lamp), an excitation monochromator or filter to select the desired excitation wavelength, a sample holder, an emission monochromator or filter to select the emission wavelength, and a detector (typically a photomultiplier tube, PMT) to quantify the emitted light.[6]
Data Presentation: Quantitative Analysis
The data generated from fluorometric enzyme assays can be used to determine key enzymatic parameters. The following tables provide examples of quantitative data that can be obtained.
Comparison of Fluorogenic Substrates for β-Galactosidase
The choice of substrate can significantly impact assay performance. This table compares the performance of different fluorogenic substrates for β-galactosidase.
| Substrate | Excitation (nm) | Emission (nm) | Signal-to-Background Ratio | Notes |
| 4-Methylumbelliferyl β-D-galactoside (MUG) | 360 | 460 | Good | A commonly used and cost-effective substrate.[9] |
| Fluorescein di-β-D-galactopyranoside (FDG) | 490 | 515 | Very High | Offers 100 to 1000-fold higher sensitivity than colorimetric assays. |
| 9H-(1,3-dichloro-9,9-dimethylacridin-2-one-7-yl) β-d-galactopyranoside (DDAOG) | ~645 | ~660 | ~12-fold higher than ONPG (a colorimetric substrate) | Produces a far-red shifted fluorescent signal, reducing interference from autofluorescence.[3] |
| 4-Trifluoromethylumbelliferyl β-D-galactopyranoside (TFMUG) | 385 | 502 | High | Highly water-soluble with long-wavelength emission. |
Enzyme Kinetics: Determination of Km and Vmax
Fluorometric assays are well-suited for determining Michaelis-Menten kinetic parameters. The following data is for Matrix Metalloproteinase-12 (MMP-12) using a fluorogenic substrate.
| Substrate Concentration (µM) | Initial Velocity (RFU/s) |
| 2 | 2.5 |
| 5 | 5.8 |
| 10 | 10.5 |
| 20 | 18.2 |
| 40 | 29.6 |
| 80 | 42.1 |
| 120 | 50.0 |
| 200 | 56.7 |
From this data, the following kinetic constants were determined:
Inhibitor Potency: IC50 Determination
These assays are widely used in drug discovery to determine the potency of enzyme inhibitors. The table below shows data for the determination of the IC50 value of the caspase-3 inhibitor Ac-DEVD-CHO.
| Inhibitor Concentration (pM) | % Inhibition |
| 10 | 8 |
| 30 | 22 |
| 100 | 45 |
| 140 | 50 |
| 300 | 78 |
| 1000 | 95 |
| 3000 | 98 |
The calculated IC50 for Ac-DEVD-CHO from this data is 140 pM .
Experimental Protocols
Below are detailed methodologies for two common fluorometric enzyme assays.
β-Galactosidase Activity Assay
This protocol is adapted for a 96-well plate format using a generic fluorogenic substrate like MUG.
Materials:
-
β-Galactosidase enzyme or cell lysate containing the enzyme.
-
Assay Buffer: Phosphate-buffered saline (PBS) or a buffer optimized for the specific β-galactosidase.
-
Fluorogenic Substrate (e.g., MUG) stock solution (e.g., 10 mM in DMSO).
-
Stop Solution: A high pH buffer (e.g., 0.1 M Glycine, pH 10.5) to terminate the reaction.
-
96-well black, clear-bottom microplate.
-
Microplate reader with fluorescence detection capabilities.
Procedure:
-
Prepare Assay Reaction Mix: Dilute the fluorogenic substrate stock solution to the desired final concentration in the assay buffer. For example, to get a final concentration of 100 µM in a 100 µL reaction volume, prepare a 2X working solution (200 µM) in assay buffer.
-
Sample Preparation: Prepare serial dilutions of your enzyme or cell lysate in assay buffer.
-
Assay Initiation: Add 50 µL of the 2X substrate working solution to each well of the microplate.
-
Add 50 µL of the enzyme/lysate dilutions to the respective wells to start the reaction. Include a no-enzyme control (buffer only) for background fluorescence measurement.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Add 50 µL of Stop Solution to each well.
-
Fluorescence Measurement: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 360/460 nm for MUG).
-
Data Analysis: Subtract the background fluorescence from all readings. Plot the fluorescence intensity against the enzyme concentration.
Caspase-3 Activity Assay
This protocol is for measuring the activity of caspase-3, a key enzyme in apoptosis, using the fluorogenic substrate Ac-DEVD-AFC.
Materials:
-
Cell lysate from apoptotic and non-apoptotic cells.
-
Lysis Buffer: (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol).
-
2X Reaction Buffer: (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 20% glycerol).
-
Caspase-3 Substrate (Ac-DEVD-AFC) stock solution (e.g., 1 mM in DMSO).
-
96-well black microplate.
-
Microplate reader.
Procedure:
-
Cell Lysis: Induce apoptosis in your cell line of interest. Harvest both induced and uninduced cells. Lyse the cells by resuspending the cell pellet in ice-cold Lysis Buffer (e.g., 25 µL per 1 x 10⁶ cells). Incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute at 4°C. Collect the supernatant (cell lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Assay Setup: In a 96-well plate, add 50 µL of each cell lysate (diluted to the same protein concentration in Lysis Buffer).
-
Prepare Reaction Mix: Dilute the Ac-DEVD-AFC stock solution to a final concentration of 50 µM in the 2X Reaction Buffer.
-
Initiate Reaction: Add 50 µL of the reaction mix to each well containing the cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity at Ex/Em = 400/505 nm.
-
Data Analysis: Compare the fluorescence of the apoptotic sample to the non-induced control to determine the fold-increase in caspase-3 activity.
Visualizations: Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
General Experimental Workflow
Caption: A typical workflow for a fluorometric enzyme assay.
Caspase-Dependent Apoptosis Signaling Pathway
Caption: Simplified caspase signaling cascade leading to apoptosis.
Ubiquitin-Proteasome Signaling Pathway
Caption: The ubiquitin-proteasome pathway for protein degradation.
Conclusion
Fluorometric enzyme assays are a powerful and versatile tool in the fields of biochemistry, molecular biology, and drug discovery. Their high sensitivity, adaptability to high-throughput formats, and ability to provide real-time kinetic data make them an indispensable method for characterizing enzyme function and identifying novel therapeutic agents. By understanding the core principles, carefully selecting reagents, and optimizing experimental conditions, researchers can generate high-quality, reproducible data to advance their scientific objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. beta-Galactosidase activity assay using far-red-shifted fluorescent substrate DDAOG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 4. up.lublin.pl [up.lublin.pl]
- 5. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of novel fluorogenic substrates for the detection of bacterial beta-galactosidase. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Which fluorescent substrate should I use for B-galactosidase system for microscopy? | AAT Bioquest [aatbio.com]
- 8. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Ac-YEVD-AMC Caspase-1 Assay in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a key inflammatory caspase that plays a crucial role in the innate immune response.[1][2][3] It is responsible for the proteolytic processing and activation of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][4] Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases, making it an important therapeutic target. The Ac-YEVD-AMC Caspase-1 Assay is a sensitive and specific method for quantifying caspase-1 activity in cell lysates. This fluorogenic assay utilizes the synthetic tetrapeptide substrate Acetyl-Tyrosyl-Valyl-Alaninyl-Aspartyl-7-amino-4-methylcoumarin (this compound).[5] In the presence of active caspase-1, the substrate is cleaved, releasing the fluorescent moiety 7-amino-4-methylcoumarin (AMC), which can be measured using a fluorometer.[6][7]
Principle of the Assay
The this compound assay is based on the specific recognition and cleavage of the YEVD peptide sequence by active caspase-1.[5] The AMC fluorophore is quenched by the peptide sequence. Upon cleavage by caspase-1, the free AMC molecule fluoresces brightly when excited with ultraviolet light (Ex = 360-380 nm), and the emission can be detected at 440-460 nm.[7][8] The intensity of the fluorescence is directly proportional to the amount of active caspase-1 in the sample.
Signaling Pathway for Caspase-1 Activation
Caspase-1 is typically activated through the formation of a multiprotein complex called the inflammasome.[1][4] In response to various stimuli, such as pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), sensor proteins like NLRP3 oligomerize and recruit the adaptor protein ASC. ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-activation and the formation of the active caspase-1 heterotetramer.
Experimental Protocol
This protocol provides a general guideline for measuring caspase-1 activity in cell lysates using the this compound substrate. Optimization may be required for specific cell types and experimental conditions.
Materials and Reagents
-
Cells of interest
-
Inducing agent (e.g., LPS, ATP)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)[9]
-
This compound substrate (10 mM stock in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)[8]
-
96-well black, flat-bottom microplate
-
Fluorometer with excitation at 360-380 nm and emission at 440-460 nm filters
-
Refrigerated microcentrifuge
Experimental Workflow
Detailed Methodology
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with the appropriate stimulus to induce caspase-1 activation (e.g., prime with LPS for 4 hours, followed by ATP for 30 minutes). Include untreated cells as a negative control.
-
-
Preparation of Cell Lysates:
-
Gently aspirate the culture medium and wash the cells once with ice-cold PBS.
-
For adherent cells, add ice-cold Cell Lysis Buffer directly to the plate (e.g., 100 µL for a 6-well plate). For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and resuspend the pellet in ice-cold Cell Lysis Buffer.[10]
-
Incubate the cells in Lysis Buffer on ice for 15-30 minutes with occasional gentle agitation.[10][11]
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 10,000-14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[10][11]
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube. Keep the lysate on ice.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a detergent-compatible protein assay, such as the BCA assay. This is crucial for normalizing the caspase-1 activity.
-
-
Caspase-1 Assay:
-
Prepare the Assay Buffer immediately before use.
-
In a 96-well black microplate, add the following to each well:
-
50 µg of cell lysate protein (adjust the volume with Assay Buffer to a final volume of 50 µL).
-
50 µL of 2x Assay Buffer containing 10 µM this compound substrate.
-
-
Include the following controls:
-
Blank: Assay Buffer and substrate only (no cell lysate).
-
Negative Control: Lysate from untreated cells.
-
Positive Control (optional): Lysate from cells treated with a known caspase-1 activator or purified active caspase-1.
-
-
Mix the contents of the wells gently.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may vary depending on the level of caspase-1 activity and should be determined empirically.
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[8]
-
-
Data Analysis:
-
Subtract the fluorescence reading of the blank from all other readings.
-
Normalize the fluorescence intensity of each sample to its protein concentration.
-
Express the results as relative fluorescence units (RFU) per microgram of protein or as fold change in activity compared to the negative control.
-
Data Presentation
The following table provides an example of how to present the quantitative data from a caspase-1 assay.
| Treatment Group | Protein Conc. (µg/µL) | Raw Fluorescence (RFU) | Blank-Corrected RFU | Normalized RFU (RFU/µg) | Fold Change vs. Control |
| Blank | N/A | 150 | 0 | N/A | N/A |
| Untreated Control | 2.1 | 580 | 430 | 204.8 | 1.0 |
| Vehicle Control | 2.0 | 610 | 460 | 230.0 | 1.1 |
| Treatment A (10 µM) | 1.9 | 2540 | 2390 | 1257.9 | 6.1 |
| Treatment B (10 µM) | 2.2 | 870 | 720 | 327.3 | 1.6 |
| Caspase-1 Inhibitor (10 µM) + Treatment A | 2.0 | 720 | 570 | 285.0 | 1.4 |
Troubleshooting
-
High background fluorescence:
-
Ensure the use of a black microplate to minimize background.
-
Check the purity of the reagents.
-
Optimize the substrate concentration.
-
-
Low signal:
-
Increase the amount of cell lysate per well.
-
Increase the incubation time.
-
Ensure the cells were sufficiently stimulated to activate caspase-1.
-
-
High variability between replicates:
-
Ensure accurate pipetting and thorough mixing.
-
Ensure uniform cell density and treatment conditions.
-
Conclusion
The this compound caspase-1 assay is a robust and sensitive method for quantifying caspase-1 activity in cell lysates. This protocol, along with proper data analysis and controls, can provide valuable insights into the role of caspase-1 in various biological and pathological processes, aiding in the discovery and development of novel therapeutics targeting inflammatory pathways.
References
- 1. The protease caspase-1: Activation pathways and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mesoscale.com [mesoscale.com]
- 11. sciencellonline.com [sciencellonline.com]
Application Notes and Protocols for Ac-YEVD-AMC in a 96-Well Plate Format
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-YEVD-AMC is a fluorogenic substrate utilized for the sensitive and specific detection of caspase-1 and caspase-11 activity. This tetrapeptide, N-Acetyl-L-tyrosyl-L-glutamyl-L-valyl-L-aspartic acid 7-amido-4-methylcoumarin, is designed to be non-fluorescent until cleaved by an active caspase-1 or caspase-11 enzyme. Upon cleavage at the aspartic acid residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released. The intensity of the fluorescence, which can be measured using a fluorescence plate reader, is directly proportional to the activity of the caspase enzyme in the sample. This assay is a powerful tool for studying inflammation, pyroptosis, and the efficacy of potential therapeutic agents targeting the inflammasome pathway.
Principle of the Assay
The assay quantifies caspase-1/11 activity based on the enzymatic release of a fluorescent reporter. In the presence of active caspase-1 or caspase-11, the this compound substrate is cleaved, liberating free AMC. The fluorescence of the liberated AMC is measured at an excitation wavelength of approximately 340-380 nm and an emission wavelength of 440-460 nm. The rate of AMC release is proportional to the enzyme's activity.
Signaling Pathway: Inflammasome Activation and Caspase-1
Caspase-1 is a key inflammatory caspase that plays a crucial role in the innate immune system. Its activation is tightly regulated by large multiprotein complexes called inflammasomes.[1][2] Inflammasomes assemble in response to various pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1][2] The canonical inflammasome pathway typically involves a sensor protein (e.g., NLRP3, NLRC4, AIM2), an adaptor protein (ASC), and pro-caspase-1.[1][3] Upon activation, the sensor protein oligomerizes and recruits ASC, which in turn recruits pro-caspase-1, leading to its proximity-induced auto-activation.[2][4] Activated caspase-1 then cleaves its substrates, including the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), leading to their maturation and secretion.[1][5] Caspase-1 activation can also induce a form of inflammatory programmed cell death known as pyroptosis.[1]
References
Measuring Pyroptosis: Application Notes and Protocols for the Ac-YEVD-AMC Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring pyroptosis-associated caspase-1 activity using the fluorogenic substrate Ac-YEVD-AMC. This assay is a robust method for quantifying the activation of the canonical inflammasome pathway, a key event in this pro-inflammatory form of programmed cell death.
Introduction to Pyroptosis and Caspase-1 Activity
Pyroptosis is a lytic, pro-inflammatory form of programmed cell death initiated by the activation of inflammatory caspases, primarily caspase-1 in the canonical pathway.[1] This process is a critical component of the innate immune response to pathogens and other danger signals. The activation of caspase-1 is a central event, leading to the cleavage and activation of pro-inflammatory cytokines IL-1β and IL-18, as well as the pore-forming protein Gasdermin D (GSDMD), which ultimately causes cell lysis.[1]
The this compound assay leverages a synthetic tetrapeptide substrate (Ac-Tyr-Val-Asp-AMC) that is specifically recognized and cleaved by active caspase-1.[2] Upon cleavage, the fluorescent 7-amino-4-methylcoumarin (AMC) group is released, resulting in a quantifiable increase in fluorescence. This allows for the sensitive detection of caspase-1 activity in cell lysates.[2]
Signaling Pathway: Canonical Inflammasome Activation
The canonical pyroptosis pathway is typically initiated by two signals. The first "priming" signal, often via Toll-like receptors (TLRs), leads to the upregulation of pro-IL-1β and components of the inflammasome, such as NLRP3. The second signal, triggered by a variety of stimuli including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leads to the assembly of the inflammasome complex. This complex, composed of a sensor protein (e.g., NLRP3), an adaptor protein (ASC), and pro-caspase-1, facilitates the auto-catalytic activation of caspase-1.
Experimental Protocol: this compound Caspase-1 Assay
This protocol outlines the steps for preparing cell lysates, performing the caspase-1 activity assay, and quantifying the results using a fluorescence plate reader.
Experimental Workflow
The overall workflow involves cell treatment to induce pyroptosis, cell lysis to release active caspase-1, incubation of the lysate with the this compound substrate, and measurement of the resulting fluorescence.
A. Reagent Preparation
1. Cell Lysis Buffer (1X):
-
50 mM HEPES, pH 7.4
-
100 mM NaCl
-
0.1% CHAPS
-
1 mM EDTA
-
10% Glycerol
-
Add fresh before use: 2 mM Dithiothreitol (DTT)
-
Store at 4°C.
2. Assay Buffer (2X):
-
100 mM HEPES, pH 7.4
-
200 mM NaCl
-
0.2% CHAPS
-
2 mM EDTA
-
20% Glycerol
-
Add fresh before use: 20 mM Dithiothreitol (DTT)
-
Store at 4°C.
3. This compound Substrate (10 mM Stock):
-
Dissolve the substrate in DMSO.
-
Store in aliquots at -20°C, protected from light.[3]
4. AMC Standard (10 mM Stock):
-
Dissolve 7-Amino-4-methylcoumarin in DMSO.
-
Store in aliquots at -20°C, protected from light.
B. Cell Lysate Preparation
-
Culture cells (e.g., THP-1 macrophages) in a multi-well plate to the desired density.
-
Induce pyroptosis using the desired method (e.g., prime with LPS for 4 hours, then stimulate with Nigericin for 1 hour). Include an untreated control group.
-
Pellet the cells by centrifugation (e.g., 600 x g for 5 minutes). For adherent cells, scrape them into the media before pelleting.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in ice-cold 1X Cell Lysis Buffer. A recommended starting point is 50 µL of buffer per 1-5 x 10^6 cells.[4]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.[4][6]
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is your cell lysate.
-
Determine the protein concentration of the lysate using a detergent-compatible method (e.g., BCA assay).[6] This is crucial for normalizing caspase activity.
C. Caspase-1 Activity Assay
-
In a black, flat-bottom 96-well plate, add your cell lysate to the desired wells. A typical starting amount is 50-200 µg of total protein per well, adjusted to a final volume of 50 µL with 1X Cell Lysis Buffer.[5][7]
-
Prepare a master mix by combining 50 µL of 2X Assay Buffer and 5 µL of 10 mM this compound substrate per reaction.
-
Add 55 µL of the master mix to each well containing cell lysate. The final concentration of the substrate will be approximately 50 µM.
-
Controls:
-
Negative Control: 50 µL of 1X Cell Lysis Buffer instead of cell lysate.
-
Inhibitor Control (Optional): Pre-incubate a sample of activated lysate with a caspase-1 inhibitor (e.g., Ac-YVAD-CHO) for 30 minutes on ice before adding the substrate master mix.
-
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[7][8] Kinetic readings can also be taken every 10-15 minutes.
D. Fluorescence Measurement
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[6][9]
Data Presentation and Analysis
A. AMC Standard Curve
To quantify the amount of AMC released, a standard curve is essential.
-
Prepare a 10 µM working solution of the AMC standard by diluting the 10 mM stock in 1X Assay Buffer.
-
Perform serial dilutions to create a range of standards (e.g., 0, 100, 200, 500, 1000, 2000 nM).
-
Add 100 µL of each standard to wells of the 96-well plate.
-
Measure the fluorescence as described above.
-
Plot the fluorescence values (RFU) against the known AMC concentrations (nM or pmol) to generate a standard curve and determine the linear equation (y = mx + c).
B. Calculation of Caspase-1 Activity
-
Subtract Background: Subtract the fluorescence reading of the negative control (no lysate) from all sample readings.
-
Quantify AMC Released: Use the standard curve equation to convert the background-subtracted RFU of your samples into the concentration (e.g., pmol) of AMC released.
-
Normalize Activity: Normalize the amount of AMC released to the amount of protein in the lysate (e.g., pmol AMC/µg protein) and the incubation time (e.g., pmol AMC/µg protein/hour).
-
Express as Fold Change: Calculate the fold increase in caspase-1 activity by dividing the normalized activity of the treated samples by the normalized activity of the untreated control samples.
C. Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for the this compound assay.
Table 1: Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration |
| This compound | 10 mM in DMSO | 50 µM |
| Cell Lysate Protein | 1-4 mg/mL | 50-200 µ g/assay |
| DTT (in Assay Buffer) | 1 M | 10 mM |
| AMC Standard | 10 mM in DMSO | 0-2 µM range |
Table 2: Instrument Settings
| Parameter | Wavelength (nm) |
| Excitation | 360 - 380 |
| Emission | 440 - 460 |
Table 3: Expected Results
| Condition | Typical Caspase-1 Activity | Notes |
| Untreated Cells | Low / Basal | Represents baseline caspase-1 activity. |
| Pyroptosis-Induced Cells | 2 to 10-fold increase (or higher) | The magnitude depends on the cell type and stimulus. |
| Inhibitor Control | Near basal levels | Confirms that the measured activity is specific to caspase-1. |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Autohydrolysis of substrate | Prepare fresh substrate solution. Store stock solution properly at -20°C in aliquots. |
| Contaminated buffers or water | Use fresh, high-purity reagents and water. | |
| Low or no signal in induced samples | Inefficient cell lysis | Ensure lysis buffer contains a suitable detergent (e.g., CHAPS) and DTT. Optimize lysis incubation time. |
| Insufficient pyroptosis induction | Confirm induction with a secondary method (e.g., LDH release assay, IL-1β ELISA). | |
| Degraded enzyme activity | Keep lysates on ice at all times. Avoid multiple freeze-thaw cycles. | |
| High variability between replicates | Inaccurate pipetting | Use calibrated pipettes. Prepare a master mix for the assay reaction to ensure consistency.[8] |
| Uneven cell number or protein loading | Perform accurate cell counting and protein quantification (BCA assay) for normalization. |
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. abcam.cn [abcam.cn]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols for Caspase-1 Assays Using Ac-YEVD-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a key inflammatory caspase that plays a critical role in the innate immune response. Its activation is a central event in the formation of inflammasomes, multi-protein complexes that respond to pathogenic and endogenous danger signals. Once activated, caspase-1 is responsible for the proteolytic cleavage and subsequent activation of the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18). It also cleaves Gasdermin D to induce pyroptosis, a pro-inflammatory form of programmed cell death. The fluorogenic substrate Acetyl-Tyrosyl-Valyl-Alanamin-Aspartyl-7-Amino-4-methylcoumarin (Ac-YEVD-AMC) is a selective and sensitive substrate for measuring the enzymatic activity of caspase-1 and caspase-11.[1][2][3] Upon cleavage by active caspase-1 at the aspartate residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, which can be quantified to determine caspase-1 activity.
This document provides detailed application notes and protocols for the optimal use of this compound in caspase-1 assays.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Enzyme | Notes |
| Substrate | Acetyl-Tyrosyl-Valyl-Alanamin-Aspartyl-7-Amino-4-methylcoumarin (this compound) | Caspase-1, Caspase-11 | Fluorogenic substrate.[1][2] |
| Excitation Wavelength | 340–360 nm | N/A | For liberated AMC. |
| Emission Wavelength | 440–460 nm | N/A | For liberated AMC. |
| Recommended Working Concentration | 20–50 µM | Caspase-1 | The optimal concentration should be determined empirically for each experimental system. A concentration at or near the Michaelis-Menten constant (Km) is generally recommended for optimal assay performance. |
| Km Value | Not definitively reported in the searched literature. | Caspase-1 | For a similar substrate (Z-WEHD-aminoluciferin), a final concentration of 20 µM, reflecting the apparent Km, is recommended for caspase-1 assays. |
Signaling Pathway
The activation of caspase-1 is a tightly regulated process initiated by the assembly of inflammasomes. Various danger- and pathogen-associated molecular patterns (DAMPs and PAMPs) trigger the oligomerization of a sensor protein (e.g., NLRP3), an adaptor protein (ASC), and pro-caspase-1. This proximity-induced dimerization leads to the autoproteolytic activation of caspase-1.
Caption: Canonical Inflammasome Pathway Leading to Caspase-1 Activation.
Experimental Protocols
I. Preparation of Reagents
1. This compound Stock Solution (10 mM):
-
The molecular weight of this compound can vary slightly between suppliers; refer to the product datasheet for the exact molecular weight.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in dimethyl sulfoxide (DMSO).
-
For example, for a molecular weight of 723.7 g/mol , dissolve 7.24 mg in 1 mL of DMSO.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
2. Assay Buffer (1X):
-
20 mM HEPES, pH 7.5
-
10% (w/v) Sucrose
-
0.1% (w/v) CHAPS
-
10 mM Dithiothreitol (DTT)
-
Note: Add DTT to the buffer immediately before use from a 1 M stock solution.
3. Cell Lysis Buffer (1X):
-
50 mM HEPES, pH 7.4
-
100 mM NaCl
-
0.1% CHAPS
-
1 mM DTT
-
0.1 mM EDTA
-
Note: Add DTT to the buffer immediately before use. Protease inhibitors other than those for caspases may be added if necessary.
II. Caspase-1 Activity Assay in Cell Lysates
This protocol is designed for a 96-well plate format.
1. Sample Preparation:
-
Induce inflammatory signaling in your cell line of interest using an appropriate stimulus (e.g., LPS followed by ATP or nigericin for NLRP3 inflammasome activation).
-
As a negative control, use an equivalent number of uninduced cells.
-
Harvest cells (typically 1-2 x 10^6 cells per sample) and pellet by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
2. Assay Procedure:
-
Dilute the cell lysates to the same protein concentration (e.g., 1-2 mg/mL) using the Assay Buffer.
-
In a black, flat-bottom 96-well plate, add 50 µL of each cell lysate per well. Include a blank well with 50 µL of Lysis Buffer.
-
Prepare the substrate working solution by diluting the 10 mM this compound stock solution in Assay Buffer to a final concentration of 40-100 µM (this will result in a final in-assay concentration of 20-50 µM).
-
Start the reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately measure the fluorescence in a microplate reader (Excitation: 355 nm, Emission: 460 nm) at time zero.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at regular intervals (e.g., every 15-30 minutes) for 1-2 hours.
3. Data Analysis:
-
Subtract the blank reading from all sample readings.
-
Plot the relative fluorescence units (RFU) against time for each sample.
-
The caspase-1 activity is proportional to the slope of the linear portion of the curve.
-
Alternatively, for an endpoint assay, compare the fluorescence intensity of the induced samples to the uninduced controls after a fixed incubation time.
III. Workflow Diagram
Caption: Experimental Workflow for Caspase-1 Activity Assay.
Optimization and Considerations
-
Substrate Concentration: The optimal concentration of this compound can vary depending on the specific activity of caspase-1 in the sample. It is recommended to perform a substrate titration to determine the concentration that yields the maximal signal-to-noise ratio. A starting point of 50 µM in the final reaction volume is often used for similar caspase substrates.[4]
-
Enzyme Concentration: The amount of cell lysate used should be within the linear range of the assay. If the activity is too high, dilute the lysate in Assay Buffer.
-
Incubation Time: The optimal incubation time will depend on the level of caspase-1 activity. Monitor the reaction kinetically to ensure the measurements are taken within the linear phase of the reaction.
-
Controls: Always include a negative control (uninduced cells) to determine the basal level of caspase activity. A blank control (no lysate) is essential to subtract the background fluorescence of the substrate and buffer.
-
Specificity: While this compound is selective for caspase-1, some cross-reactivity with other caspases, such as caspase-11, may occur. The specificity of the measured activity can be confirmed by using a specific caspase-1 inhibitor, such as Ac-YVAD-CMK.
References
Application Notes and Protocols for Ac-YEVD-AMC Caspase-1 Fluorometric Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the use of the fluorogenic substrate Ac-YEVD-AMC to measure the activity of caspase-1, a key enzyme in the inflammatory response.
Introduction
Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a critical role in the innate immune system. It is responsible for the proteolytic cleavage and activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Caspase-1 itself is activated through the assembly of a multi-protein complex called the inflammasome in response to various pathogenic and endogenous danger signals. The fluorogenic substrate Ac-Tyr-Glu-Val-Asp-AMC (this compound) is a sensitive and specific tool for measuring the enzymatic activity of caspase-1. The substrate consists of a tetrapeptide sequence (YEVD) recognized by caspase-1, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). Upon cleavage by active caspase-1, free AMC is released, which emits a strong fluorescent signal, providing a quantitative measure of enzyme activity.
Principle of the Assay
The this compound assay is based on the enzymatic cleavage of the YEVD tetrapeptide sequence by active caspase-1. In its uncleaved form, the this compound substrate is weakly fluorescent. However, upon proteolytic cleavage after the aspartate residue, the highly fluorescent AMC moiety is liberated. The intensity of the fluorescence is directly proportional to the amount of caspase-1 activity in the sample. The fluorescence of free AMC can be measured using a fluorometer or a fluorescence microplate reader with excitation at approximately 354-380 nm and emission at 442-460 nm.
Data Presentation
Table 1: Common Components of this compound Assay Buffer
| Component | Concentration Range | Purpose |
| HEPES | 20 - 100 mM | Buffering agent to maintain pH (typically 7.2-7.5) |
| Glycerol or Sucrose | 10% (v/v) | Stabilizer for the enzyme |
| Dithiothreitol (DTT) | 2 - 10 mM | Reducing agent to maintain the active state of the cysteine protease |
| EDTA | 1 - 2 mM | Chelating agent to inactivate metalloproteases |
| CHAPS | 0.1% (w/v) | Non-denaturing detergent to aid in cell lysis and protein solubilization |
Table 2: Typical Reagent Concentrations for Caspase-1 Assay
| Reagent | Stock Concentration | Final Concentration |
| This compound Substrate | 1 - 10 mM in DMSO | 20 - 50 µM |
| Cell Lysate | Varies (e.g., 1-5 x 10^7 cells/mL) | 10 - 100 µg of total protein per well |
| Caspase-1 Inhibitor (e.g., Ac-YVAD-CHO) | 1 - 2 mM in DMSO | 1 - 10 µM |
| Free AMC Standard | 1 - 10 mM in DMSO | 0.1 - 10 µM (for standard curve) |
Experimental Protocols
A. Preparation of Buffers and Reagents
1. Cell Lysis Buffer (1X):
-
50 mM HEPES, pH 7.4
-
5 mM CHAPS
-
5 mM DTT
-
Optional: Protease inhibitor cocktail (cysteine protease inhibitors should be excluded).
2. Assay Buffer (1X):
-
20 mM HEPES, pH 7.4
-
10% Glycerol
-
2 mM DTT
-
Note: It is recommended to prepare this buffer fresh before use.
3. This compound Substrate (10 mM Stock):
-
Dissolve the appropriate amount of this compound in sterile DMSO.
-
Store in small aliquots at -20°C, protected from light.
4. Caspase-1 Inhibitor (Ac-YVAD-CHO) (2 mM Stock):
-
Dissolve the appropriate amount of Ac-YVAD-CHO in sterile DMSO.
-
Store in small aliquots at -20°C.
5. AMC Standard (1 mM Stock):
-
Dissolve the appropriate amount of 7-amino-4-methylcoumarin in DMSO.
-
Store in small aliquots at -20°C, protected from light.
B. Cell Lysate Preparation
-
Induce inflammatory signaling in your cell line of interest using an appropriate stimulus (e.g., LPS, ATP, nigericin) to activate the inflammasome and caspase-1. Include a non-induced control group.
-
For adherent cells, wash with ice-cold PBS and then add ice-cold Cell Lysis Buffer. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation at 4°C, wash with ice-cold PBS, and resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate the cell lysate on ice for 10-30 minutes.
-
Centrifuge the lysate at 10,000 - 15,000 x g for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This contains the active caspases.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). It is recommended to normalize the caspase activity to the total protein concentration.
C. Caspase-1 Activity Assay Protocol
-
Prepare a reaction master mix. For each reaction, you will need:
-
Assay Buffer
-
Cell Lysate (e.g., 50 µg of total protein)
-
This compound substrate (to a final concentration of 50 µM)
-
-
It is highly recommended to include the following controls:
-
Negative Control: Cell lysate from non-induced cells.
-
Inhibitor Control: Cell lysate from induced cells pre-incubated with the caspase-1 inhibitor Ac-YVAD-CHO (final concentration of 10 µM) for 10-15 minutes before adding the substrate.
-
Blank: Assay buffer and substrate without cell lysate.
-
-
Prepare an AMC standard curve by making serial dilutions of the AMC stock solution in Assay Buffer.
-
Pipette the reaction mixtures and standards into the wells of a black, flat-bottom 96-well microplate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may need to be determined empirically.
-
Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of 354-380 nm and an emission wavelength of 442-460 nm.
-
Subtract the blank reading from all measurements.
-
Plot the fluorescence values for the AMC standards to generate a standard curve.
-
Determine the concentration of AMC released in your samples from the standard curve.
-
Express the caspase-1 activity as the amount of AMC released per unit of time per milligram of protein.
Visualizations
Caspase-1 Activation Signaling Pathway
Caption: Canonical inflammasome pathway leading to Caspase-1 activation.
Experimental Workflow for this compound Assay
Caption: Step-by-step workflow for the this compound caspase-1 assay.
Illuminating Apoptosis: A Guide to Live-Cell Imaging of Caspase-3/7 Activity with Ac-DEVD-AMC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the fluorogenic substrate Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl-7-Amino-4-methylcoumarin (Ac-DEVD-AMC) in real-time, live-cell imaging of apoptosis. The activation of effector caspases, particularly caspase-3 and caspase-7, is a hallmark of programmed cell death. Ac-DEVD-AMC serves as a sensitive tool to dynamically monitor this key event, offering valuable insights into the efficacy of therapeutic agents and the fundamental mechanisms of apoptosis. While the initial topic specified Ac-YEVD-AMC, this substrate is primarily selective for caspase-1, which is involved in inflammation. For the study of apoptosis via the executioner caspases, Ac-DEVD-AMC is the recognized and appropriate substrate.
Principle of the Assay
The Ac-DEVD-AMC substrate is a non-fluorescent molecule that can readily penetrate the plasma membrane of living cells. The tetrapeptide sequence DEVD is a specific recognition motif for activated caspase-3 and caspase-7.[1] In apoptotic cells, activated caspase-3/7 cleaves the amide bond between the aspartic acid (D) residue and the 7-amino-4-methylcoumarin (AMC) fluorophore.[2][3] The liberation of free AMC results in a significant increase in blue fluorescence upon excitation, which can be detected and quantified using fluorescence microscopy or a microplate reader.[2][3] This method allows for the kinetic measurement of caspase-3/7 activity within individual cells and cell populations over time.
Key Applications
-
Real-time monitoring of apoptosis: Visualize and quantify the induction and progression of apoptosis in living cells in response to various stimuli.
-
High-throughput screening (HTS) of drug candidates: Efficiently screen compound libraries for pro-apoptotic or anti-apoptotic effects.[1]
-
Mechanistic studies of cell death: Investigate the temporal relationship between caspase activation and other apoptotic events.
-
Evaluation of cellular toxicity: Assess the cytotoxic effects of novel chemical entities and environmental toxins.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of Ac-DEVD-AMC and the resulting AMC fluorophore in live-cell imaging applications.
| Parameter | Value | References |
| Substrate | Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl-7-Amino-4-methylcoumarin (Ac-DEVD-AMC) | [2][4] |
| Target Enzymes | Caspase-3, Caspase-7 | [2][5] |
| Molecular Weight | ~675.6 g/mol | [6] |
| Recommended Working Concentration | 10 - 50 µM | [4][6] |
| Solvent | DMSO | [4][7] |
| Parameter | Value | References |
| Fluorophore | 7-Amino-4-methylcoumarin (AMC) | [2][3] |
| Excitation Wavelength (Max) | ~340-360 nm | [2][3] |
| Emission Wavelength (Max) | ~440-460 nm | [2][3] |
| Appearance of Signal | Blue Fluorescence | [8] |
| Photostability | Moderate (Minimize prolonged exposure to excitation light) |
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.
Figure 1: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways leading to the activation of executioner caspases-3 and -7.
Figure 2: Experimental workflow for live-cell imaging of caspase-3/7 activity using Ac-DEVD-AMC.
Experimental Protocols
Materials and Reagents:
-
Ac-DEVD-AMC substrate (powder)
-
Anhydrous DMSO
-
Live-cell imaging medium (e.g., phenol red-free DMEM/F-12)
-
Cells of interest
-
Imaging-compatible culture vessels (e.g., glass-bottom dishes, black-walled clear-bottom 96-well plates)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Vehicle control (e.g., DMSO, PBS)
-
Fluorescence microscope equipped with a 37°C and 5% CO₂ environmental chamber and appropriate filter sets (e.g., DAPI or UV filter set)
Protocol 1: Preparation of Ac-DEVD-AMC Stock Solution
-
Prepare a 10 mM stock solution of Ac-DEVD-AMC by dissolving the powder in anhydrous DMSO.[7]
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The stock solution is stable for several months when stored properly.
Protocol 2: Live-Cell Imaging of Caspase-3/7 Activity
-
Cell Seeding: Seed cells in an appropriate imaging vessel at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere and recover overnight.
-
Induction of Apoptosis: Replace the culture medium with fresh, pre-warmed live-cell imaging medium containing the desired concentration of the apoptosis-inducing agent. Include a vehicle-treated control group.
-
Substrate Loading:
-
Prepare a 2X working solution of Ac-DEVD-AMC in live-cell imaging medium. A final concentration of 10-20 µM is a good starting point, but this should be optimized for your cell type and experimental conditions.
-
Carefully add an equal volume of the 2X Ac-DEVD-AMC working solution to each well or dish.
-
-
Image Acquisition:
-
Immediately place the culture vessel on the stage of the fluorescence microscope pre-equilibrated to 37°C and 5% CO₂.
-
Acquire images at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment. Use an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.
-
Minimize phototoxicity by using the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.
-
-
Data Analysis:
-
Use image analysis software to identify and segment individual cells.
-
Measure the mean fluorescence intensity within each cell or a defined region of interest over time.
-
Plot the change in fluorescence intensity over time to generate kinetic curves of caspase-3/7 activation.
-
Controls for the Experiment:
-
Negative Control: Cells treated with the vehicle control and Ac-DEVD-AMC to determine the basal level of apoptosis.
-
Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., 1 µM staurosporine) to confirm that the assay can detect caspase-3/7 activation.
-
Inhibitor Control: Cells pre-treated with a pan-caspase inhibitor (e.g., Z-VAD-FMK) or a specific caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO) before the addition of the apoptosis-inducing agent to confirm the specificity of the signal.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background fluorescence | - Substrate concentration is too high.- Autofluorescence from cells or medium. | - Titrate the Ac-DEVD-AMC concentration to find the optimal signal-to-noise ratio.- Use phenol red-free medium.- Acquire a background image before adding the substrate and subtract it from subsequent images. |
| No or weak signal in apoptotic cells | - Caspase-3/7 are not activated by the stimulus.- Substrate is not efficiently entering the cells.- Incorrect filter set is being used. | - Confirm apoptosis induction using an alternative method (e.g., Annexin V staining).- Increase the incubation time with the substrate.- Ensure the excitation and emission filters are appropriate for AMC. |
| Phototoxicity | - Excessive exposure to excitation light. | - Reduce the frequency of image acquisition.- Use the lowest possible light intensity and exposure time.- Use a more photostable fluorogenic substrate if available. |
| Signal fades over time | - Photobleaching of AMC. | - See solutions for phototoxicity.- Ensure the imaging setup is optimized for sensitivity to minimize required excitation energy. |
By following these detailed application notes and protocols, researchers can effectively utilize Ac-DEVD-AMC for the robust and quantitative analysis of caspase-3/7 activity in live cells, advancing our understanding of apoptosis and the development of novel therapeutics.
References
- 1. Live Cell Imaging of Caspase Activation for High Content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ac-DEVD-CHO (caspase-3/DEVDase inhibitor) suppresses self-incompatibility–induced programmed cell death in the pollen tubes of petunia (Petunia hybrida E. Vilm.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. biotium.com [biotium.com]
Kinetic Measurement of Caspase-1 Activity with Ac-YEVD-AMC: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a pivotal cysteine protease that plays a central role in innate immunity and inflammation. Its activation within multi-protein complexes called inflammasomes triggers a cascade of inflammatory responses. Upon activation, caspase-1 is responsible for the proteolytic cleavage and maturation of pro-inflammatory cytokines, including pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18). Furthermore, caspase-1 cleaves Gasdermin D, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis. Given its critical role in inflammation, the accurate measurement of caspase-1 activity is essential for research in immunology, oncology, and neurodegenerative diseases, as well as for the discovery and characterization of novel therapeutic inhibitors.
This application note provides a detailed protocol for the kinetic measurement of caspase-1 activity using the fluorogenic substrate Acetyl-Tyrosyl-Glutamyl-Valyl-Aspartyl-7-amino-4-methylcoumarin (Ac-YEVD-AMC). This substrate is designed based on the preferred cleavage sequence of caspase-1 and, upon enzymatic cleavage, releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety. The rate of AMC release is directly proportional to the caspase-1 activity and can be monitored in real-time using a fluorescence plate reader.
Principle of the Assay
The kinetic assay for caspase-1 activity is based on the enzymatic cleavage of the tetrapeptide substrate this compound. In its intact form, the fluorescence of the AMC group is quenched. Upon cleavage by active caspase-1 at the aspartate residue, the free AMC is liberated, resulting in a significant increase in fluorescence. The fluorescence intensity is measured at an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm. The rate of the reaction can be monitored over time to determine the enzymatic activity.
Caspase-1 Activation Signaling Pathway
Caspase-1 is synthesized as an inactive zymogen, pro-caspase-1. Its activation is tightly regulated and primarily occurs through the assembly of inflammasomes in response to pathogenic and endogenous danger signals.[1][2][3] Inflammasomes are cytosolic protein complexes typically composed of a sensor protein (e.g., a NOD-like receptor [NLR] or AIM2-like receptor [ALR]), an adaptor protein (ASC), and pro-caspase-1.[2][3] Upon sensing a specific stimulus, the sensor protein oligomerizes and recruits the ASC adaptor protein, which in turn recruits pro-caspase-1, leading to its dimerization and subsequent autocatalytic cleavage into its active p20 and p10 subunits.[3] Active caspase-1 then proceeds to cleave its downstream targets.
Caspase-1 Activation and Signaling Pathway.
Experimental Protocols
Materials and Reagents
-
Recombinant active human Caspase-1
-
This compound substrate
-
7-Amino-4-methylcoumarin (AMC) standard
-
Caspase-1 inhibitor (e.g., Ac-YVAD-cmk)
-
Assay Buffer: 20 mM HEPES, pH 7.5, 10% (v/v) Glycerol, 2 mM DTT
-
Cell Lysis Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT
-
DMSO (dimethyl sulfoxide)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at 360-380 nm and emission at 440-460 nm
-
Cultured cells (e.g., THP-1 monocytes) and appropriate cell culture reagents
-
Inducing agent for inflammasome activation (e.g., LPS and Nigericin)
-
Protein assay reagent (e.g., BCA or Bradford)
Protocol 1: Kinetic Assay with Purified Recombinant Caspase-1
This protocol is designed to determine the kinetic parameters of caspase-1 or to screen for inhibitors using a purified enzyme source.
Workflow for Purified Caspase-1 Kinetic Assay.
1. Reagent Preparation:
- This compound Substrate Stock (10 mM): Dissolve this compound in DMSO. Store in aliquots at -20°C, protected from light.
- Recombinant Caspase-1 Working Solution: Dilute the recombinant caspase-1 in Assay Buffer to the desired concentration (e.g., 10-100 nM). Keep on ice.
- Inhibitor Stock Solutions: Prepare a stock solution of the desired caspase-1 inhibitor (e.g., Ac-YVAD-cmk) in DMSO. Further dilute in Assay Buffer to achieve a range of concentrations for IC50 determination.
2. Assay Procedure:
- To the wells of a 96-well black microplate, add the components in the following order:
- Assay Buffer to a final volume of 100 µL.
- Inhibitor or vehicle (DMSO).
- Recombinant Caspase-1 working solution.
- Mix gently and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding the this compound substrate. The final substrate concentration should be optimized, but a starting point of 50 µM is recommended.
- Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C. Use an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
3. Data Analysis:
- The rate of the reaction (initial velocity, V₀) is determined from the linear portion of the fluorescence versus time plot.
- For inhibitor studies, plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
- To determine Km and Vmax, measure the initial velocity at various substrate concentrations and plot the data using a Michaelis-Menten or Lineweaver-Burk plot.
Protocol 2: Assay for Caspase-1 Activity in Cell Lysates
This protocol is suitable for measuring endogenous caspase-1 activity in cells following treatment with inflammasome activators.
1. Cell Culture and Treatment:
- Plate cells (e.g., THP-1 monocytes) at a suitable density and differentiate if necessary (e.g., with PMA for THP-1 cells).
- Prime the cells with a TLR agonist like LPS (e.g., 1 µg/mL for 4 hours).
- Induce inflammasome activation with a second signal, such as Nigericin (10-20 µM) or ATP (5 mM), for the desired time (e.g., 30-60 minutes).
2. Preparation of Cell Lysates:
- Harvest the cells and wash with ice-cold PBS.
- Lyse the cell pellet with ice-cold Cell Lysis Buffer.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant (cytosolic extract) to a new tube.
- Determine the protein concentration of the lysate using a standard protein assay.
3. Assay Procedure:
- Add 10-50 µg of cell lysate protein to each well of a 96-well black microplate.
- Add Assay Buffer to bring the final volume to 100 µL. Include a control with lysate from untreated cells.
- To confirm caspase-1 specificity, a parallel set of samples can be pre-incubated with a caspase-1 inhibitor (e.g., 20 µM Ac-YVAD-cmk) for 10-15 minutes at room temperature.
- Initiate the reaction by adding this compound to a final concentration of 50 µM.
- Measure the fluorescence kinetically as described in Protocol 1, Step 4.
Protocol 3: AMC Standard Curve
To convert the relative fluorescence units (RFU) to the amount of cleaved substrate (moles of AMC), a standard curve should be generated.
-
Prepare a 1 mM stock solution of AMC in DMSO.
-
Perform serial dilutions of the AMC stock solution in Assay Buffer to obtain standards ranging from 0 to 20 µM.
-
Add 100 µL of each standard to the wells of the 96-well plate.
-
Measure the fluorescence at the same settings used for the experimental assay.
-
Plot the fluorescence intensity (RFU) versus the concentration of AMC (µM) and perform a linear regression to obtain the slope. The caspase activity can then be calculated in terms of pmol of AMC released per minute per mg of protein.
Data Presentation
Quantitative data for the kinetic parameters of caspase-1 with this compound are not widely available in the literature. For comparative purposes, kinetic data for other caspase substrates are presented below.
Table 1: Kinetic Constants for Various Caspase Substrates
| Caspase | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
|---|---|---|---|---|
| Caspase-3 | Ac-DEVD-AMC | 10 | N/A | BD Biosciences |
| Caspase-3 | (DEVD)₂R110 | 0.9 | 9.6 | [4] |
| Caspase-7 | (DEVD)₂R110 | 2.8 | 58 | [4] |
| Caspase-6 | (VEID)₂R110 | 8 | 0.11 | [4] |
N/A: Not Available in the cited source.
Table 2: IC50 Values for Selected Caspase-1 Inhibitors
| Inhibitor | Substrate Used | IC50 (nM) | Reference |
|---|---|---|---|
| VRT-043198 | (Z-LEHD)₂-R110 | 0.204 | [1] |
| Ac-YVAD-cmk | In vivo inhibition | N/A | [5] |
| VX-765 | Ac-WEHD-AMC | 530 | [6] |
| Ac-FLTD-CMK | Ac-WEHD-AMC | 3360 | [6] |
| Ac-LESD-CMK | Ac-WEHD-AMC | 5670 | [6] |
Note: The IC50 values are highly dependent on the assay conditions, including enzyme and substrate concentrations, and the specific substrate used.
Troubleshooting
-
High Background Fluorescence:
-
Ensure the use of a black microplate to minimize background.
-
Check for contamination of reagents with fluorescent compounds.
-
Run a blank with buffer and substrate only.
-
-
Low Signal:
-
Increase the amount of enzyme or cell lysate.
-
Increase the incubation time.
-
Check the activity of the recombinant enzyme.
-
-
Non-linear Reaction Rate:
-
Substrate depletion may be occurring. Use a lower enzyme concentration or a higher substrate concentration.
-
The enzyme may be unstable under the assay conditions.
-
Conclusion
The kinetic assay using the fluorogenic substrate this compound provides a sensitive and continuous method for measuring caspase-1 activity. The detailed protocols provided herein for both purified enzyme and cell lysate systems can be readily adapted for various applications, including high-throughput screening of caspase-1 inhibitors and fundamental research into the role of caspase-1 in health and disease. Accurate and reproducible measurement of caspase-1 activity is crucial for advancing our understanding of inflammatory processes and for the development of novel therapeutics targeting this key enzyme.
References
- 1. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Determination of Caspase-1 Activity Using the Fluorogenic Substrate Ac-YVAD-AMC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in innate immunity and inflammation.[1][2] It functions by cleaving the precursors of pro-inflammatory cytokines, primarily pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their active, mature forms.[1][3][4] Caspase-1 itself is activated through the assembly of large multiprotein complexes called inflammasomes in response to pathogenic and sterile danger signals.[1][4][5] Given its pivotal role in inflammation, the measurement of caspase-1 activity is essential for research in immunology, infectious diseases, and for the development of novel anti-inflammatory therapeutics.
This application note provides a detailed protocol for determining caspase-1 activity in cell lysates using the specific fluorogenic substrate Ac-Tyr-Val-Ala-Asp-7-Amido-4-methylcoumarin (Ac-YVAD-AMC).[6][7] The assay relies on the principle that active caspase-1 recognizes and cleaves the tetrapeptide sequence YVAD.[8][9][10] This cleavage releases the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC), which can be quantified by measuring the increase in fluorescence intensity over time.[11][12] The rate of AMC release is directly proportional to the caspase-1 activity in the sample.
Caspase-1 Activation Signaling Pathway
Caspase-1 is synthesized as an inactive zymogen, pro-caspase-1.[5] Upon detection of Pathogen-Associated Molecular Patterns (PAMPs) or Danger-Associated Molecular Patterns (DAMPs) by sensor proteins (e.g., NLRP3, NLRC4, AIM2), an inflammasome complex assembles.[5] This complex recruits pro-caspase-1, often via an adaptor protein like ASC, leading to its proximity-induced autocatalytic cleavage and activation.[1][5] Activated caspase-1 then proceeds to cleave its downstream targets.
References
- 1. Caspase 1 - Wikipedia [en.wikipedia.org]
- 2. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 3. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 4. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. SBP0065 - Fluorogenic Caspase 1 Substrate Ac-YVAD-AMC - Severn Biotech [severnbiotech.com]
- 8. scbt.com [scbt.com]
- 9. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Ac-YEVD-AMC Caspase-3/7 Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background fluorescence in the Ac-YEVD-AMC assay for caspase-3/7 activity.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can mask the true signal from caspase-3/7 activity, leading to inaccurate results. The following sections detail potential causes and solutions to mitigate this issue.
FAQs: Common Causes and Solutions
Q1: What are the primary sources of high background fluorescence in the this compound assay?
High background fluorescence can originate from several sources:
-
Substrate Autohydrolysis: The this compound substrate can spontaneously break down, releasing the fluorescent AMC molecule without enzymatic activity. This is often exacerbated by prolonged incubation times or suboptimal storage conditions.
-
Sample Autofluorescence: Endogenous fluorescent molecules within the cell lysate, such as NADH and riboflavins, can contribute to the background signal.[1]
-
Buffer and Media Components: Certain components in the assay buffer or cell culture media, like phenol red and fetal bovine serum (FBS), can exhibit intrinsic fluorescence.[1][2]
-
Non-specific Enzyme Activity: Other proteases in the cell lysate may cleave the this compound substrate, leading to a false-positive signal.
-
Reagent Contamination: Contamination of reagents with fluorescent compounds can elevate the background.
Q2: How can I determine the source of the high background in my assay?
To pinpoint the source of high background, it is crucial to include proper controls in your experiment.
| Control Sample | Purpose |
| No-Enzyme Control | Contains all reaction components except the cell lysate. This helps to assess the level of substrate autohydrolysis. |
| No-Substrate Control | Contains the cell lysate and all other components except the this compound substrate. This measures the autofluorescence of the sample and buffer. |
| Inhibitor Control | A sample containing cell lysate, substrate, and a specific caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO). This helps to differentiate between specific caspase-3/7 activity and non-specific protease activity. |
| Uninduced Sample Control | Lysate from cells not treated with an apoptosis-inducing agent. This establishes the basal level of caspase-3/7 activity in your cells.[3] |
Q3: My no-enzyme control shows high fluorescence. What should I do?
High fluorescence in the no-enzyme control points towards substrate instability.
-
Optimize Substrate Concentration: Using an excessively high concentration of this compound can lead to increased background from autohydrolysis. Titrate the substrate to find the optimal concentration that provides a good signal-to-noise ratio. A typical starting concentration is 20 µM.[3]
-
Reduce Incubation Time: Shorter incubation times minimize the opportunity for the substrate to spontaneously break down.
-
Proper Substrate Storage: Store the this compound substrate as recommended by the manufacturer, typically at -20°C or -80°C and protected from light, to prevent degradation.[4]
Q4: The background is high even with a no-substrate control. What are the likely causes and solutions?
This indicates that the sample itself or the assay buffer is autofluorescent.
-
Change Assay Buffer: If your buffer contains components known to be fluorescent (e.g., phenol red), switch to a phenol red-free formulation or a simple buffer like PBS.[2]
-
Optimize Protein Concentration: High concentrations of protein in the cell lysate can increase autofluorescence. Dilute the lysate to a concentration that minimizes background while still allowing for the detection of caspase activity. A recommended range is 50-200 µg of protein per assay.[5]
-
Consider Red-Shifted Dyes: If cellular autofluorescence is a persistent issue, consider using a caspase-3/7 substrate with a red-shifted fluorophore to avoid the common blue-green autofluorescence spectrum.[2]
Experimental Protocols
This protocol provides a general framework. Optimal conditions may vary depending on the cell type and experimental setup.
-
Cell Lysate Preparation:
-
Induce apoptosis in your target cells. Include an uninduced control group.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM NaPPi).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant containing the cell lysate.
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
Prepare a 2x reaction buffer (e.g., 40 mM HEPES pH 7.5, 20% glycerol, 4 mM DTT).
-
In a 96-well black microplate, add your cell lysate (50-200 µg of protein) to each well.
-
Add the 2x reaction buffer to each well.
-
Add the this compound substrate to a final concentration of 20-50 µM.[3][6]
-
Include the appropriate controls (no-enzyme, no-substrate, inhibitor, uninduced).
-
Bring the final volume of each well to 100-200 µL with assay buffer.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[3]
-
Quantitative Data Summary
The following tables provide a summary of typical concentrations and parameters used in the this compound assay.
Table 1: Reagent Concentrations
| Component | Recommended Concentration | Notes |
| This compound Substrate | 10 - 50 µM | Higher concentrations can increase background. Titration is recommended.[3][6] |
| Cell Lysate (Protein) | 50 - 200 µ g/assay | High protein concentrations can increase autofluorescence. |
| DTT | 2 - 10 mM | A reducing agent to maintain caspase activity.[6] |
| HEPES Buffer | 20 - 100 mM (pH 7.2-7.5) | A common buffering agent for caspase assays.[3][6] |
Table 2: Typical Assay Parameters
| Parameter | Recommended Value | Notes |
| Incubation Temperature | 37°C | Optimal for caspase activity. |
| Incubation Time | 1 - 2 hours | Longer times can lead to substrate autohydrolysis. |
| Excitation Wavelength | ~380 nm | For the AMC fluorophore.[3] |
| Emission Wavelength | ~460 nm | For the AMC fluorophore.[3] |
Visualizations
Caspase-3 Activation Pathway
The following diagram illustrates the intrinsic and extrinsic pathways leading to the activation of caspase-3.
Caption: Intrinsic and extrinsic pathways of caspase-3 activation.
This compound Assay Workflow
This diagram outlines the key steps in performing the this compound assay.
Caption: Experimental workflow for the this compound assay.
References
Technical Support Center: Ac-DEVD-AMC Caspase-3/7 Activity Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the Ac-DEVD-AMC fluorogenic substrate to measure caspase-3 and caspase-7 activity. Our goal is to help you reduce variability and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Ac-DEVD-AMC and how does it work?
Ac-DEVD-AMC is a synthetic tetrapeptide, N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin, that serves as a fluorogenic substrate for caspase-3 and, to some extent, other caspases like caspase-7.[1][2] The peptide sequence is based on the cleavage site of PARP (poly (ADP-ribose) polymerase), a natural substrate of caspase-3.[1] In its intact form, the substrate is weakly fluorescent.[3] However, upon cleavage by active caspase-3/7 between the aspartic acid (D) and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC moiety is released.[2][4] The increase in fluorescence is directly proportional to the caspase-3/7 activity in the sample and can be measured using a spectrofluorometer.[4]
Q2: What are the optimal excitation and emission wavelengths for detecting cleaved AMC?
The liberated AMC fluorophore should be measured with an excitation wavelength of approximately 360-380 nm and an emission wavelength in the range of 430-460 nm.[2][4]
Q3: How should I prepare and store the Ac-DEVD-AMC substrate?
Proper handling and storage of the Ac-DEVD-AMC substrate are critical for maintaining its stability and ensuring consistent results. The substrate is typically supplied as a powder and should be reconstituted in dimethyl sulfoxide (DMSO) to create a stock solution.[4] It is recommended to store the reconstituted substrate at -20°C for short-term use (up to 1-2 months) or at -80°C for longer-term storage (up to 6 months).[4][5] Crucially, you should avoid repeated freeze-thaw cycles as this can significantly degrade the substrate and lead to increased variability in your experiments.[4] Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Q4: What are the key components of a typical caspase-3/7 assay buffer?
A standard assay buffer for measuring caspase-3/7 activity is designed to provide an optimal environment for the enzyme. Key components often include:
-
Buffer: A biological buffer such as HEPES is used to maintain a stable pH, typically around 7.2-7.5.[4][6]
-
Reducing Agent: A reducing agent like dithiothreitol (DTT) is essential to maintain the cysteine residue in the active site of the caspase in a reduced state.[4]
-
Glycerol or Sucrose: These agents are often included to stabilize the enzyme.[4][6]
Troubleshooting Guide
Issue 1: High Background Fluorescence
High background fluorescence can mask the true signal from caspase activity, leading to low signal-to-noise ratios and inaccurate measurements.
| Potential Cause | Troubleshooting Steps |
| Media Components | Phenol red and fetal bovine serum (FBS) in cell culture media can be autofluorescent.[7][8] For imaging-based assays, consider using phenol red-free media or performing measurements in phosphate-buffered saline (PBS).[7][8] |
| Substrate Degradation | Improper storage or repeated freeze-thaw cycles of the Ac-DEVD-AMC substrate can lead to spontaneous hydrolysis and release of free AMC.[4] Always use freshly thawed aliquots of the substrate. |
| Contaminated Reagents | Ensure all buffers and water are free from fluorescent contaminants. Use high-purity reagents. |
| Incorrect Plate Type | For fluorescence assays, always use black microplates, preferably with clear bottoms for cell-based assays, to minimize background from scattered light and well-to-well crosstalk.[7][9] |
| Blank Readings | Your blank (assay buffer + substrate, no lysate) should have low fluorescence. If the blank reading is high, it points to an issue with the substrate or buffer.[10] |
Issue 2: Inconsistent Readings and High Variability Between Replicates
Variability between replicate wells or between experiments is a common challenge that can undermine the reliability of your data.
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability.[11] Always use calibrated pipettes and consider preparing a master mix of reagents to dispense into each well, which ensures uniformity.[9][11] |
| Incomplete Reagent Mixing | Ensure all components, especially thawed reagents, are thoroughly mixed before being added to the assay plate.[9] |
| Inconsistent Cell Lysis | Incomplete or inconsistent cell lysis will result in variable amounts of enzyme available for the reaction. Optimize your lysis protocol and ensure cells are fully lysed, which can be checked under a microscope.[9] |
| Temperature Fluctuations | Caspase activity is temperature-dependent. Ensure all samples and reagents are brought to the recommended reaction temperature (e.g., 37°C or room temperature) before starting the assay.[9] Avoid temperature gradients across the microplate. |
| Instrument Settings | Inconsistent instrument settings (e.g., gain on the plate reader) can lead to different ranges of relative fluorescence units (RFU) between experiments.[12] While absolute RFU values may differ, the overall trend and fold-change should be consistent if controls are included on every plate.[12] |
| Uneven Cell Distribution | In adherent cell assays, an uneven distribution of cells in the wells can cause distorted readings.[7] Some plate readers have well-scanning features that can help to average the signal across the well.[7] |
Issue 3: Weak or No Signal
A weak or absent signal can occur even when you expect to see caspase activity.
| Potential Cause | Troubleshooting Steps |
| Insufficient Caspase Activity | The induction of apoptosis may be weak or the time point chosen for measurement may not be optimal. Perform a time-course experiment to determine the peak of caspase-3/7 activation for your specific cell type and apoptosis-inducing agent. |
| Incorrect Wavelength Settings | Double-check that the excitation and emission wavelengths on the fluorometer are set correctly for AMC (Ex: ~380 nm, Em: ~440 nm).[4] |
| Sub-optimal Reagent Concentrations | The concentrations of the cell lysate and the Ac-DEVD-AMC substrate may need to be optimized for your specific experimental system.[4] Titrate the amount of cell lysate and substrate to find the optimal concentrations that yield a linear reaction rate.[4] |
| Enzyme Inactivation | Caspases can be unstable.[13] Ensure lysates are prepared on ice and that a reducing agent like DTT is included in the assay buffer to maintain caspase activity.[4] Avoid repeated freeze-thaw cycles of your cell lysates.[9] |
| Use of Protease Inhibitors | If preparing cell lysates, ensure that your lysis buffer does not contain broad-spectrum protease inhibitors that could inhibit caspase activity.[10] |
Experimental Protocols & Data
General Protocol for Caspase-3/7 Activity Assay
This protocol provides a general workflow. The user should optimize concentrations and incubation times for their specific experimental conditions.[4]
-
Cell Lysate Preparation:
-
Induce apoptosis in your target cells. Include a non-induced cell population as a negative control.
-
For adherent cells, wash with ice-cold PBS, then lyse by adding cell lysis buffer directly to the plate.[14]
-
For suspension cells, pellet the cells, wash with PBS, and then resuspend in cell lysis buffer.[4]
-
Incubate the cells in lysis buffer on ice for a recommended time (e.g., 10-30 minutes).[4][10]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic proteins.
-
-
Assay Setup:
-
Prepare a master mix of the 1X Assay Buffer (containing DTT).
-
Prepare the substrate solution by diluting the Ac-DEVD-AMC stock into the assay buffer to the desired final concentration (e.g., 20-50 µM).[4][6]
-
In a black 96-well plate, add your cell lysate to each well. It's recommended to titrate the amount of lysate to find the linear range of the assay.[4]
-
Include appropriate controls:
-
Negative Control: Lysate from non-induced cells.
-
Blank: Assay buffer with substrate but no cell lysate.[4]
-
-
-
Measurement:
-
Add the substrate solution to each well to initiate the reaction.
-
Incubate the plate at the desired temperature (e.g., 37°C) and protect it from light.[4][14]
-
Measure the fluorescence at regular intervals (for a kinetic assay) or at a fixed endpoint (e.g., 1 hour) using a fluorescence plate reader with excitation at ~380 nm and emission at ~440-460 nm.[4][14]
-
Quantitative Experimental Parameters
| Parameter | Recommended Range/Value | Notes |
| Ac-DEVD-AMC Concentration | 20-50 µM | The Km for caspase-3 is approximately 10 µM.[4] Using a concentration above the Km ensures the reaction rate is proportional to the enzyme concentration. |
| Excitation Wavelength | 360-380 nm | Optimal for exciting the cleaved AMC fluorophore.[4][15] |
| Emission Wavelength | 430-460 nm | Optimal for detecting the emitted light from the cleaved AMC fluorophore.[4][15] |
| Assay Buffer pH | 7.2-7.5 | Maintained by a buffer like HEPES.[4] |
| DTT Concentration | 2-10 mM | Essential for maintaining caspase activity.[4][6] |
| Incubation Temperature | 37°C | Optimal for enzyme activity, but room temperature can also be used.[4][6] |
| Incubation Time | 1-2 hours | Should be optimized to ensure the reaction is in the linear range.[4][6] |
Visualizations
Caspase-3 Signaling Pathway
Caption: Intrinsic and extrinsic pathways leading to the activation of Caspase-3 and apoptosis.
Ac-DEVD-AMC Experimental Workflow
Caption: A typical workflow for a cell-based Ac-DEVD-AMC caspase-3/7 activity assay.
References
- 1. arp1.com [arp1.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. biotium.com [biotium.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Fluorescence Lifetime Imaging of a Caspase-3 Apoptosis Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. goldbio.com [goldbio.com]
- 12. thermofisher.com [thermofisher.com]
- 13. Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. caymanchem.com [caymanchem.com]
Technical Support Center: Ac-DEVD-AMC Caspase-3/7 Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Ac-DEVD-AMC based caspase-3/7 activity assays and improve the signal-to-noise ratio.
Note on Substrate Specificity: While the topic mentions Ac-YEVD-AMC, the widely recognized and utilized fluorogenic substrate for Caspase-3 and Caspase-7 is Ac-DEVD-AMC.[1][2][3][4][5][6] this compound is typically a substrate for caspase-1/11.[7] This guide will focus on the optimization of the Ac-DEVD-AMC assay.
Frequently Asked Questions (FAQs)
Q1: What is Ac-DEVD-AMC and how does it work?
Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin) is a fluorogenic substrate for caspase-3 and caspase-7.[2][4][8] In apoptotic cells, activated caspase-3/7 cleaves the tetrapeptide sequence between the aspartic acid (D) and the AMC (7-amino-4-methylcoumarin) group.[1][2] This cleavage releases the highly fluorescent AMC moiety, which can be detected with a spectrofluorometer at an excitation wavelength of approximately 342-380 nm and an emission wavelength of 441-460 nm.[1][2][4][6][9] The resulting fluorescence intensity is directly proportional to the caspase-3/7 activity in the sample.[2]
Q2: What are the optimal excitation and emission wavelengths for detecting AMC?
The optimal excitation wavelength for free AMC is in the range of 342-380 nm, and the emission wavelength is between 441-460 nm.[1][2][4][6][9] It is recommended to confirm the optimal wavelengths for your specific instrument and plate reader.
Q3: How should I store and handle the Ac-DEVD-AMC substrate?
The Ac-DEVD-AMC substrate should be stored at -20°C, protected from light.[1][6][7] It is typically reconstituted in DMSO to create a stock solution, which should also be stored at -20°C.[1][10] To maintain stability, it is advisable to aliquot the reconstituted substrate to avoid repeated freeze-thaw cycles.[1]
Q4: Can this assay differentiate between caspase-3 and caspase-7 activity?
No, this assay cannot differentiate between caspase-3 and caspase-7 activity because both enzymes recognize and cleave the DEVD sequence.[2][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Substrate Degradation: The Ac-DEVD-AMC substrate may have degraded due to improper storage or handling. | - Ensure the substrate is stored at -20°C and protected from light. - Aliquot the reconstituted substrate to minimize freeze-thaw cycles.[1] - Prepare fresh substrate solution for each experiment. |
| 2. Contaminated Reagents or Buffers: Buffers or water used for dilutions may be contaminated with fluorescent compounds. | - Use fresh, high-purity water and reagents. - Test each component of the assay individually for background fluorescence. | |
| 3. Autofluorescence from Cell Lysate: Some cellular components can exhibit intrinsic fluorescence at the measured wavelengths. | - Include a "no substrate" control with your cell lysate to measure background autofluorescence and subtract it from your sample readings. | |
| 4. Non-enzymatic hydrolysis of the substrate. | - Run a blank reaction containing only the assay buffer and substrate to determine the rate of spontaneous hydrolysis.[11] | |
| Low Signal or No Signal | 1. Inactive Caspase-3/7: The cells may not have undergone apoptosis, or the caspase-3/7 activity is too low to detect. | - Use a positive control, such as cells treated with a known apoptosis inducer (e.g., staurosporine), to confirm that the assay is working.[2] - Increase the number of cells per well or the amount of protein lysate in the assay.[2] - Optimize the induction time for apoptosis. |
| 2. Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for caspase activity. | - Ensure the assay buffer has a pH between 7.2 and 7.5.[1] - Incubate the reaction at 37°C.[1] - Ensure the presence of a reducing agent like DTT in the assay buffer, as caspases are cysteine proteases.[1] | |
| 3. Incorrect Instrument Settings: The excitation and emission wavelengths, as well as the gain settings on the fluorometer, may not be optimal. | - Verify the excitation and emission wavelengths are set correctly for AMC (Ex: 342-380 nm, Em: 441-460 nm).[1][2][4][6][9] - Optimize the gain setting on your instrument to maximize signal without saturating the detector. | |
| High Variability Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to add to each well to minimize pipetting variations. |
| 2. Incomplete Cell Lysis: Inconsistent cell lysis can result in varying amounts of enzyme being available for the reaction. | - Ensure complete cell lysis by optimizing the lysis buffer and incubation time.[12][13] - Gently agitate samples during lysis.[12][13] | |
| 3. Edge Effects in Microplates: Wells on the outer edges of the plate can experience temperature and evaporation differences. | - Avoid using the outermost wells of the microplate for samples. Instead, fill them with buffer or water to create a more uniform environment. |
Experimental Protocols
Preparation of Cell Lysates
This protocol is a general guideline and may need to be optimized for your specific cell type.
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include an untreated control group.
-
Cell Harvesting:
-
Adherent cells: Scrape cells and collect them in ice-cold PBS.
-
Suspension cells: Centrifuge the cell suspension to pellet the cells.
-
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM NaPPi) containing a reducing agent like DTT (final concentration of 2-5 mM).[1][12][13] A general starting point is to use 50 µl of lysis buffer for 5 x 10^6 cells.[12]
-
Incubation: Incubate the cell suspension on ice for 15-30 minutes with gentle agitation.[12][13]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10-15 minutes at 4°C to pellet the cell debris.[12][13][14]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled tube. This is your cell lysate.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay). This will allow you to normalize the caspase activity to the total protein content.
Caspase-3/7 Activity Assay
-
Prepare Assay Buffer: Prepare a 2X assay buffer (e.g., 40 mM HEPES pH 7.5, 20% glycerol, 4 mM DTT).[1]
-
Prepare Substrate Solution: Dilute the Ac-DEVD-AMC stock solution in the assay buffer to the desired final concentration. A common final concentration is 20-50 µM.[1][15]
-
Set up the Assay Plate: In a black, 96-well microplate suitable for fluorescence readings, add the following to each well:
-
Sample Wells: 50 µl of cell lysate and 50 µl of 2X substrate solution.
-
Blank (No Lysate) Control: 50 µl of lysis buffer and 50 µl of 2X substrate solution.
-
Negative (No Substrate) Control: 50 µl of cell lysate and 50 µl of 2X assay buffer without the substrate.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[1] For kinetic assays, you can take readings at regular intervals (e.g., every 5-10 minutes).[9]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with excitation at 342-380 nm and emission at 441-460 nm.[1][2][4][6][9]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| Ac-DEVD-AMC Concentration | 20 - 50 µM | [1][15] |
| Cell Lysate Protein Concentration | 1 - 4 mg/mL | [14] |
| Incubation Time | 1 - 4 hours | [1][12][13] |
| Incubation Temperature | 37°C | [1][12][13] |
| Excitation Wavelength | 342 - 380 nm | [1][2][4][6][9] |
| Emission Wavelength | 441 - 460 nm | [1][2][4][6][9] |
Visualizations
Caption: Caspase-3 activation signaling pathways.
Caption: Experimental workflow for the Ac-DEVD-AMC assay.
Caption: Troubleshooting decision tree for low signal-to-noise ratio.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. biotium.com [biotium.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. arp1.com [arp1.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. anaspec.com [anaspec.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. sciencellonline.com [sciencellonline.com]
- 13. 3hbiomedical.com [3hbiomedical.com]
- 14. assaygenie.com [assaygenie.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Fluorometric Caspase Assays
Welcome to the Technical Support Center for Fluorometric Caspase Assays. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background fluorescence in a fluorometric caspase assay?
High background fluorescence can be a significant issue, masking the true signal from caspase activity. The primary causes include:
-
Autofluorescence from cells or compounds: Some cell lines or experimental compounds naturally fluoresce at the same wavelengths used in the assay.[1]
-
Contaminated reagents: Reagents, especially buffers and water, can become contaminated with fluorescent substances.
-
Substrate degradation: The fluorogenic substrate (e.g., DEVD-AFC) can degrade over time, leading to the spontaneous release of the fluorophore. This can be exacerbated by repeated freeze-thaw cycles and exposure to light.[2]
-
Non-specific enzyme activity: Other proteases in the cell lysate may cleave the substrate, leading to a false-positive signal.
-
Incomplete cell lysis: Insufficient lysis can lead to the release of cellular components that interfere with the assay.
Q2: My fluorescence signal is very low or non-existent. What are the possible reasons?
Low or no signal can be frustrating. Here are some common culprits:
-
Insufficient caspase activation: The apoptotic stimulus may not have been potent enough or the incubation time too short to induce significant caspase activity.
-
Low protein concentration: The amount of protein in the cell lysate may be too low for the caspase activity to be detectable.[3]
-
Inactive enzyme: Caspases are sensitive enzymes. Improper sample handling, such as leaving lysates at room temperature for extended periods, can lead to their degradation.
-
Incorrect filter settings: Ensure the fluorometer is set to the correct excitation and emission wavelengths for the specific fluorophore being used (e.g., AFC or AMC).[4]
-
Presence of inhibitors: The sample itself or the lysis buffer might contain inhibitors of caspase activity. It is important to avoid protease inhibitors that target cysteine proteases.[5]
Q3: I am observing high variability between my replicate wells. What could be causing this?
Inconsistent results across replicates can compromise the reliability of your data. Potential causes include:
-
Pipetting errors: Inaccurate or inconsistent pipetting of cells, lysates, or reagents is a common source of variability.
-
Uneven cell seeding: If cells are not evenly distributed in the wells of a microplate, this will lead to variations in cell number and, consequently, caspase activity.
-
Temperature fluctuations: Inconsistent incubation temperatures across the plate can affect enzyme kinetics and lead to variable results.
-
Edge effects: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate reagents and affect the reaction. To mitigate this, it's good practice to fill the outer wells with sterile water or PBS and not use them for experimental samples.
-
Bubbles in wells: Air bubbles can interfere with the optical reading of the fluorometer.
Q4: My positive control is not showing a strong signal. What should I do?
A weak or absent signal in the positive control indicates a problem with the assay setup or reagents. Consider the following:
-
Ineffective apoptosis inducer: The concentration or incubation time of the apoptosis-inducing agent (e.g., staurosporine) may need to be optimized for your specific cell line.[6][7]
-
Degraded positive control: If using a purified active caspase as a positive control, ensure it has been stored correctly and has not lost activity due to improper handling.
-
Sub-optimal assay conditions: Verify that the assay buffer composition (especially the presence of DTT) and incubation conditions (temperature and time) are optimal for caspase activity.
Q5: The fluorescence in my negative control (uninduced cells) is too high. How can I reduce it?
High background in the negative control can obscure the detection of a true apoptotic signal. To address this:
-
Assess cell health: A high basal level of apoptosis in your cell culture can lead to a high background. Ensure cells are healthy and not overly confluent before starting the experiment.
-
Optimize cell lysis: Incomplete or harsh lysis can release interfering substances. Use a recommended lysis buffer and protocol.
-
Include a "no-cell" blank: This will help you determine the background fluorescence of the reagents themselves.[4]
-
Subtract background fluorescence: Always subtract the average fluorescence of the blank wells from all other readings.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during fluorometric caspase assays.
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence | Autofluorescence from cells or compounds. | Run a control with cells/compound alone (no substrate) to quantify autofluorescence. If significant, consider using a different assay or a fluorophore with a distinct spectral profile. |
| Substrate degradation. | Aliquot the substrate upon receipt and store it protected from light at -20°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.[2][8] | |
| Non-specific protease activity. | Use a specific caspase inhibitor (e.g., Ac-DEVD-CHO for caspase-3) as a negative control to determine the level of non-specific cleavage. | |
| Low or No Signal | Insufficient protein in the lysate. | Ensure the protein concentration of your cell lysate is within the recommended range for the assay (typically 50-200 µg per well).[8] Perform a protein quantification assay (e.g., BCA) before the caspase assay.[4] |
| Inactive caspases. | Keep cell lysates on ice at all times and use them fresh. If storage is necessary, snap-freeze aliquots in liquid nitrogen and store at -80°C.[8] | |
| Incorrect instrument settings. | Verify the excitation and emission wavelengths on the fluorometer match those of the fluorophore (e.g., AFC: Ex/Em = 400/505 nm; AMC: Ex/Em = 360-380/440-460 nm).[4][7] | |
| Inconsistent Results | Pipetting inaccuracies. | Use calibrated pipettes and practice proper pipetting techniques. For multi-channel pipetting, ensure all channels are dispensing equal volumes. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for samples. Instead, fill them with buffer or media to create a humidity barrier. | |
| Kinetic vs. Endpoint Reading. | For endpoint assays, ensure the incubation time is consistent for all samples. For kinetic assays, ensure the reading interval is appropriate to capture the linear phase of the reaction. | |
| Positive Control Failure | Suboptimal induction of apoptosis. | Optimize the concentration and incubation time of your apoptosis inducer for your specific cell type. |
| Degraded reagents. | Ensure all kit components, especially the substrate and DTT, have been stored correctly and are within their expiration date. Prepare fresh DTT-containing buffers for each experiment.[8] |
Experimental Protocols
Cell Lysis Protocol
This protocol is a general guideline and may require optimization for different cell types.
-
Cell Harvesting:
-
Suspension cells: Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the pellet once with ice-cold PBS.[9]
-
Adherent cells: Scrape cells in ice-cold PBS and pellet by centrifugation. Alternatively, lyse cells directly on the plate.
-
-
Lysis:
-
Resuspend the cell pellet in a chilled, appropriate Lysis Buffer (see table below for composition) at a concentration of 1-5 x 10^7 cells/mL for smaller cells (e.g., Jurkat) or 1-5 x 10^6 cells/mL for larger cells (e.g., HeLa).[9] A common starting point is to add 50 µL of lysis buffer per 1-5 x 10^6 cells.[8][10]
-
-
Clarification:
-
Centrifuge the lysate at ≥10,000 x g for 10 minutes at 4°C to pellet cellular debris.[9]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the cytosolic extract, to a new pre-chilled tube. Keep the lysate on ice for immediate use or store at -80°C in aliquots.[8]
-
Protein Quantification (BCA Assay)
It is crucial to normalize the caspase activity to the total protein concentration.
-
Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) with concentrations ranging from 25 to 2000 µg/mL.[6]
-
Add a small volume (e.g., 10 µL) of each standard and your cell lysates to a 96-well plate.
-
Prepare the BCA working reagent by mixing BCA Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[6]
-
Add 200 µL of the working reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.[6]
-
Measure the absorbance at 562 nm using a microplate reader.
-
Generate a standard curve from the BSA standards and determine the protein concentration of your samples. The recommended protein concentration for the caspase assay is typically in the range of 2-4 mg/mL.[3][4]
Fluorometric Caspase-3/7 Assay Protocol
This protocol is for a 96-well plate format.
-
Prepare Assay Buffer: Prepare a 2x Reaction Buffer containing DTT. A final concentration of 10 mM DTT is commonly used. Add fresh DTT to the buffer immediately before use.[8]
-
Sample Loading: Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well of a black, flat-bottom 96-well plate.[4][8]
-
Controls:
-
Negative Control: Lysate from uninduced cells.
-
Positive Control: Lysate from cells treated with an apoptosis inducer (e.g., staurosporine) or a known amount of purified active caspase-3.
-
Blank: 50 µL of Lysis Buffer without cell lysate.
-
-
Reaction Initiation: Add 50 µL of the 2x Reaction Buffer to each well.
-
Substrate Addition: Add 5 µL of the fluorogenic substrate (e.g., 1 mM DEVD-AFC, for a final concentration of 50 µM).[10]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[4][10]
-
Fluorescence Measurement: Read the fluorescence using a microplate fluorometer with the appropriate filters (e.g., Ex/Em = 400/505 nm for AFC).[4]
AMC/AFC Standard Curve Protocol
To quantify the amount of cleaved fluorophore, a standard curve is necessary.
-
Prepare a Stock Solution: Dissolve the AMC or AFC standard in DMSO to make a concentrated stock solution (e.g., 10 mM).[11]
-
Prepare a Working Solution: Dilute the stock solution in 1x Assay Buffer to a working concentration (e.g., 10 µM).[11]
-
Serial Dilutions: Perform serial dilutions of the working solution in 1x Assay Buffer to generate a range of standards (e.g., 0, 100 nM, 200 nM, 500 nM, 1 µM, 2 µM, 5 µM).[11]
-
Plate Loading: Add 200 µL of each standard to separate wells of the 96-well plate.
-
Measurement: Read the fluorescence of the standards at the same settings used for the experimental samples.
-
Plotting: Plot the fluorescence intensity versus the known concentrations of the standards to generate a standard curve. This curve can then be used to calculate the concentration of the fluorophore released in your experimental samples.
Quantitative Data Summary
Table 1: Typical Reagent Concentrations
| Reagent | Component | Typical Concentration |
| Lysis Buffer | HEPES | 20-50 mM, pH 7.4 |
| CHAPS | 0.1-5 mM | |
| DTT | 5 mM | |
| EDTA | 2 mM | |
| 2x Reaction Buffer | HEPES | 20-50 mM, pH 7.4 |
| DTT | 10 mM (final concentration) | |
| Sucrose/PEG | 20% | |
| CHAPS | 0.2% | |
| Substrate | Ac-DEVD-AFC / Ac-DEVD-AMC | 50-200 µM (final concentration) |
| Inhibitor | Ac-DEVD-CHO | 10-200 µM (final concentration) |
Table 2: Recommended Experimental Parameters
| Parameter | Recommended Value |
| Cell Number for Lysis | 1-5 x 10^6 cells |
| Protein Concentration per Assay | 50-200 µg |
| Lysis Incubation Time | 10-30 minutes on ice |
| Assay Incubation Time | 1-2 hours at 37°C |
| Excitation/Emission (AFC) | 400 nm / 505 nm |
| Excitation/Emission (AMC) | 360-380 nm / 440-460 nm |
Visualizations
Signaling Pathways
Caption: Overview of the extrinsic and intrinsic caspase signaling pathways leading to apoptosis.
Experimental Workflow
Caption: Step-by-step experimental workflow for a fluorometric caspase assay.
Troubleshooting Logic
References
- 1. promega.kr [promega.kr]
- 2. annexin-v-pe.com [annexin-v-pe.com]
- 3. Caspase-3 Fluorometric Assay Kit [cellbiologics.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 7. takarabio.com [takarabio.com]
- 8. abcam.com [abcam.com]
- 9. mesoscale.com [mesoscale.com]
- 10. abcam.cn [abcam.cn]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Ac-YEVD-AMC Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the Ac-YEVD-AMC fluorogenic substrate to measure caspase-3 and caspase-7 activity.
Troubleshooting Guide
This guide addresses common issues encountered during this compound assays, offering potential causes and solutions to ensure reliable and reproducible results.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal | 1. Inactive Caspase-3/7: The experimental conditions may not have successfully induced apoptosis, resulting in no or low levels of active caspase-3/7. 2. Substrate Degradation: The this compound substrate may have degraded due to improper storage or repeated freeze-thaw cycles. 3. Incorrect Buffer Composition: The assay buffer may lack necessary components like DTT or have a suboptimal pH. 4. Insufficient Incubation Time: The incubation period may be too short for the enzyme to generate a detectable signal. | 1. Confirm Apoptosis Induction: Use a positive control (e.g., staurosporine-treated cells) to verify that the apoptosis induction protocol is effective.[1] 2. Proper Substrate Handling: Store the this compound substrate, reconstituted in DMSO, at -20°C or -80°C and avoid multiple freeze-thaw cycles.[2][3] 3. Optimize Assay Buffer: Ensure the assay buffer contains a reducing agent like DTT (typically 2-10 mM) and is buffered to a pH of ~7.2-7.5.[4] 4. Optimize Incubation Time: While a 1-hour incubation is standard, you can perform a time-course experiment (e.g., 30, 60, 90, 120 minutes) to determine the optimal incubation time for your specific experimental system. |
| High Background Signal | 1. Substrate Autohydrolysis: The this compound substrate can spontaneously hydrolyze over time, leading to a high background signal. 2. Contaminated Reagents: Reagents, particularly the assay buffer or cell lysate, may be contaminated with proteases that can cleave the substrate. 3. Non-Specific Protease Activity: Other proteases in the cell lysate besides caspase-3/7 may be cleaving the substrate. | 1. Include a "Substrate Only" Control: Always include a well with only the assay buffer and substrate to measure the rate of autohydrolysis. Subtract this value from your experimental readings. 2. Use Fresh, High-Quality Reagents: Prepare fresh assay buffer for each experiment and handle cell lysates on ice to minimize protease activity. 3. Consider a Caspase-3 Specific Inhibitor: To confirm that the signal is from caspase-3/7, include a control with a specific inhibitor like Ac-DEVD-CHO. |
| Inconsistent Results | 1. Variable Cell Numbers: Inconsistent cell seeding or harvesting can lead to variability in the amount of caspase-3/7 in the lysates. 2. Pipetting Errors: Inaccurate pipetting of lysates, substrate, or buffers can introduce significant variability. 3. Temperature Fluctuations: Inconsistent incubation temperatures can affect the rate of the enzymatic reaction. | 1. Normalize to Protein Concentration: Measure the total protein concentration of each cell lysate and normalize the caspase activity to the protein concentration (e.g., RFU/µg protein). 2. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques. 3. Maintain Consistent Temperature: Use a calibrated incubator or water bath to ensure a consistent incubation temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for the this compound assay?
A1: The optimal incubation time can vary depending on the cell type, the method of apoptosis induction, and the amount of active caspase-3/7 in the lysate. A common starting point is a 1-hour incubation at 37°C.[2] However, for best results, it is recommended to perform a kinetic analysis or a time-course experiment to determine the linear range of the assay for your specific conditions. This involves measuring the fluorescence at several time points (e.g., every 15-30 minutes) to ensure the reaction is in the linear phase.[1][5]
Q2: How can I be sure the signal I'm detecting is specific to caspase-3/7 activity?
A2: To confirm the specificity of the assay, you should include a negative control with a known caspase-3 inhibitor, such as Ac-DEVD-CHO. A significant reduction in the fluorescence signal in the presence of the inhibitor indicates that the measured activity is primarily due to caspase-3/7.
Q3: My blank (buffer + substrate) has high fluorescence. What should I do?
A3: High fluorescence in the blank is often due to the autohydrolysis of the this compound substrate. While it is important to use a fresh, properly stored substrate, you can correct for this by subtracting the fluorescence of the blank from all your sample readings.[1] It is also important to note that the key measurement is the change in fluorescence over time in your samples compared to the blank.[1]
Q4: Can I perform this assay on intact cells?
A4: The this compound substrate is not cell-permeable, so this assay is designed for use with cell lysates.[1] For measuring caspase-3 activity in live cells, a cell-permeable substrate would be required.
Experimental Protocols
Detailed Methodology for this compound Caspase-3/7 Assay
This protocol provides a general guideline for measuring caspase-3/7 activity in cell lysates.
Materials:
-
Cells of interest (treated to induce apoptosis and untreated controls)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM NaPPi)[2]
-
This compound substrate solution (reconstituted in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[2]
-
Black 96-well microplate suitable for fluorescence reading
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 440-460 nm)
Procedure:
-
Cell Lysate Preparation: a. Culture and treat cells as required to induce apoptosis. Include a negative control of untreated cells. b. Harvest the cells by centrifugation. c. Wash the cell pellet once with ice-cold PBS. d. Resuspend the cell pellet in ice-cold Cell Lysis Buffer. The volume will depend on the cell number, but a typical concentration is 2-10 million cells/ml.[2] e. Incubate the lysate on ice for 30 minutes.[2] f. Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the cell debris. g. Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Assay Setup: a. In a black 96-well plate, add your cell lysates. It is recommended to run each sample in triplicate. b. Include the following controls:
- Blank: Assay Buffer + Substrate (to measure substrate autohydrolysis).
- Negative Control: Lysate from untreated cells.
- Positive Control: Lysate from cells treated with a known apoptosis inducer. c. Prepare the working substrate solution by diluting the this compound stock in the Assay Buffer. A final concentration of 20-50 µM is commonly used.[2][4]
-
Incubation: a. Add the working substrate solution to each well containing the cell lysate. b. Incubate the plate at 37°C for at least 1 hour in the dark.[2][6] For kinetic assays, you can take readings at multiple time points.
-
Measurement: a. Measure the fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength between 430-460 nm.[2]
Data Presentation
Table 1: Representative Data for Incubation Time Optimization
This table illustrates the expected trend of increasing fluorescence over time in apoptotic versus non-apoptotic cell lysates. The values are for demonstration purposes and will vary based on experimental conditions.
| Incubation Time (minutes) | Non-Apoptotic Lysate (RFU) | Apoptotic Lysate (RFU) |
| 0 | 50 | 55 |
| 30 | 75 | 550 |
| 60 | 100 | 1100 |
| 90 | 125 | 1650 |
| 120 | 150 | 2200 |
Visualizations
Signaling Pathway
Caption: Overview of the extrinsic and intrinsic pathways leading to caspase-3 activation.
Experimental Workflow
Caption: Step-by-step workflow for the this compound caspase-3/7 assay.
References
Ac-YEVD-AMC solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorogenic caspase-1 substrate, Ac-YEVD-AMC.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (Acet-Tyr-Glu-Val-Asp-AMC) is a fluorogenic substrate for caspase-1 (ICE). Caspase-1 is a cysteine protease involved in inflammatory responses and apoptosis.[1] In the presence of active caspase-1, the substrate is cleaved, releasing the fluorescent 7-amino-4-methylcoumarin (AMC) group. The amount of fluorescence is proportional to the caspase-1 activity in the sample. Activity is quantified by measuring the fluorescence of free AMC, which has an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[1]
Q2: I am having trouble dissolving the this compound powder. What are the recommended solvents and procedures?
This compound is soluble in Dimethyl Sulfoxide (DMSO). One supplier suggests a solubility of up to 100 mg/mL in DMSO.[2] However, achieving this concentration may require sonication.[2] It is also crucial to use a fresh, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the product.[2]
Q3: My this compound solution appears to have precipitated after storage. What could be the cause and how can I prevent this?
Precipitation of this compound from a DMSO stock solution can occur for several reasons:
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Improper Storage: Storing the solution at temperatures higher than recommended can lead to degradation and precipitation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can decrease its stability. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid this.
-
Moisture Contamination: DMSO is hygroscopic. If the vial is not properly sealed, it can absorb moisture from the air, which can reduce the solubility of this compound and cause it to precipitate. Always use tightly sealed vials.
To redissolve any precipitate, you can gently warm the solution to 37°C and vortex it. If the precipitate does not dissolve, it may be a sign of degradation, and it is recommended to use a fresh vial.
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Solution |
| This compound powder will not dissolve in DMSO. | 1. Hygroscopic DMSO: The DMSO used may have absorbed water, reducing its solvating power for this compound.[2]2. Insufficient Sonication: The compound may require mechanical assistance to fully dissolve at high concentrations.[2] | 1. Use fresh, anhydrous (or low water content) DMSO.[2]2. Briefly sonicate the solution in a water bath. |
| Precipitate forms in the stock solution upon storage. | 1. Moisture absorption: The vial may not be properly sealed, allowing atmospheric moisture to enter.[2]2. Storage temperature is too high. | 1. Ensure the vial cap is tightly sealed. Store in a desiccator if possible.2. Store the DMSO stock solution at -20°C or -80°C.[2] |
Stability Issues
| Problem | Possible Cause | Solution |
| High background fluorescence in the assay. | 1. Substrate degradation: The this compound may have degraded, leading to spontaneous release of AMC.2. Light exposure: The fluorogenic substrate is light-sensitive. | 1. Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.2. Protect the substrate and assay plates from light. |
| Loss of signal or inconsistent results. | 1. Improper storage of stock solution: Storing at -20°C is suitable for short-term (up to 1 month), while -80°C is recommended for long-term storage (up to 6 months).[2]2. Repeated freeze-thaw cycles. | 1. Adhere to the recommended storage temperatures and durations.[2]2. Aliquot the stock solution into single-use volumes. |
Data Presentation
This compound Solubility
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (138.17 mM) | Requires sonication; use of fresh, non-hygroscopic DMSO is critical.[2] |
This compound Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 1 year | Sealed, away from moisture.[2] |
| -80°C | 2 years | Sealed, away from moisture.[2] | |
| In Solvent (DMSO) | -20°C | 1 month | Sealed, away from moisture.[2] |
| -80°C | 6 months | Sealed, away from moisture.[2] |
Experimental Protocols
Preparation of this compound Stock Solution
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Equilibrate the vial of this compound powder to room temperature before opening.
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Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution).
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Vortex the vial to mix.
-
If necessary, sonicate the solution in a water bath for short intervals until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protecting tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
General Caspase-1 Activity Assay Protocol
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Prepare Assay Buffer: A typical assay buffer consists of 20 mM HEPES (pH 7.5), 10% glycerol, and 2 mM DTT. Prepare this fresh before use.
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Prepare Cell Lysates: Lyse cells (e.g., 2-10 million cells/ml) using a suitable lysis buffer on ice.
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Set up the Assay: In a 96-well black plate suitable for fluorescence assays, add the following to each well:
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Cell lysate
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Assay Buffer
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This compound substrate (final concentration typically in the µM range)
-
-
Incubate: Incubate the plate at 37°C, protected from light.
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Measure Fluorescence: Read the fluorescence intensity at regular intervals using a fluorescence plate reader with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound stock solutions.
Caption: Principle of caspase-1 activity detection using this compound.
References
Technical Support Center: Ac-YEVD-AMC Caspase-1 Assay
Welcome to the technical support center for the Ac-YEVD-AMC Caspase-1 Assay. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing your experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay used for?
The this compound assay is a fluorometric method used to measure the activity of caspase-1, a key enzyme involved in inflammation and pyroptosis. The assay utilizes the synthetic peptide substrate Acetyl-Tyr-Val-Ala-Asp-7-amino-4-methylcoumarin (this compound).[1][2] In the presence of active caspase-1, the substrate is cleaved, releasing the fluorescent compound 7-amino-4-methylcoumarin (AMC). The resulting fluorescence can be measured to quantify caspase-1 activity.
Q2: What is the optimal excitation and emission wavelength for detecting AMC?
The fluorescently liberated AMC moiety is typically excited at a wavelength of 360-380 nm and emits light in the range of 440-460 nm.[3][4]
Q3: How should the this compound substrate be stored?
The lyophilized this compound substrate should be stored at -20°C. Once reconstituted in DMSO, it is recommended to store the solution in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1]
Q4: Can this assay be used to measure other caspases?
While this compound is primarily a substrate for caspase-1 and caspase-11, some level of cross-reactivity with other caspases might occur, though it is considered selective for caspase-1.[1][2] For instance, the similar substrate Ac-DEVD-AMC, designed for caspase-3, can also be cleaved by caspases-1, -4, -7, and -8. It is crucial to use appropriate controls to ensure the measured activity is predominantly from caspase-1.
Q5: What are the critical components of a cell lysis buffer for this assay?
A typical cell lysis buffer for a caspase-1 assay should effectively lyse cells while preserving the enzymatic activity of caspase-1. Key components often include:
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Buffering agent: To maintain a stable pH (e.g., HEPES, Tris-HCl).
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Detergent: To solubilize cell membranes (e.g., CHAPS, Triton X-100, NP-40).
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Reducing agent: To maintain the cysteine residue in the active site of the caspase in a reduced state (e.g., DTT).
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Salts: To maintain osmolarity (e.g., NaCl).
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Protease Inhibitors: To prevent degradation of caspase-1 by other proteases released during lysis. It is critical to use a cocktail that does not inhibit caspases themselves.
Troubleshooting Guides
Issue 1: Low or No Caspase-1 Activity Detected
Possible Causes and Solutions
| Possible Cause | Recommendation |
| Inefficient Cell Lysis | Ensure the chosen lysis buffer and protocol are suitable for your cell type. Consider optimizing the detergent concentration or using a different detergent (see Table 1). Mechanical disruption (e.g., sonication on ice) after adding lysis buffer can improve lysis efficiency. |
| Inactive Caspase-1 | Caspase-1 is a cysteine protease and requires a reducing environment for its activity. Ensure that a fresh solution of a reducing agent like Dithiothreitol (DTT) is added to the reaction buffer immediately before use, typically at a final concentration of 2-10 mM.[5][6] |
| Degraded Substrate | The this compound substrate is sensitive to light and repeated freeze-thaw cycles.[3] Store the reconstituted substrate in small aliquots at -80°C and protect it from light. |
| Presence of Inhibitors | The cell lysis buffer or the sample itself may contain endogenous or introduced inhibitors of caspase-1. Ensure that any protease inhibitor cocktail used does not inhibit caspase activity.[4] Some commercial cocktails are specifically formulated to exclude caspase inhibitors. |
| Insufficient Protein Concentration | The concentration of caspase-1 in the cell lysate may be too low. Increase the amount of cell lysate used in the assay or concentrate the lysate. It is recommended to use a protein concentration of 1-4 mg/mL.[7] |
Issue 2: High Background Fluorescence
Possible Causes and Solutions
| Possible Cause | Recommendation |
| Substrate Degradation | Spontaneous hydrolysis of the this compound substrate can lead to the release of free AMC, causing high background fluorescence. Use freshly prepared substrate solutions and avoid prolonged exposure to light and room temperature. |
| Contaminated Reagents | The lysis buffer, reaction buffer, or other reagents may be contaminated with fluorescent compounds. Prepare fresh buffers and use high-purity reagents. |
| Autofluorescence of Cell Lysate | Some cellular components can exhibit intrinsic fluorescence at the excitation and emission wavelengths used for AMC detection. Include a "no substrate" control (cell lysate + reaction buffer without this compound) to measure the background fluorescence from the lysate itself. Subtract this value from your sample readings.[8] |
| Non-specific Protease Activity | Other proteases in the cell lysate might cleave the this compound substrate. The inclusion of a specific caspase-1 inhibitor, such as Ac-YVAD-CHO, in a control reaction can help determine the level of non-specific cleavage.[9] |
Data Presentation: Impact of Lysis Buffer Components
The composition of the cell lysis buffer can significantly impact the measured caspase-1 activity. The following tables summarize the expected effects of varying key components.
Table 1: Comparison of Detergents in Lysis Buffer
| Detergent | Typical Concentration | Advantages | Disadvantages | Expected Impact on this compound Assay |
| CHAPS | 0.1 - 1% | Zwitterionic, generally mild, and less likely to denature proteins.[6] | May be less effective in solubilizing some cellular compartments. | Often provides a good balance between efficient lysis and preservation of enzyme activity, leading to reliable results. |
| Triton X-100 | 0.1 - 1% | Non-ionic, effective in solubilizing membranes. | Can sometimes inhibit certain enzyme activities at higher concentrations.[10] | May enhance protease activity in some cases but can also interfere with the assay.[11] Optimization of concentration is crucial. |
| NP-40 | 0.1 - 1% | Non-ionic, similar to Triton X-100. | Can also potentially inhibit enzyme activity. | Similar to Triton X-100, requires careful optimization. |
| RIPA Buffer | N/A | Strong lysis buffer containing multiple detergents (e.g., NP-40, sodium deoxycholate, SDS). | The presence of strong ionic detergents like SDS can denature enzymes. | Generally not recommended for enzyme activity assays due to its denaturing properties, which can lead to low or no caspase-1 activity.[12] |
Table 2: Effect of NaCl Concentration in Lysis Buffer
| NaCl Concentration | Expected Effect on Cell Lysis | Expected Impact on Caspase-1 Activity |
| Low (e.g., 50 mM) | May lead to less efficient lysis due to lower ionic strength. | Suboptimal lysis can result in lower measured caspase-1 activity. |
| Physiological (150 mM) | Generally provides efficient cell lysis. | Typically optimal for maintaining the structural integrity and activity of the enzyme. |
| High (e.g., >200 mM) | Can improve the solubilization of some proteins. | High salt concentrations can inhibit enzyme activity or interfere with substrate binding.[13] |
Experimental Protocols
Protocol 1: Cell Lysis for this compound Assay
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Cell Harvesting: For adherent cells, wash with ice-cold PBS and scrape. For suspension cells, pellet by centrifugation at 500 x g for 5 minutes.
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Cell Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, and a protease inhibitor cocktail). A common starting point is to use 100 µL of lysis buffer per 1-5 x 10^6 cells.[4][14]
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Incubation: Incubate the cell suspension on ice for 10-30 minutes.[10]
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Centrifugation: Centrifuge the lysate at 10,000-16,000 x g for 10-15 minutes at 4°C to pellet cell debris.[4]
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Lysate Collection: Carefully transfer the supernatant (cell lysate) to a pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a detergent-compatible protein assay (e.g., BCA assay).
Protocol 2: this compound Caspase-1 Activity Assay
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Prepare Reaction Mix: In a microplate well (preferably a black, flat-bottomed 96-well plate for fluorescence assays), prepare the reaction mixture. For each reaction, combine:
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Cell lysate (containing 20-100 µg of protein)
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Reaction Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 10 mM DTT)
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This compound substrate (final concentration of 20-50 µM)
-
-
Controls:
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Negative Control: A reaction with lysate from untreated/unstimulated cells.
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Blank: A reaction containing all components except the cell lysate to measure background fluorescence of the substrate and buffer.
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Inhibitor Control: A reaction containing lysate from treated cells pre-incubated with a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) to confirm the specificity of the cleavage.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
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Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~450 nm.
Visualizations
Caption: Workflow for the this compound Caspase-1 Assay.
Caption: Simplified Caspase-1 activation signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. ulab360.com [ulab360.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Caspase-1 self-cleavage is an intrinsic mechanism to terminate inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. antbioinc.com [antbioinc.com]
How to correct for autofluorescence in Ac-YEVD-AMC readings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for autofluorescence in Ac-YEVD-AMC caspase activity readings.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my this compound assay?
A1: Autofluorescence is the natural fluorescence emitted by cellular components such as NADH, riboflavin, and collagen.[1] In this compound assays, this intrinsic fluorescence can create high background signals, masking the specific fluorescence from the AMC released by caspase activity. This can lead to a reduced signal-to-noise ratio, decreased sensitivity, and potentially inaccurate results.[2][3]
Q2: What are the common sources of autofluorescence in my cell-based caspase assay?
A2: Common sources of autofluorescence include:
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Cellular Components: Endogenous molecules like NAD(P)H, flavins, and lipofuscin. Larger and more granular cells tend to have higher autofluorescence.
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Culture Media: Phenol red and other components in cell culture media can be highly fluorescent.[1][3] Fetal Bovine Serum (FBS) is also a known contributor to background fluorescence.[3]
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Plasticware: Standard tissue culture plates can contribute to background fluorescence. Using black-walled microplates is recommended to minimize this.[3]
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Test Compounds: The compounds you are screening may be fluorescent themselves.
Q3: How can I experimentally correct for autofluorescence and other background signals?
A3: A robust experimental setup with proper controls is the key to correcting for autofluorescence. You should include the following controls in your 96-well plate layout:
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No-Cell Control: Contains only cell culture medium and the this compound substrate. This helps measure the background fluorescence from the medium and substrate.
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No-Substrate Control: Contains cells in the culture medium but no this compound substrate. This measures the autofluorescence of the cells and the medium.
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Vehicle Control: Contains cells treated with the vehicle (e.g., DMSO) used to dissolve your test compounds, plus the substrate. This serves as your baseline for caspase activity.
-
Positive Control: Contains cells treated with a known apoptosis inducer (e.g., staurosporine) to ensure the assay is working.[4]
The corrected fluorescence is calculated by subtracting the fluorescence of the appropriate blank from your experimental wells.
Troubleshooting Guide
Problem: High background fluorescence in all wells, including controls.
| Possible Cause | Recommended Solution |
| Autofluorescent Media | Use phenol red-free media for the assay. If possible, replace the media with a low-fluorescence buffer like PBS with calcium and magnesium (PBS+) right before the measurement.[3] |
| Microplate Type | Use black-walled, clear-bottom microplates to reduce well-to-well crosstalk and background fluorescence.[3] |
| Reader Settings | If using adherent cells, try using the bottom-reading function on your plate reader. This avoids exciting the full volume of the medium.[1] |
| Substrate Degradation | The this compound substrate may be degrading spontaneously. Prepare the substrate solution fresh and protect it from light. |
Problem: My blank readings are higher than my cell lysate readings.
| Possible Cause | Recommended Solution |
| Opaque or Concentrated Lysate | If working with cell lysates, they may be too concentrated or contain components that quench fluorescence. Try diluting the lysate.[4] |
| Focus on the Change in Fluorescence | For kinetic assays, the initial fluorescence value is less important than the rate of increase over time (the slope of the kinetic curve). A high initial blank that is stable over time can be subtracted from the sample wells that show an increase in fluorescence.[4] |
Experimental Protocols
Protocol for Correcting Autofluorescence in a 96-Well Plate Assay
This protocol provides a detailed methodology for setting up an experiment to accurately measure caspase activity while correcting for autofluorescence.
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Cell Plating: Seed your cells in a 96-well, black-walled, clear-bottom plate at the desired density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with your test compounds and appropriate controls (vehicle control, positive control).
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Assay Plate Setup: Prepare the following controls on the same plate:
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Sample Wells: Contain cells, compound treatment, and substrate.
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Cell Autofluorescence Wells (No-Substrate Control): Contain cells and compound treatment, but add assay buffer without the this compound substrate.
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Media Background Wells (No-Cell Control): Contain only cell culture medium and the this compound substrate.
-
-
Substrate Addition: Prepare the this compound substrate in the appropriate assay buffer. Add the substrate solution to the "Sample Wells" and "Media Background Wells". Add an equal volume of assay buffer without the substrate to the "Cell Autofluorescence Wells".
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Incubation: Incubate the plate at 37°C for the desired time, protected from light.
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Fluorescence Reading: Measure the fluorescence using a plate reader with excitation at ~350-380 nm and emission at ~440-460 nm. For kinetic assays, take readings at regular intervals.
Data Calculation
To obtain the corrected fluorescence value, subtract the background readings from the sample readings.
Corrected Fluorescence = (Fluorescence of Sample Well) - (Fluorescence of Cell Autofluorescence Well)
Alternatively, if the primary source of background is the medium and substrate:
Corrected Fluorescence = (Fluorescence of Sample Well) - (Fluorescence of Media Background Well)
Data Presentation
The following table provides an example of how to structure your data to correct for autofluorescence.
| Well Type | Treatment | Raw RFU | Background RFU (No-Substrate) | Corrected RFU |
| Sample 1 | Compound A | 8500 | 2500 | 6000 |
| Sample 2 | Compound B | 4500 | 2500 | 2000 |
| Vehicle Control | DMSO | 3500 | 2500 | 1000 |
| Positive Control | Staurosporine | 15000 | 2500 | 12500 |
| No-Substrate | N/A | 2500 | N/A | N/A |
| Media Blank | N/A | 500 | N/A | N/A |
RFU = Relative Fluorescence Units
Visualizations
Signaling Pathway
Caption: Caspase activation pathway leading to fluorescent signal generation.
Experimental Workflow
References
Ac-YEVD-AMC Assay Technical Support Center
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and protocols for the Ac-YEVD-AMC assay. It is designed for researchers, scientists, and drug development professionals to help ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the this compound assay in a question-and-answer format.
Q1: What is the principle behind the this compound assay?
The this compound assay is a fluorometric method for detecting the activity of caspase-1 and related caspases (such as caspase-11).[1][2] The assay utilizes a synthetic peptide substrate, Ac-Tyr-Glu-Val-Asp-AMC (this compound). In the presence of active caspase-1, the enzyme cleaves the peptide sequence between the aspartate (D) and the 7-amino-4-methylcoumarin (AMC) group.[1] This cleavage releases the free AMC fluorophore, which emits a strong fluorescent signal when excited at approximately 360-380 nm, with an emission maximum around 440-460 nm.[3][4][5] The intensity of the fluorescence is directly proportional to the caspase activity in the sample.
Q2: What are the essential controls for this assay?
To ensure data validity, several controls are essential:
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Blank (No Enzyme) Control: Contains all reaction components except the cell lysate or purified enzyme. This control is used to determine the background fluorescence of the substrate and buffer.
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Negative Control (Uninduced/Untreated Cells): Lysate from cells not undergoing apoptosis or inflammation. This establishes the basal level of caspase activity in your experimental system.[4]
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Negative Control (Inhibitor-Treated): A sample pre-incubated with a caspase inhibitor before adding the this compound substrate. The pan-caspase inhibitor Z-VAD-FMK is commonly used to confirm that the measured fluorescence is due to caspase activity.[6] Z-VAD-FMK works by irreversibly binding to the catalytic site of most caspases.[6]
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Positive Control (Induced Cells): Lysate from cells treated with a known inducer of caspase-1 activity (e.g., LPS and nigericin for inflammasome activation). This confirms that the assay system is working correctly.
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Positive Control (Purified Enzyme): Purified, active caspase-1 can be used as a positive control to verify substrate and buffer performance.
Q3: My blank control shows very high fluorescence. What could be the cause?
High background fluorescence can be caused by several factors:
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Substrate Degradation: The this compound substrate may have degraded due to improper storage (e.g., exposure to light or repeated freeze-thaw cycles).[4] Always store the substrate protected from light and aliquot it to avoid multiple freeze-thaw cycles.
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Contaminated Reagents: The assay buffer or other reagents may be contaminated with fluorescent compounds or proteases. Using freshly prepared, high-purity reagents is recommended.
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Autohydrolysis: The substrate may be undergoing spontaneous hydrolysis. While usually low, this can be exacerbated by non-optimal buffer pH or temperature.
To troubleshoot, test each component individually for fluorescence and consider preparing fresh reagents.[7]
Q4: I am observing very low or no signal in my positive control/induced samples. What should I do?
Low or absent signal suggests a problem with the enzyme activity or the detection process:
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Inactive Enzyme: The caspases in your sample may be inactive. Ensure that your cell lysis and sample preparation protocol does not inhibit enzyme activity. Lysis buffers should generally be kept on ice and should not contain protease inhibitors that target cysteine proteases.[7] A high concentration of DTT (e.g., 10 mM) is often required for full caspase activity.[8]
-
Incorrect Filter Wavelengths: Verify that the excitation and emission wavelengths on the fluorometer or plate reader are set correctly for AMC (Ex: ~380 nm, Em: ~460 nm).[4][9]
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Insufficient Incubation Time: The reaction may not have proceeded long enough. Measure the fluorescence kinetically over a period (e.g., every 10-15 minutes for 1-1.5 hours) to determine the optimal endpoint.[3]
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Sub-optimal Reagent Concentrations: The concentration of the substrate or the amount of cell lysate may need optimization for your specific experimental conditions.[4]
Q5: How do I quantify the caspase activity from the fluorescence readings?
To convert relative fluorescence units (RFU) into a quantitative measure of enzyme activity (e.g., pmol of AMC released/min/mg of protein), you must generate a standard curve using free AMC.[3][9] By plotting the fluorescence of known concentrations of AMC, you can determine the concentration of AMC released in your experimental samples. The activity is then typically normalized to the total protein concentration of the lysate.
Experimental Protocols & Data
AMC Standard Curve Protocol
This protocol outlines the steps to generate a standard curve for quantifying the amount of AMC released.
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Prepare AMC Stock Solution: Dissolve AMC powder in DMSO to create a concentrated stock solution (e.g., 10 mM).[3][10]
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Prepare Working Solutions: Create intermediate dilutions of the AMC stock solution in assay buffer (e.g., 10 µM and 1 µM).[3]
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Generate Serial Dilutions: Perform serial dilutions of the working solutions to create a range of standards. The final concentrations should span the expected range of your experimental samples.
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Measure Fluorescence: Add the standard solutions to the wells of a 96-well plate and measure the fluorescence using the same settings as your experiment (Ex: ~380 nm, Em: ~460 nm).
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Plot the Curve: Subtract the fluorescence of a buffer-only blank from all readings. Plot the background-subtracted RFU versus the AMC concentration and fit a linear regression to the data.
Table 1: Example AMC Standard Curve Preparation (for 96-well plate)
| Standard | AMC Working Solution (10 µM) | Assay Buffer | Final AMC Concentration (in 200 µL) |
| 1 | 100 µL | 100 µL | 5.0 µM |
| 2 | 50 µL | 150 µL | 2.5 µM |
| 3 | 20 µL | 180 µL | 1.0 µM |
| 4 | 10 µL | 190 µL | 0.5 µM |
| 5 | 5 µL | 195 µL | 0.25 µM |
| 6 | 2 µL | 198 µL | 0.1 µM |
| Blank | 0 µL | 200 µL | 0 µM |
This compound Assay Protocol (96-well Plate Format)
-
Sample Preparation:
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Induce inflammation/apoptosis in your cell cultures alongside uninduced controls.
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Harvest cells and wash with ice-cold PBS.
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Lyse the cells using a suitable lysis buffer on ice for approximately 30 minutes.[4]
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Centrifuge the lysate to pellet cell debris and collect the supernatant.
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Determine the protein concentration of each lysate (e.g., using a BCA assay).[9]
-
-
Assay Setup:
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On a black 96-well plate, add your cell lysates. Dilute the lysates in assay buffer to ensure the final readings fall within the linear range of the AMC standard curve.
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For inhibitor controls, pre-incubate the lysate with the inhibitor (e.g., Z-VAD-FMK) for 15-30 minutes on ice.
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Prepare a master mix containing the this compound substrate in assay buffer. The final substrate concentration typically ranges from 20 to 50 µM.[4][11]
-
-
Reaction and Measurement:
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Initiate the reaction by adding the substrate master mix to all wells.
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Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
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Measure the fluorescence intensity (Ex: ~380 nm, Em: ~460 nm). For kinetic assays, take readings every 5-15 minutes for 1-2 hours. For endpoint assays, incubate for 1-2 hours at 37°C before reading.[4]
-
-
Data Analysis:
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Subtract the blank (buffer + substrate) reading from all samples.
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For kinetic data, determine the rate of reaction (Vmax) from the linear portion of the fluorescence vs. time plot.
-
Use the AMC standard curve to convert the RFU or the reaction rate into the amount of AMC produced.
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Normalize the activity to the protein concentration of the lysate (e.g., pmol AMC/min/mg protein).
-
Table 2: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration |
| This compound Substrate | 10 mM in DMSO | 20 - 50 µM |
| AMC Standard | 10 mM in DMSO | 0.1 - 5 µM (for curve) |
| Z-VAD-FMK Inhibitor | 1-10 mM in DMSO | 20 - 50 µM |
| Cell Lysate | Variable | 20 - 100 µg total protein |
| DTT in Assay Buffer | 1 M | 2 - 10 mM |
Visual Guides
Assay Principle Workflow
The following diagram illustrates the enzymatic reaction that forms the basis of the this compound assay.
Caption: Enzymatic cleavage of this compound by Caspase-1 releases fluorescent AMC.
General Experimental Workflow
This diagram outlines the key steps for performing the this compound assay, from sample preparation to data analysis.
Caption: Standard workflow for the this compound caspase activity assay.
Troubleshooting Logic Tree
This decision tree helps diagnose common problems encountered during the assay.
Caption: A decision tree for troubleshooting common this compound assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. invivogen.com [invivogen.com]
- 7. researchgate.net [researchgate.net]
- 8. takarabio.com [takarabio.com]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. docs.aatbio.com [docs.aatbio.com]
Validation & Comparative
A Head-to-Head Battle of Fluorogenic Substrates for Caspase-1 Detection: Ac-YEVD-AMC vs. Ac-YVAD-AMC
For researchers in immunology, cell biology, and drug development, the accurate detection of caspase-1 activity is crucial for unraveling the complexities of inflammation and pyroptosis. The choice of a fluorogenic substrate is a critical determinant of assay sensitivity and specificity. This guide provides a comprehensive comparison of two commonly used caspase-1 substrates, Ac-Tyr-Val-Ala-Asp-7-amido-4-methylcoumarin (Ac-YVAD-AMC) and Ac-Tyr-Glu-Val-Asp-7-amido-4-methylcoumarin (Ac-YEVD-AMC), to aid in the selection of the optimal reagent for your experimental needs.
This comparison delves into the kinetic parameters, specificity, and underlying principles of these two substrates. We present available quantitative data, detailed experimental protocols, and visual diagrams to facilitate a clear understanding of their performance in caspase-1 activity assays.
Performance Comparison at a Glance
While direct comparative studies providing kinetic data for both substrates under identical conditions are limited, we can compile and contrast available information to guide substrate selection. Ac-YVAD-AMC is a well-established substrate with its sequence derived from the natural cleavage site in pro-interleukin-1β (pro-IL-1β). This compound is often marketed as a selective substrate for caspase-1.
| Parameter | This compound | Ac-YVAD-AMC | Notes |
| Peptide Sequence | Acetyl-Tyrosine-Glutamic acid-Valine-Aspartic acid-AMC | Acetyl-Tyrosine-Valine-Alanine-Aspartic acid-AMC | Ac-YVAD-AMC mimics the natural caspase-1 cleavage site in pro-IL-1β. |
| Reported Specificity | Selective for caspase-1/11.[1] | Primarily targets caspase-1, but can be cleaved by other caspases at higher concentrations. | The YVAD sequence is based on the pro-IL-1β cleavage site.[2] |
| Kinetic Parameters | Specific Km and kcat values for caspase-1 are not readily available in published literature. | While specific Km and kcat values can vary between studies and experimental conditions, the WEHD sequence has been reported to be a more favorable substrate for caspase-1 than YVAD, with a kcat/KM value approximately 50-fold higher.[3] | The catalytic efficiency (kcat/Km) is the most informative parameter for comparing substrate performance. |
Understanding the Caspase-1 Activation Pathway
Caspase-1 is a key inflammatory caspase that, upon activation, processes pro-inflammatory cytokines such as pro-IL-1β and pro-IL-18 into their mature, active forms. Its activation is tightly regulated and typically occurs through the assembly of a multi-protein complex called the inflammasome.
Experimental Protocol: Fluorometric Caspase-1 Activity Assay
This protocol provides a general framework for measuring caspase-1 activity in cell lysates using either this compound or Ac-YVAD-AMC. Optimization of cell number, lysate concentration, and incubation time may be necessary for specific experimental conditions.
Materials:
-
Cells of interest
-
Reagents for inducing apoptosis or inflammation (e.g., LPS, Nigericin)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Protein quantification assay (e.g., BCA assay)
-
This compound or Ac-YVAD-AMC substrate (stock solution in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader with excitation/emission wavelengths of ~340-380 nm and ~440-460 nm, respectively.
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and treat with appropriate stimuli to induce caspase-1 activation. Include an untreated control group.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-20 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading in the assay.
-
Assay Setup:
-
In a 96-well black microplate, add a consistent amount of protein from each cell lysate (e.g., 20-50 µg) to each well.
-
Bring the total volume in each well to 50 µL with Assay Buffer.
-
Include a blank control with Assay Buffer only.
-
-
Substrate Addition:
-
Prepare a 2X working solution of the fluorogenic substrate (e.g., 100 µM) in Assay Buffer.
-
Add 50 µL of the 2X substrate solution to each well, bringing the final volume to 100 µL and the final substrate concentration to 50 µM.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~340-380 nm and an emission wavelength of ~440-460 nm.
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
Caspase-1 activity can be expressed as relative fluorescence units (RFU) or as a fold-change compared to the untreated control.
References
A Comparative Guide to Caspase-1 Substrates: Ac-YEVD-AMC and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorogenic caspase-1 substrate, Ac-YEVD-AMC, with other commercially available alternatives. The selection of an appropriate substrate is critical for the accurate and sensitive detection of caspase-1 activity in research and drug discovery. This document aims to furnish researchers with the necessary data and protocols to make an informed decision based on experimental evidence.
Performance Comparison of Caspase-1 Substrates
The efficiency of a caspase-1 substrate is determined by its kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster turnover rate. The overall catalytic efficiency is best represented by the kcat/Km ratio.
| Substrate | Peptide Sequence | Fluorophore | Reported Catalytic Efficiency (kcat/KM) | Key Characteristics |
| Ac-WEHD-AMC | Trp-Glu-His-Asp | AMC | High (~50-fold higher than Ac-YVAD-AMC)[1] | Considered the optimal and most sensitive tetrapeptide substrate for caspase-1.[1][2] |
| Ac-YVAD-AMC | Tyr-Val-Ala-Asp | AMC | Moderate | A commonly used substrate, but significantly less efficient than Ac-WEHD-AMC.[1][3] |
| This compound | Tyr-Glu-Val-Asp | AMC | Data not readily available for direct comparison | Characterized as a selective substrate for caspase-1, designed to enhance binding affinity.[4] |
| Z-WEHD-Aminoluciferin | Trp-Glu-His-Asp | Aminoluciferin | High | Used in bioluminescent assays, offering high sensitivity. |
| Ac-YVAD-AFC | Tyr-Val-Ala-Asp | AFC | Moderate | Alternative fluorophore to AMC. |
Note: The catalytic efficiency can be influenced by the specific assay conditions and the source of the caspase-1 enzyme. The information presented here is based on published research and should be used as a guide.
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding of caspase-1 activity and its measurement, the following diagrams illustrate the canonical inflammasome activation pathway leading to caspase-1 activation and a general experimental workflow for comparing caspase-1 substrates.
Caption: Canonical inflammasome pathway leading to caspase-1 activation.
References
- 1. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
Validating Caspase-1 Activity: A Comparative Guide to Using Ac-YVAD-CMK and Ac-YVAD-AMC
For researchers, scientists, and drug development professionals, the accurate measurement and validation of caspase-1 activity are crucial for understanding inflammatory processes and developing novel therapeutics. This guide provides a comprehensive comparison of the specific caspase-1 inhibitor Ac-YVAD-CMK and the fluorogenic substrate Ac-YVAD-AMC for the validation of caspase-1 activity. We present supporting experimental data, detailed protocols, and visual workflows to facilitate your research.
Understanding the Key Players: Ac-YVAD-CMK and Ac-YVAD-AMC
Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a key inflammatory caspase that plays a central role in the innate immune response. Its activation leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death called pyroptosis.[1] The validation of caspase-1 activity in experimental settings is therefore of paramount importance.
Two of the most widely used tools for this purpose are:
-
Ac-YVAD-CMK: A potent, irreversible, and selective inhibitor of caspase-1.[2][3] It is a tetrapeptide that mimics the preferred cleavage site of caspase-1 and covalently modifies the active site cysteine, thus blocking its enzymatic activity.
-
Ac-YVAD-AMC: A fluorogenic substrate for caspase-1. This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). Upon cleavage by active caspase-1, the free AMC molecule is released and emits a measurable fluorescent signal.
Performance Comparison: Ac-YVAD-CMK vs. Alternative Inhibitors
The choice of inhibitor is critical for specifically validating caspase-1 activity. While Ac-YVAD-CMK is highly selective, other inhibitors with different specificities are available. Below is a comparison of Ac-YVAD-CMK with other commonly used caspase inhibitors.
| Inhibitor | Target Caspase(s) | Inhibition Constant (Ki) / IC50 | Mechanism of Action | Key Features |
| Ac-YVAD-CMK | Caspase-1 | Ki = 0.8 nM [2] | Irreversible | Highly selective for caspase-1 , making it ideal for validating its specific activity. |
| Belnacasan (VX-765) | Caspase-1, Caspase-4 | Ki = 0.8 nM (Caspase-1), <0.6 nM (Caspase-4)[3][4][5] | Irreversible | Orally bioavailable prodrug, potent inhibitor of inflammatory caspases.[6] |
| Z-VAD-FMK | Pan-caspase inhibitor | IC50 = 0.0015 - 5.8 mM (for various caspases)[7] | Irreversible | Broad-spectrum inhibitor, useful for determining if a process is caspase-dependent, but not specific to caspase-1.[7][8][9][10][11] |
Note: Ki and IC50 values can vary depending on the assay conditions.
Experimental Protocol: Validation of Caspase-1 Activity
This protocol outlines a typical workflow for validating caspase-1 activity using Ac-YVAD-CMK as a specific inhibitor and Ac-YVAD-AMC as the substrate in a cell-based assay.
Materials:
-
Cells of interest
-
Inducing agent for caspase-1 activation (e.g., LPS and ATP)
-
Ac-YVAD-CMK (caspase-1 inhibitor)
-
Ac-YVAD-AMC (caspase-1 substrate)
-
Cell lysis buffer
-
Assay buffer (containing DTT)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at the desired density in a 96-well plate and culture overnight.
-
Pre-treat the cells with Ac-YVAD-CMK (e.g., 20-50 µM) for 1 hour before inducing caspase-1 activation. Include a vehicle control (e.g., DMSO).
-
Induce caspase-1 activation using an appropriate stimulus (e.g., prime with LPS for 3-4 hours, followed by stimulation with ATP for 30-60 minutes). Include an untreated control group.
-
-
Cell Lysis:
-
After treatment, centrifuge the plate and carefully remove the supernatant.
-
Add 50-100 µL of ice-cold cell lysis buffer to each well.
-
Incubate on ice for 10-15 minutes.
-
-
Caspase-1 Activity Assay:
-
Prepare the assay buffer containing DTT (typically 10 mM).
-
Add 50 µL of the assay buffer to each well containing the cell lysate.
-
Add 5 µL of Ac-YVAD-AMC substrate (final concentration of 50 µM) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 390-400 nm and an emission wavelength of 500-505 nm.
-
Subtract the background fluorescence (from a well with no lysate) from all readings.
-
Compare the fluorescence levels between the different treatment groups. A significant reduction in fluorescence in the Ac-YVAD-CMK pre-treated group compared to the induced, untreated group validates that the measured activity is specific to caspase-1.
-
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological context, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for caspase-1 activity validation.
Caption: Simplified caspase-1 signaling pathway.
Conclusion
The combination of the specific inhibitor Ac-YVAD-CMK and the fluorogenic substrate Ac-YVAD-AMC provides a robust and reliable method for the validation of caspase-1 activity. By comparing the results with and without the inhibitor, researchers can confidently attribute the measured enzymatic activity to caspase-1. This guide offers the necessary data, protocols, and visual aids to effectively implement this validation in your experimental designs, ultimately contributing to a deeper understanding of inflammatory pathways and the development of targeted therapies.
References
- 1. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. msesupplies.com [msesupplies.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. invivogen.com [invivogen.com]
- 7. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Z-VAD-FMK | Caspase Inhibitor VI | caspase inhibitor | TargetMol [targetmol.com]
- 11. apexbt.com [apexbt.com]
Ac-YEVD-AMC: A Detailed Look at its Cross-Reactivity with Caspases
For researchers in cell biology, apoptosis, and inflammation, selecting the right tools to dissect complex signaling pathways is paramount. The fluorogenic substrate Ac-YEVD-AMC is widely utilized for the detection of caspase activity. This guide provides a comprehensive comparison of its reactivity with its primary target and other caspases, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.
This compound: Primary Target and Specificity
This compound is primarily recognized as a substrate for caspase-1 and is also reported to be cleaved by caspase-11 [1][2]. Caspase-1 plays a crucial role in the inflammatory response through the processing and activation of pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18. Caspase-11, in mice, and its human orthologs caspase-4 and caspase-5, are key components of the non-canonical inflammasome pathway, which is activated by intracellular lipopolysaccharide (LPS).
While this compound is a valuable tool for assaying caspase-1 activity, understanding its potential cross-reactivity with other caspases is critical for accurate interpretation of experimental results. An ideal substrate would be exclusively cleaved by its target enzyme, however, the shared structural similarities among caspases can lead to off-target cleavage.
Comparative Analysis of this compound Cross-Reactivity
A comprehensive search for direct, quantitative comparative studies detailing the kinetic parameters (e.g., kcat/Km) of this compound with a full panel of recombinant human caspases did not yield a singular, complete dataset. However, the existing literature and general principles of caspase substrate specificity allow for a qualitative assessment.
The tetrapeptide sequence YEVD is optimized for the active site of caspase-1. The specificity of caspases is largely determined by the amino acid residues at the P4 to P1 positions of the substrate, with the cleavage occurring after the aspartate (D) residue at P1.
| Caspase Family | General Consensus Sequence | Potential for this compound Cleavage |
| Inflammatory Caspases | ||
| Caspase-1 | (W/Y)EHD | High (Primary Target) |
| Caspase-4 | (W/L)EHD | Moderate to Low |
| Caspase-5 | (W/L)EHD | Moderate to Low |
| Caspase-11 (mouse) | YEVD | High |
| Initiator Caspases | ||
| Caspase-2 | DEHD | Low |
| Caspase-8 | (L/I)ETD | Low |
| Caspase-9 | LEHD | Low |
| Caspase-10 | IETD | Low |
| Executioner Caspases | ||
| Caspase-3 | DEVD | Low |
| Caspase-7 | DEVD | Low |
| Caspase-6 | VEID | Low |
Note: This table is a qualitative representation based on known caspase substrate preferences. The actual degree of cross-reactivity can vary depending on the specific experimental conditions.
Experimental Protocol: Caspase Activity Assay
The following is a generalized protocol for determining caspase activity and specificity using a fluorogenic substrate like this compound.
Objective: To measure the enzymatic activity of a specific caspase and assess the cross-reactivity of a substrate with other caspases.
Materials:
-
Recombinant active caspases (caspase-1, -2, -3, -4, -5, -6, -7, -8, -9, -10, -11)
-
This compound fluorogenic substrate
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometric plate reader with excitation/emission wavelengths of ~360 nm and ~460 nm, respectively.
-
Caspase-specific inhibitors (for control experiments)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the recombinant caspases to the desired concentration in Assay Buffer.
-
Prepare a working solution of this compound in Assay Buffer. The final concentration in the assay will typically be in the low micromolar range.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the diluted recombinant caspase. Include a buffer-only control (no enzyme).
-
To assess cross-reactivity, set up parallel reactions with each of the different caspases.
-
Optional: For inhibitor controls, pre-incubate the caspases with their respective specific inhibitors for 10-15 minutes at room temperature.
-
-
Initiation of Reaction:
-
Add the this compound working solution to each well to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in the fluorometric plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes) at 37°C. The cleavage of the AMC group from the peptide results in an increase in fluorescence.
-
-
Data Analysis:
-
For each caspase, plot the fluorescence intensity versus time.
-
The initial rate of the reaction (V₀) is determined from the linear portion of the curve.
-
To determine kinetic parameters like Km and Vmax, perform the assay with varying concentrations of the substrate.
-
Compare the reaction rates of this compound cleavage by caspase-1/11 to the rates observed with other caspases to determine the relative cross-reactivity.
-
Visualizing the Workflow and Pathways
To better understand the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound cross-reactivity.
Caption: Caspase-1 activation pathway and the principle of the this compound assay.
Conclusion
This compound is a valuable and widely used tool for measuring the activity of caspase-1 and caspase-11. While it exhibits high selectivity for these enzymes, researchers should be aware of the potential for low-level cross-reactivity with other caspases, particularly those with similar substrate recognition motifs. When interpreting data from complex biological samples where multiple caspases may be active, the use of specific caspase inhibitors as controls is highly recommended to confirm the identity of the caspase responsible for the observed activity. The provided experimental protocol and diagrams serve as a guide for the rigorous assessment of this compound specificity and its application in studying caspase-1-mediated biological processes.
References
A Comparative Guide to Caspase-1/11 Activity Assays: Focus on Ac-YEVD-AMC Reproducibility
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of caspase activity is paramount in the study of inflammation and pyroptosis. This guide provides a comprehensive comparison of the widely used fluorogenic substrate, Ac-YEVD-AMC, with alternative methods for assessing caspase-1 and caspase-11 activity. We present supporting experimental data, detailed protocols, and visual workflows to aid in assay selection and optimization.
Introduction to Caspase-1/11 and the this compound Assay
Caspase-1 and its murine homolog, caspase-11, are inflammatory caspases that play a central role in the innate immune response. Their activation, primarily through multi-protein complexes called inflammasomes, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a lytic form of cell death known as pyroptosis.
The this compound assay is a well-established method for detecting the enzymatic activity of caspase-1 and caspase-11. This assay utilizes a synthetic tetrapeptide substrate, Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin (this compound). In the presence of active caspase-1 or caspase-11, the enzyme cleaves the substrate at the aspartate residue, releasing the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The resulting fluorescence can be measured using a fluorometer, providing a quantitative assessment of enzyme activity.
Performance Comparison of Caspase-1/11 Assays
While the this compound assay is a valuable tool, its reproducibility can be influenced by several factors. Understanding these and comparing the assay to alternatives is crucial for robust experimental design.
Table 1: Comparison of Common Caspase-1/11 Assay Methods
| Assay Principle | Substrate/Probe | Detection Method | Advantages | Disadvantages |
| Fluorogenic Substrate Cleavage | This compound, Ac-YVAD-AFC | Fluorescence | High throughput, relatively low cost, direct measurement of enzymatic activity. | Potential for substrate cross-reactivity with other caspases, susceptibility to compound interference (autofluorescence), inherent instability of active caspase-1 can affect reproducibility. |
| Luminogenic Substrate Cleavage | Z-WEHD-aminoluciferin (Caspase-Glo® 1) | Luminescence | High sensitivity, broad dynamic range, "add-mix-read" format simplifies workflow.[1] | Higher cost per assay, requires a luminometer. |
| Colorimetric Substrate Cleavage | Ac-YVAD-pNA | Absorbance | Simple, does not require a specialized fluorescence or luminescence reader. | Lower sensitivity compared to fluorescent and luminescent methods. |
| Fluorescent Inhibitor Binding (FLICA) | FAM-YVAD-FMK | Fluorescence (Microscopy or Flow Cytometry) | Allows for single-cell analysis and visualization of active caspase-1.[2] | Requires cell permeabilization, potential for non-specific binding. |
| Western Blot | Antibodies against cleaved caspase-1 subunits (p20/p10) | Chemiluminescence or Fluorescence | Provides information on protein processing and activation state. | Semi-quantitative, lower throughput, requires cell lysis and electrophoresis. |
Table 2: Reproducibility Data for a Fluorogenic Caspase-1 Assay
The following data is for a commercially available caspase-1 inhibitor screening assay kit that utilizes the fluorogenic substrate Ac-YVAD-AFC, a close analog of this compound. This provides an indication of the expected reproducibility for this type of assay.
| Precision Type | Measurement | Coefficient of Variation (CV) |
| Intra-assay | Background | 3.7% |
| Vehicle Control | 4.8% | |
| 1 µM Caspase-1 Inhibitor | 5.2% | |
| IC50 Value (12 curves, same day) | 12.4% | |
| Inter-assay | IC50 Value (3 different days) | 9.6% |
Data adapted from the Cayman Chemical Caspase-1 Inhibitor Screening Assay Kit datasheet.[3] Generally, intra-assay CVs should be less than 10% and inter-assay CVs less than 15% for acceptable reproducibility in immunoassays.[4]
Factors Influencing Reproducibility of this compound Assays
Several critical factors can impact the consistency and reliability of results obtained with the this compound assay:
-
Enzyme Stability: Active caspase-1 is inherently unstable, with a reported half-life of approximately 9 minutes at 37°C.[5] This rapid inactivation can lead to variability if incubation times and temperatures are not strictly controlled.
-
Substrate Specificity: While YEVD is a preferential sequence for caspase-1, other caspases may exhibit some level of cross-reactivity.[6] It is advisable to use specific inhibitors (e.g., Ac-YVAD-CHO) in parallel control experiments to confirm the specificity of the measured activity.
-
Buffer Composition: The components of the assay buffer, including detergents, reducing agents (like DTT), and pH, can significantly influence enzyme activity and stability. Optimization of the buffer for the specific experimental system is often necessary.
-
Sample Preparation: Consistency in cell lysis procedures and protein concentration determination is crucial for minimizing variability between samples.
-
Compound Interference: When screening chemical libraries, the intrinsic fluorescence of test compounds can interfere with the AMC signal, leading to false-positive or false-negative results.
Experimental Protocols
Detailed Protocol for this compound Caspase-1/11 Activity Assay
This protocol provides a general framework for measuring caspase-1/11 activity in cell lysates. Optimization of cell number, lysate concentration, and incubation time is recommended for each specific cell type and experimental condition.
Materials:
-
Cells of interest (adherent or suspension)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol)
-
This compound substrate (stock solution in DMSO, stored at -20°C, protected from light)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 10% glycerol)
-
96-well black, flat-bottom microplate
-
Fluorometer with excitation at ~360-380 nm and emission at ~440-460 nm
-
(Optional) Caspase-1 specific inhibitor (e.g., Ac-YVAD-CHO) for control experiments
Procedure:
-
Cell Culture and Treatment: Plate and treat cells with the desired stimuli to induce caspase-1/11 activation. Include untreated cells as a negative control.
-
Cell Lysis:
-
For adherent cells, wash with ice-cold PBS, then add ice-cold Cell Lysis Buffer. Incubate on ice for 10-15 minutes. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, pellet by centrifugation at 4°C, wash with ice-cold PBS, and resuspend in ice-cold Cell Lysis Buffer. Incubate on ice for 10-15 minutes.
-
-
Lysate Clarification: Centrifuge the cell lysates at 10,000-15,000 x g for 10-15 minutes at 4°C. Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA or Bradford assay).
-
Assay Setup:
-
In a 96-well black microplate, add 50-100 µg of protein lysate to each well. Adjust the volume of each well to be equal with Assay Buffer.
-
For inhibitor controls, pre-incubate the lysate with the caspase-1 inhibitor for 10-15 minutes at room temperature before adding the substrate.
-
-
Substrate Addition: Prepare the this compound substrate working solution by diluting the stock solution in Assay Buffer to the desired final concentration (typically 20-50 µM). Add the substrate working solution to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time should be determined empirically.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation at ~360-380 nm and emission at ~440-460 nm.
Data Analysis:
-
Subtract the fluorescence values of the blank (Assay Buffer + substrate) from all sample readings.
-
Normalize the fluorescence signal to the protein concentration of the lysate.
-
Express the results as relative fluorescence units (RFU) per microgram of protein or as fold-change relative to the untreated control.
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the underlying biological context, the following diagrams have been generated.
Conclusion
The this compound assay remains a valuable and widely used method for measuring caspase-1 and caspase-11 activity. Its reproducibility is dependent on careful control of experimental parameters, particularly incubation time and temperature, due to the inherent instability of the active enzyme. For researchers requiring higher sensitivity or a simplified workflow, luminogenic assays like the Caspase-Glo® 1 assay present a robust alternative. The choice of assay should be guided by the specific experimental needs, available instrumentation, and budget. By understanding the principles, advantages, and limitations of each method, researchers can generate more reliable and reproducible data in their investigations of inflammatory processes.
References
- 1. A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. salimetrics.com [salimetrics.com]
- 5. Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase assay selection guide | Abcam [abcam.com]
Unveiling Caspase-1 Activity: A Head-to-Head Comparison of Ac-YEVD-AMC Assay and Western Blotting
For researchers, scientists, and drug development professionals investigating inflammation and innate immunity, the accurate measurement of caspase-1 activation is paramount. This guide provides a comprehensive comparison of two widely used methods: the fluorometric Ac-YEVD-AMC assay and the protein-based Western blot for cleaved caspase-1, offering insights into their respective strengths and limitations to aid in experimental design and data interpretation.
Caspase-1, a key inflammatory caspase, plays a critical role in the innate immune response. Its activation, primarily through multiprotein complexes called inflammasomes, leads to the cleavage of pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms, and can induce a form of pro-inflammatory cell death known as pyroptosis.[1][2][3] Consequently, monitoring caspase-1 activation is a crucial aspect of studying a wide range of inflammatory diseases and developing novel therapeutics.
This guide delves into a direct comparison of two common techniques used to assess caspase-1 activation: the this compound enzymatic assay and Western blotting for the cleaved p20 subunit of caspase-1. While both methods provide valuable information, they measure different aspects of the activation process. The this compound assay quantifies the enzymatic activity of active caspase-1, whereas Western blotting detects the presence of the proteolytically processed, and thus activated, form of the enzyme.
At a Glance: Comparing this compound Assay and Western Blot
| Feature | This compound Assay | Western Blot for Cleaved Caspase-1 (p20) |
| Principle | Enzymatic cleavage of a fluorogenic substrate (this compound) by active caspase-1, releasing a fluorescent molecule (AMC). | Immunodetection of the cleaved p20 subunit of caspase-1 using a specific antibody following protein separation by size. |
| Parameter Measured | Catalytic activity of caspase-1. | Presence and relative abundance of the activated (cleaved) form of caspase-1. |
| Output | Quantitative (fluorescence intensity). | Semi-quantitative (band intensity). |
| Throughput | High (suitable for 96-well or 384-well plates). | Low to medium. |
| Sensitivity | High, dependent on enzyme kinetics and substrate concentration. | Moderate to high, dependent on antibody affinity and specificity. |
| Specificity | Generally specific for caspase-1, though some cross-reactivity with other caspases can occur. Specificity can be confirmed using a caspase-1 inhibitor (e.g., Ac-YVAD-CHO).[4] | High, dependent on the specificity of the primary antibody for the cleaved p20 subunit.[5][6] |
| Time to Result | Rapid (typically 1-2 hours). | Lengthy (1-2 days). |
| Equipment | Fluorescence plate reader. | Electrophoresis and blotting equipment, imaging system. |
| Sample Type | Cell lysates, purified enzyme preparations. | Cell lysates, tissue homogenates, immunoprecipitates. |
| Advantages | - Direct measure of enzymatic function- High throughput and amenable to automation- Quantitative results | - Provides information on the molecular weight of the detected protein, confirming cleavage- Allows for multiplexing with other protein targets |
| Limitations | - Indirectly measures the amount of active enzyme- Susceptible to interference from colored or fluorescent compounds in the sample | - Labor-intensive and time-consuming- Semi-quantitative nature can make precise comparisons challenging |
Signaling Pathway and Experimental Workflow
To understand how these assays fit into the broader context of inflammasome research, it is essential to visualize the caspase-1 activation pathway and the experimental workflows for each method.
The diagram above illustrates the canonical pathway of caspase-1 activation. Pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) are recognized by sensor proteins, leading to the assembly of the inflammasome complex. This complex recruits and activates pro-caspase-1 through proximity-induced autocatalysis, resulting in the formation of the active p20/p10 tetramer.
This workflow diagram highlights the procedural differences between the two methods. The this compound assay is a relatively simple and rapid "add-and-read" protocol, while Western blotting involves multiple steps of protein separation, transfer, and immunodetection.
Experimental Protocols
Below are detailed, generalized protocols for performing the this compound assay and Western blotting for cleaved caspase-1. It is important to note that these protocols may require optimization based on the specific cell type, experimental conditions, and reagents used.
This compound Caspase-1 Activity Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells of interest cultured in a 96-well plate
-
Stimuli for inflammasome activation (e.g., LPS, Nigericin, ATP)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol)
-
This compound substrate (typically stored as a stock solution in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
Caspase-1 inhibitor (e.g., Ac-YVAD-CHO) for specificity control
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Stimulation: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight. Treat the cells with the desired stimuli to activate caspase-1. Include appropriate negative and positive controls.
-
Cell Lysis: After stimulation, centrifuge the plate and carefully remove the supernatant. Wash the cells once with ice-cold PBS. Add 50-100 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10-15 minutes.
-
Lysate Preparation: Centrifuge the plate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Carefully transfer the supernatant (lysate) to a new, pre-chilled 96-well plate.
-
Protein Quantification: Determine the protein concentration of each lysate sample using a standard protein assay (e.g., BCA or Bradford).
-
Assay Reaction: In a new 96-well black plate, add 50 µg of protein from each lysate to individual wells. Adjust the volume to 50 µL with Assay Buffer. For specificity controls, pre-incubate some samples with a caspase-1 inhibitor for 10-15 minutes at 37°C.
-
Substrate Addition: Prepare a 2x working solution of the this compound substrate in Assay Buffer (final concentration typically 20-50 µM). Add 50 µL of the 2x substrate solution to each well.
-
Fluorescence Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes for 1-2 hours) using a fluorescence plate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.
-
Data Analysis: Calculate the rate of AMC release (change in fluorescence over time) and normalize it to the amount of protein in each sample.
Western Blot for Cleaved Caspase-1 (p20)
Materials:
-
Cell lysates prepared as described above
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the cleaved p20 subunit of caspase-1[5][6]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each cell lysate with Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel (a 12-15% acrylamide gel is typically suitable for resolving the ~20 kDa p20 subunit). Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-1 p20, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system (e.g., a CCD camera-based imager or X-ray film).
-
Data Analysis: Perform densitometric analysis of the p20 bands using image analysis software. Normalize the band intensity to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Conclusion: A Complementary Approach
The this compound assay and Western blotting for cleaved caspase-1 are not mutually exclusive; rather, they provide complementary information. The this compound assay offers a high-throughput, quantitative measure of enzymatic activity, making it ideal for screening studies and for determining the kinetics of caspase-1 activation. In contrast, Western blotting provides a direct visualization of the activated enzyme, confirming its cleavage and providing semi-quantitative data on its abundance.
For a comprehensive understanding of caspase-1 activation, a combined approach is often the most robust. Initial screening or kinetic studies can be performed using the this compound assay, with key findings subsequently validated and further interrogated by Western blotting to confirm the presence of the cleaved p20 subunit. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to generate high-quality, reliable data in their investigations of inflammasome biology and inflammatory diseases.
References
- 1. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [worldwide.promega.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Cleaved Caspase-1 (Asp297) (D57A2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
A Researcher's Guide to the Specificity of Ac-YEVD-AMC in Complex Biological Samples
For researchers, scientists, and drug development professionals, the accurate measurement of specific caspase activity is paramount in unraveling the intricate signaling pathways of inflammation and cell death. This guide provides a comprehensive comparison of the fluorogenic substrate Ac-YEVD-AMC with its alternatives for the detection of inflammatory caspase activity, supported by experimental data and detailed protocols.
The activation of inflammatory caspases, particularly caspase-1 and caspase-11 (in mice) or its human homologs caspase-4 and -5, is a critical event in the innate immune response. These caspases are central to the formation of the inflammasome, a multiprotein complex that triggers the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis. This compound has emerged as a tool for probing the activity of these specific caspases. This guide will delve into its specificity, performance in complex biological samples, and how it compares to other commercially available substrates.
Understanding the Inflammasome Signaling Pathway
The activation of caspase-1 and caspase-11 is a key event in the inflammasome signaling cascade. The following diagram illustrates a simplified model of the NLRP3 inflammasome pathway, a well-characterized inflammasome, leading to the activation of caspase-1.
Performance Comparison of Caspase-1/-11 Substrates
The choice of a fluorogenic substrate is critical for the reliable quantification of caspase activity. The ideal substrate exhibits high specificity for the target caspase and demonstrates robust performance in complex biological matrices such as cell lysates or tissue homogenates. Below is a comparison of this compound with other commonly used substrates for caspase-1 and caspase-11.
| Substrate | Target Caspases | Reporter Group | Known Characteristics |
| This compound | Caspase-1, Caspase-11 | AMC | Selective for caspase-1.[1][2] |
| Ac-YVAD-AMC | Caspase-1 | AMC | A widely used, selective substrate for caspase-1.[3][4] |
| Ac-WEHD-AMC | Caspase-1 | AMC | Reported to be cleaved more efficiently by caspase-1 than Ac-YVAD-AMC.[5][6] |
| Ac-VAD-AFC | Broad-spectrum | AFC | A general caspase substrate, not specific for inflammatory caspases. |
| Ac-YVAD-pNA | Caspase-1 | pNA | A colorimetric substrate for caspase-1. |
Specificity Considerations in Complex Samples
While peptide-based substrates are invaluable tools, their use in complex biological samples necessitates careful consideration of their specificity.
-
Substrate Promiscuity: The consensus cleavage sequences for different caspases can overlap. This means a substrate designed for one caspase may be cleaved by another, leading to potential misinterpretation of data.[7] For instance, while this compound is marketed for caspase-1 and -11, its cross-reactivity with other caspases, especially at high concentrations or during prolonged incubation times, should be empirically determined for each experimental system.
-
Caspase-11's Unique Specificity: Research has shown that murine caspase-11 has a much narrower substrate specificity compared to caspase-1.[1][8][9] Caspase-11 preferentially cleaves its natural substrate, gasdermin D, and is significantly less efficient at cleaving small peptide substrates like this compound compared to caspase-1.[1][8][9] Therefore, in samples containing both active caspase-1 and caspase-11, the majority of the measured activity using this compound is likely attributable to caspase-1.
-
Interference from Other Proteases: Cell lysates contain a multitude of proteases that could potentially cleave the fluorogenic substrate, leading to false-positive signals. The inclusion of appropriate controls, such as specific caspase inhibitors (e.g., Ac-YVAD-cmk for caspase-1), is essential to confirm the specificity of the measured activity.
Experimental Protocols
Accurate and reproducible results depend on meticulously executed experimental protocols. The following provides a general workflow for a caspase-1 activity assay in cell lysates using a fluorogenic substrate like this compound.
Detailed Method for Caspase-1 Activity Assay in Macrophage Lysates:
-
Cell Culture and Treatment:
-
Plate macrophages (e.g., bone marrow-derived macrophages or a cell line like J774A.1) in a suitable culture vessel.
-
Prime the cells with lipopolysaccharide (LPS) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Induce inflammasome activation by treating with a second signal, such as ATP, for 30-60 minutes.
-
-
Preparation of Cell Lysates:
-
Carefully collect the cell culture supernatant (for cytokine analysis) and wash the adherent cells with ice-cold PBS.
-
Lyse the cells in a chilled caspase assay buffer (typically containing HEPES, NaCl, sucrose, CHAPS, and DTT).
-
Incubate the cell suspension on ice for 10-20 minutes.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Caspase Activity Assay:
-
In a 96-well black microplate, add a standardized amount of protein from each cell lysate to individual wells.
-
Prepare a reaction mixture containing the caspase assay buffer and the fluorogenic substrate this compound at the recommended final concentration (typically in the low micromolar range).
-
Crucially, include control wells:
-
Lysate from untreated cells.
-
Lysate from treated cells incubated with a specific caspase-1 inhibitor (e.g., Ac-YVAD-cmk) to confirm the specificity of the signal.
-
Assay buffer with substrate only (no lysate) to determine background fluorescence.
-
-
Initiate the reaction by adding the substrate-containing reaction mixture to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation: ~360-380 nm, Emission: ~440-460 nm for AMC-based substrates) kinetically over a period of 1-2 hours.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "buffer + substrate" wells) from all other readings.
-
Plot the fluorescence units against time for each sample. The slope of the linear portion of this curve is proportional to the caspase activity.
-
Normalize the caspase activity to the protein concentration of the lysate to allow for comparison between different samples.
-
Conclusion and Recommendations
This compound is a valuable tool for measuring the activity of inflammatory caspases, primarily caspase-1, in complex biological samples. However, researchers must be cognizant of its limitations, particularly the potential for off-target cleavage by other proteases and the significantly lower efficiency of cleavage by caspase-11 compared to caspase-1.
For robust and reliable data, it is strongly recommended to:
-
Always include appropriate controls: This includes untreated samples, positive controls for inflammasome activation, and, most importantly, samples treated with a specific caspase-1 inhibitor to validate the specificity of the measured activity.
-
Empirically determine optimal conditions: The concentration of the substrate and the incubation time should be optimized for each specific cell type and experimental setup to ensure linear reaction kinetics and minimize off-target effects.
-
Consider alternative substrates: For studies specifically focused on caspase-1, Ac-WEHD-AMC may offer higher sensitivity.
-
Complement with other techniques: To obtain a comprehensive understanding of inflammasome activation, it is advisable to complement caspase activity assays with other methods, such as Western blotting for caspase-1 cleavage and cytokine processing (IL-1β), and ELISA for secreted cytokines.
By carefully considering these factors and employing rigorous experimental design, researchers can effectively utilize this compound and its alternatives to gain valuable insights into the complex processes of inflammation and cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ac-Trp-Glu-His-Asp-AMC (Caspase 1 (ICE) Substrate) - Echelon Biosciences [echelon-inc.com]
- 6. Ac-WEHD-AMC [haoranbio.com]
- 7. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extensive peptide and natural protein substrate screens reveal that mouse caspase-11 has much narrower substrate specificity than caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extensive peptide and natural protein substrate screens reveal that mouse caspase-11 has much narrower substrate specificity than caspase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Measuring Caspase-3 Activity: A Comparative Analysis
For researchers in apoptosis, oncology, and neurodegenerative diseases, accurately quantifying the activity of executive caspase-3 is a cornerstone of experimental work. While a variety of methods exist, choosing the optimal assay depends on the specific experimental needs, including sensitivity, throughput, and the type of data required.
This guide provides a detailed comparison of the most common methods for measuring caspase-3 activity. It is important to note that while the initial topic specified Ac-YEVD-AMC, this substrate is selective for caspase-1 and caspase-11[1][2]. The correct and widely used fluorogenic substrate for caspase-3 is Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), which will be the focus of this guide as the representative fluorometric assay[3][4][5]. This guide will compare the Ac-DEVD-AMC assay with three other principal methods: Western blotting for cleaved caspase-3, luminometric assays, and flow cytometry.
Performance Comparison of Caspase-3 Activity Assays
The selection of an appropriate assay hinges on a trade-off between direct activity measurement, sensitivity, throughput, and the ability to gather single-cell data. The table below summarizes the key performance characteristics of the four major methods.
| Feature | Ac-DEVD-AMC Fluorometric Assay | Western Blot (Cleaved Caspase-3) | Caspase-Glo® 3/7 Luminescent Assay | Flow Cytometry (Fluorescent Substrate) |
| Principle | Enzymatic cleavage of Ac-DEVD-AMC releases fluorescent AMC[6][7]. | Immunodetection of the p17/19 kDa cleaved (active) fragment of caspase-3[8][9]. | Enzymatic cleavage of a proluminescent DEVD substrate generates a substrate for luciferase, producing light[10][11]. | In-cell cleavage of a cell-permeant DEVD substrate leads to fluorescence, measured on a per-cell basis[12]. |
| Output | Quantitative (Enzyme Activity) | Semi-quantitative (Protein Level) | Quantitative (Enzyme Activity) | Quantitative (Percentage of Positive Cells, MFI) |
| Sensitivity | Moderate | Lower; dependent on antibody affinity and ECL substrate. | Very High (can detect activity from as few as 20 apoptotic cells)[2][10]. | High (single-cell resolution) |
| Dynamic Range | Moderate | Limited | Very Wide (Linear over ~4 orders of magnitude of caspase concentration)[2][10]. | Wide |
| Signal-to-Background | Moderate; potential for background from substrate autofluorescence[2][10]. | Variable; dependent on antibody specificity and blocking efficiency. | Very High; insignificant inherent background from the proluminescent substrate[2][10]. | High; depends on substrate and cell type. |
| Throughput | High (96/384-well plate compatible) | Low | Very High (amenable to 96-, 384-, and 1536-well formats)[10]. | Moderate to High |
| Sample Type | Cell or tissue lysates | Cell or tissue lysates | Cell lysates or live/3D cultures ("add-mix-measure")[10]. | Intact, single-cell suspensions |
| Measures | Direct enzymatic activity | Presence of activated enzyme | Direct enzymatic activity | In-situ enzymatic activity |
| Multiplexing | Limited | Yes (re-probing or using multi-color detection) | Yes (can be multiplexed with other homogeneous assays)[2]. | Excellent (can be combined with other fluorescent markers, e.g., for viability or surface proteins) |
Signaling & Experimental Workflow Visualizations
To better understand the biological context and experimental processes, the following diagrams illustrate the caspase-3 signaling pathway and a general workflow for a cell-based caspase activity assay.
References
- 1. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ulab360.com [ulab360.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 8. promega.com [promega.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. promega.ee [promega.ee]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Researcher's Guide to Quantifying Caspase-1: A Comparative Analysis of Ac-YEVD-AMC and Its Alternatives
For researchers, scientists, and drug development professionals navigating the complexities of inflammatory pathways, accurate quantification of caspase-1 activity is paramount. This guide provides a comprehensive comparison of the widely used fluorogenic substrate Ac-YEVD-AMC with its main alternatives, offering insights into their performance, supporting experimental data, and detailed protocols to aid in the selection of the most appropriate method for your specific research needs.
The activation of caspase-1 is a critical event in the inflammatory response, triggering the maturation of pro-inflammatory cytokines IL-1β and IL-18, and inducing a form of programmed cell death known as pyroptosis. Consequently, the precise measurement of caspase-1 activity is crucial for understanding and targeting inflammatory diseases. Ac-Tyr-Glu-Val-Asp-7-amino-4-methylcoumarin (this compound) is a fluorogenic substrate commonly employed for this purpose. Upon cleavage by active caspase-1, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, producing a fluorescent signal that can be readily quantified. However, a range of alternative methods, each with its own set of advantages and limitations, are also available. This guide will delve into a detailed comparison of this compound with other fluorogenic substrates, irreversible inhibitor-based probes, and bioluminescent assays.
Performance Comparison of Caspase-1 Quantification Methods
Choosing the right tool to measure caspase-1 activity depends on several factors, including the required sensitivity, specificity, experimental setup, and the cell type under investigation. The following table summarizes the key characteristics of this compound and its primary alternatives.
| Assay Type | Product/Substrate | Principle | Reported Cell Types | Advantages | Disadvantages |
| Fluorogenic Substrate | This compound | Cleavage of the YEVD peptide sequence releases the fluorophore AMC.[1] | Cell lysates[1] | Commonly used, provides a direct measure of enzymatic activity. | Potential for lower specificity compared to WEHD-based substrates; limited data on kinetic parameters. |
| Ac-YVAD-AFC | Cleavage of the YVAD peptide sequence releases the fluorophore AFC.[2][3][4] | THP-1 cells, primary human monocytes, neutrophils, murine macrophages.[5][6][7] | Well-established substrate, commercially available in kit formats.[8] | YVAD sequence can be recognized by other caspases, particularly at higher concentrations.[9] | |
| Ac-WEHD-AMC/AFC | Cleavage of the WEHD peptide sequence releases AMC or AFC. WEHD is considered a more selective sequence for caspase-1.[10][11] | THP-1 cells, primary human monocytes.[5] | Higher specificity for caspase-1 compared to YVAD-based substrates.[12] | May have lower signal intensity compared to more promiscuous substrates. | |
| Irreversible Inhibitor | FAM-YVAD-FMK (FLICA) | A fluorescently labeled irreversible inhibitor that covalently binds to the active site of caspase-1.[9][13][14][15][16] | THP-1 cells, primary human monocytes, neutrophils, various other cell lines.[6][15][17] | Allows for in-cell detection and analysis by flow cytometry and microscopy; provides single-cell resolution.[13][14] | Binding may not be exclusively specific to caspase-1 and can also recognize caspases-4 and -5.[14] Does not provide kinetic information. |
| Bioluminescent Assay | Caspase-Glo® 1 | Utilizes a proluminescent substrate (Z-WEHD-aminoluciferin) that is converted to a luciferase substrate upon cleavage by caspase-1, generating a light signal.[18][19] | THP-1 cells, J774A.1 mouse macrophages, primary human monocytes, bone marrow-derived macrophages (BMDMs).[20][21] | High sensitivity, simple "add-mix-read" protocol, suitable for high-throughput screening.[10][18][19] | Indirect measurement of caspase activity; can be more expensive than fluorometric assays. |
| Colorimetric Substrate | Ac-YVAD-pNA | Cleavage of the YVAD peptide sequence releases the chromophore p-nitroaniline (pNA).[22] | Cell and tissue lysates.[22] | Simple, requires a standard spectrophotometer. | Lower sensitivity compared to fluorometric and bioluminescent methods. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the caspase-1 activation pathway and a typical workflow for a caspase-1 activity assay.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in this guide.
Protocol 1: Caspase-1 Activity Assay in THP-1 Macrophages using a Fluorogenic Substrate (e.g., this compound)
This protocol is adapted for the human monocytic cell line THP-1, a common model for studying inflammasome activation.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
Caspase-1 substrate (e.g., this compound, 10 mM stock in DMSO)
-
96-well black, flat-bottom plates
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
To differentiate into macrophage-like cells, seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate and treat with 50-100 ng/mL PMA for 48-72 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
-
-
Induction of Caspase-1 Activation:
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours.
-
Following priming, stimulate the cells with an NLRP3 inflammasome activator such as 10-20 µM Nigericin for 30-60 minutes or 5 mM ATP for 30-60 minutes.[18]
-
-
Cell Lysis:
-
After stimulation, carefully remove the culture medium.
-
Wash the cells once with cold PBS.
-
Add 50-100 µL of cold Cell Lysis Buffer to each well and incubate on ice for 10-15 minutes.
-
Collect the cell lysates and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Caspase-1 Activity Assay:
-
In a 96-well black plate, add 50 µg of protein from each cell lysate per well.
-
Bring the total volume in each well to 50 µL with Assay Buffer.
-
Prepare a reaction mixture containing Assay Buffer and the caspase-1 substrate. Dilute the this compound stock solution to a final concentration of 50 µM in the Assay Buffer.
-
Add 50 µL of the substrate-containing reaction mixture to each well to initiate the reaction.
-
Include a blank control (Assay Buffer + substrate, no lysate) and a negative control (lysate from untreated cells).
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours) using a fluorometric microplate reader with excitation at ~350-380 nm and emission at ~440-460 nm for AMC.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage (change in fluorescence over time).
-
Express the caspase-1 activity as the fold increase in fluorescence compared to the untreated control.
-
Protocol 2: In-Cell Caspase-1 Detection in Primary Human Monocytes using FAM-YVAD-FMK (FLICA)
This protocol allows for the detection of active caspase-1 in living primary human monocytes using flow cytometry.
Materials:
-
Primary human monocytes (isolated from peripheral blood mononuclear cells)
-
RPMI-1640 medium supplemented with 10% FBS
-
LPS
-
ATP
-
FAM-FLICA Caspase-1 Assay Kit (containing FAM-YVAD-FMK)
-
Wash Buffer (provided in the kit or PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Isolate primary human monocytes and culture them in RPMI-1640 medium.
-
Seed the cells in a suspension culture format.
-
-
Induction of Caspase-1 Activation:
-
Prime the monocytes with 1 µg/mL LPS for 30 minutes.
-
Stimulate with 5 mM ATP for an additional 30 minutes.[5]
-
-
Labeling with FAM-FLICA:
-
Prepare the FAM-FLICA reagent according to the manufacturer's instructions. This typically involves reconstituting the lyophilized reagent in DMSO and then diluting it in media or PBS.
-
Add the diluted FAM-FLICA reagent directly to the cell suspension at the recommended concentration.
-
Incubate the cells with the FAM-FLICA reagent for 1 hour at 37°C, protected from light.
-
-
Washing:
-
After incubation, wash the cells to remove unbound FAM-FLICA.
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.
-
Carefully aspirate the supernatant and resuspend the cells in Wash Buffer.
-
Repeat the wash step two more times.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Analyze the cells on a flow cytometer using the fluorescein (FITC) channel to detect the green fluorescence of FAM-FLICA.
-
Include unstained cells and cells from a negative control group (no stimulation) to set the gates for analysis.
-
-
Data Analysis:
-
Quantify the percentage of FAM-FLICA positive cells and the mean fluorescence intensity of the positive population to determine the level of caspase-1 activation.
-
Protocol 3: Bioluminescent Caspase-1 Assay in Murine Macrophages using Caspase-Glo® 1
This protocol describes a highly sensitive method for quantifying caspase-1 activity in murine macrophages.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a murine macrophage cell line (e.g., J774A.1)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
LPS
-
Nigericin or ATP
-
Caspase-Glo® 1 Assay System (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Culture and Treatment:
-
Culture murine macrophages in DMEM.
-
Seed the cells in an opaque-walled 96-well plate at an appropriate density.
-
-
Induction of Caspase-1 Activation:
-
Prime the macrophages with LPS (concentration and duration may need to be optimized for the specific cell type).
-
Stimulate with an inflammasome activator such as Nigericin or ATP.[20]
-
-
Caspase-Glo® 1 Assay:
-
Prepare the Caspase-Glo® 1 Reagent according to the manufacturer's protocol. This involves reconstituting the lyophilized substrate with the provided buffer.
-
Allow the plate containing the cells and the Caspase-Glo® 1 Reagent to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 1 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
-
Luminescence Measurement:
-
Incubate the plate at room temperature for 1 hour to allow for cell lysis and the generation of the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium and reagent but no cells).
-
The resulting luminescent signal is proportional to the amount of active caspase-1 in the sample. Data can be expressed as Relative Luminescence Units (RLU) or as fold change over an untreated control. To confirm specificity, a parallel set of samples can be treated with the caspase-1 inhibitor Ac-YVAD-CHO, which is often included in the kit.[18][23]
-
Conclusion
The quantification of caspase-1 activity is a cornerstone of inflammation research. While this compound is a functional tool for this purpose, researchers should be aware of its potential limitations, particularly regarding specificity. For studies demanding higher sensitivity and a simplified workflow, bioluminescent assays like Caspase-Glo® 1 offer a compelling alternative. For single-cell analysis and spatial localization of caspase-1 activity, irreversible inhibitors such as FAM-FLICA are invaluable. The choice of substrate sequence, particularly the preference for WEHD over YVAD, can also significantly enhance the specificity of the assay. By carefully considering the experimental needs and the characteristics of each method outlined in this guide, researchers can confidently select the most appropriate tool to accurately measure caspase-1 activity and advance our understanding of inflammatory processes.
References
- 1. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ubpbio.com [ubpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Extensive peptide and natural protein substrate screens reveal that mouse caspase-11 has much narrower substrate specificity than caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monocyte Caspase-1 Is Released in a Stable, Active High Molecular Weight Complex Distinct from the Unstable Cell Lysate-Activated Caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The interplay between serine proteases and caspase-1 regulates the autophagy-mediated secretion of Interleukin-1 beta in human neutrophils [frontiersin.org]
- 7. Quantifying Caspase-1 Activity in Murine Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. usbio.net [usbio.net]
- 10. biocompare.com [biocompare.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunochemistry Technology FAM FLICA CASPASE 1 ASSAY KIT, Quantity: Each | Fisher Scientific [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. antibodiesinc.com [antibodiesinc.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Inflammasome and Caspase-1 activity Characterization and Evaluation (ICCE): An imaging flow cytometer-based detection and assessment of inflammasome specks and caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [promega.kr]
- 19. promega.com [promega.com]
- 20. Neutrophil-independent mechanisms of caspase-1– and IL-18–mediated ischemic acute tubular necrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. resources.novusbio.com [resources.novusbio.com]
- 23. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
Safety Operating Guide
Navigating the Safe Handling of Ac-YEVD-AMC: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Fluorogenic Caspase-1/11 Substrate
For researchers and drug development professionals utilizing the fluorogenic caspase-1/11 substrate, Ac-YEVD-AMC, a comprehensive understanding of its safe handling, storage, and disposal is paramount. This guide provides immediate, procedural, and step-by-step instructions to ensure laboratory safety and maintain experimental integrity.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a proactive approach to safety through appropriate personal protective equipment and engineering controls is critical. The following table summarizes the recommended PPE and safety measures.
| Equipment/Control | Specification | Purpose |
| Ventilation | Chemical Fume Hood | To minimize inhalation exposure to the powdered form of the compound. |
| Hand Protection | Nitrile or Latex Gloves | To prevent skin contact. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect eyes from splashes or dust. |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination. |
Operational Plan: From Receipt to Experimentation
A structured workflow is essential for the safe and effective use of this compound.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verify that the product received matches the order specifications.
-
Ensure the container is properly labeled.
2. Storage:
-
Store the compound in a tightly sealed container.[1]
-
Recommended storage temperatures are -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[1]
3. Preparation of Stock Solutions:
-
All handling of the powdered compound should be conducted in a chemical fume hood to avoid inhalation.
-
Use appropriate solvents as recommended by the supplier. For instance, Ac-DEVD-AMC, a similar compound, can be dissolved in DMSO.
-
Prepare solutions to the desired concentration. For example, a stock solution of Ac-DEVD-AMC can be prepared at 3.33 mg/mL (4.93 mM).[2]
4. Use in Assays:
-
When using this compound in cell lysates for fluorescence detection, typical excitation and emission wavelengths are in the range of 340-380 nm and 440-460 nm, respectively.[2][3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Unused Product: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain.
-
Contaminated Materials: Gloves, pipette tips, and other disposable materials that have come into contact with this compound should be collected in a designated chemical waste container.
-
Solutions: Aqueous solutions containing this compound should be collected in a labeled hazardous waste container for proper disposal by the institution's environmental health and safety department.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C35H41N5O12 | [4] |
| Molecular Weight | 723.7 g/mol | [4] |
| Purity | ≥97% | [4] |
| Short-Term Storage | -20°C (1 month) | [1] |
| Long-Term Storage | -80°C (6 months) | [1] |
Visualizing the Workflow
To further clarify the safe handling procedures, the following diagram illustrates the key steps from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
